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Core Science & Biosynthesis

Foundational

A Technical Guide to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside: From Natural Sources to Advanced Analytics

Introduction Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a prominent member of the acylated anthocyanin family, a class of polyphenolic compounds responsible for the vibrant purple and blue hues observed in numer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a prominent member of the acylated anthocyanin family, a class of polyphenolic compounds responsible for the vibrant purple and blue hues observed in numerous plants. Beyond their aesthetic contribution, these molecules are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. This technical guide provides an in-depth exploration of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, covering its primary natural reservoirs, biosynthetic origins, and comprehensive protocols for its extraction, purification, and analytical characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this high-value phytochemical.

Chapter 1: Principal Natural Sources and Abundance

The primary and most commercially viable source of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is colored potato tubers, specifically purple-fleshed varieties of Solanum tuberosum L.[1][2][3][4]. In these potatoes, this compound is often the major anthocyanin, contributing significantly to their characteristic deep purple coloration. The acylation with p-coumaric acid enhances the stability of the anthocyanin molecule, making it particularly interesting for food and pharmaceutical applications.

The concentration of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can vary considerably among different potato cultivars, influenced by genetic and environmental factors. Light to medium purple tubers typically contain this anthocyanin in the range of 1000-2000 µg/g of fresh weight (FW). Darker purple varieties can have similar levels, but with a higher concentration of the related malvidin glycoside.

While potatoes are the most significant source, this petunidin derivative has also been identified in other plant species, including certain varieties of grapes (Vitis amurensis) and bilberries (Vaccinium myrtillus), although generally in lower concentrations than in purple potatoes.

Quantitative Data on Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in Purple Potato Cultivars
Potato CultivarPetunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Concentration (µg/g FW)Analytical Method
Light to Medium Purple Varieties1000 - 2000HPLC-DAD
Dark Purple/Black Varieties~2000HPLC-DAD
'Congo'Predominant acylated petunidin derivativeHPLC, Spectroscopic Techniques
Various Purple-Fleshed AccessionsA major anthocyanin componentHPLC-DAD/MS

Note: The concentrations are indicative and can vary based on growing conditions, harvest time, and storage.

Chapter 2: The Biosynthetic Pathway of Acylated Anthocyanins

The biosynthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is an intricate process that originates from the general phenylpropanoid pathway. This pathway generates the precursor p-coumaroyl-CoA, which is a building block for all flavonoids. A series of enzymatic reactions involving chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H) leads to the formation of dihydroflavonols.

Specifically for petunidin glycosides, the pathway proceeds through the formation of dihydromyricetin. This intermediate is then converted to delphinidin by dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). A subsequent methylation step, catalyzed by an O-methyltransferase (OMT), converts delphinidin to petunidin.

The complexity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside arises from the subsequent glycosylation and acylation steps. Glycosyltransferases (GTs) attach sugar moieties, in this case, a rutinoside (rhamnose-glucose) at the 3-position and a glucose at the 5-position of the petunidin aglycone. Finally, an acyltransferase (AT) catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the rutinoside sugar, completing the synthesis of the final molecule.

Anthocyanin Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_modification Glycosylation & Acylation Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Delphinidin Delphinidin Dihydromyricetin->Delphinidin DFR, ANS Petunidin Petunidin Delphinidin->Petunidin OMT Petunidin-3-rutinoside-5-glucoside Petunidin-3-rutinoside-5-glucoside Petunidin->Petunidin-3-rutinoside-5-glucoside GTs Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Petunidin-3-rutinoside-5-glucoside->Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside AT

Biosynthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Chapter 3: Experimental Protocols

Extraction of Crude Anthocyanin Mixture from Purple Potatoes

This protocol details a robust method for the solvent extraction of anthocyanins from purple potato tubers. The use of an acidified solvent is critical for maintaining the stability of the anthocyanins in their colored flavylium cation form.

Materials and Reagents:

  • Fresh purple-fleshed potatoes (Solanum tuberosum L.)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Grinder or blender

  • Extraction solvent: 80% Methanol (or Ethanol) in water with 0.1% Hydrochloric Acid (HCl) or Formic Acid (v/v/v)

  • Centrifuge

  • Rotary evaporator

Step-by-Step Methodology:

  • Sample Preparation: Thoroughly wash and peel the purple potatoes. Dice the flesh into small pieces and immediately freeze in liquid nitrogen to halt enzymatic degradation.

  • Lyophilization: Lyophilize the frozen potato pieces until a constant dry weight is achieved. This removes water and preserves the integrity of the phytochemicals.

  • Grinding: Grind the lyophilized potato tissue into a fine powder to maximize the surface area for extraction.

  • Maceration: Suspend the powdered potato material in the acidified extraction solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).

  • Extraction: Macerate the mixture at room temperature for 24-48 hours with continuous gentle agitation in the dark to prevent photodegradation.

  • Separation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid residue.

  • Collection: Carefully decant and collect the supernatant, which contains the crude anthocyanin extract.

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields the crude anthocyanin extract.

Purification by Solid-Phase Extraction (SPE)

This protocol describes the purification of the crude extract to enrich the fraction of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and remove interfering compounds such as sugars and organic acids.

Materials and Reagents:

  • Crude anthocyanin extract

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acidified water (0.1% HCl or Formic Acid)

  • Acidified methanol (0.1% HCl or Formic Acid)

  • SPE vacuum manifold

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water through it.

  • Sample Loading: Redissolve the crude extract in a minimal volume of acidified water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of acidified water to elute polar impurities like sugars and organic acids.

  • Elution: Elute the anthocyanin fraction from the cartridge with five column volumes of acidified methanol.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified anthocyanin extract.

SPE_Workflow Start Start Condition_Cartridge Condition C18 Cartridge (Methanol -> Acidified Water) Start->Condition_Cartridge Load_Sample Load Crude Extract (in Acidified Water) Condition_Cartridge->Load_Sample Wash_Impurities Wash with Acidified Water (Sugars, Acids Eluted) Load_Sample->Wash_Impurities Elute_Anthocyanins Elute with Acidified Methanol Wash_Impurities->Elute_Anthocyanins Collect_Fraction Collect Purified Anthocyanin Fraction Elute_Anthocyanins->Collect_Fraction End End Collect_Fraction->End

Workflow for Solid-Phase Extraction (SPE) Purification.
Analytical Characterization by HPLC-DAD and LC-MS/MS

This protocol provides a framework for the identification and quantification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside using High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) and tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode-array detector.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 1% formic acid (v/v).

  • Mobile Phase B: Acetonitrile with 1% formic acid (v/v).

  • Gradient Elution: A typical gradient would be:

    • 0-5 min: 10% B

    • 5-30 min: 10-30% B

    • 30-35 min: 30-50% B

    • 35-40 min: 50-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Detection: Monitoring at 520 nm for anthocyanins and scanning from 200-600 nm for spectral characterization.

  • MS/MS Detection: ESI in positive ion mode. Scan for the parent ion of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (m/z ~933.3) and its characteristic fragment ions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified anthocyanin extract in the initial mobile phase composition (90% A, 10% B). Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Separation: Inject the sample into the HPLC system and run the gradient elution program.

  • DAD Analysis: Identify the peak corresponding to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside based on its retention time and characteristic UV-Vis spectrum with an absorbance maximum around 520 nm.

  • MS/MS Analysis: Confirm the identity of the peak by its mass-to-charge ratio (m/z) and fragmentation pattern. The fragmentation will show losses of the glucose, rhamnose, and p-coumaroyl moieties.

  • Quantification: Prepare a calibration curve using a purified standard of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Quantify the amount in the sample by comparing its peak area to the calibration curve.

Chapter 4: Conclusion and Future Perspectives

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside stands out as a significant bioactive compound, with purple-fleshed potatoes being its most abundant natural source. The methodologies outlined in this guide provide a comprehensive framework for its extraction, purification, and detailed analysis, enabling further research into its biological activities and potential applications. The inherent stability of this acylated anthocyanin makes it a promising candidate for use as a natural colorant and a functional ingredient in foods and pharmaceuticals. Future research should focus on optimizing extraction yields from various cultivars, exploring its bioavailability and metabolic fate in vivo, and elucidating the specific molecular mechanisms underlying its health benefits.

References

Exploratory

An In-depth Technical Guide to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside: Structure, Properties, and Biological Activity

Introduction Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a prominent member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue hues observed in plants.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a prominent member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue hues observed in plants.[1][2] This complex glycoside is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to its notable biological activities, including potent antioxidant and anti-inflammatory properties.[3][4][5] Found in a variety of natural sources such as potatoes (Solanum tuberosum L.) and Goji berries (Lycium ruthenicum Murr.), this compound is a key contributor to the therapeutic potential of these plants.[3][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, offering valuable insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is an acylated anthocyanin. Its core structure consists of the anthocyanidin petunidin, which is a methylated derivative of delphinidin.[1][2] This aglycone is glycosidically linked to a rutinose (a disaccharide of glucose and rhamnose) at the 3-position and a glucose molecule at the 5-position. Furthermore, the rutinose moiety is acylated with a p-coumaroyl group.[8] This intricate structure contributes to its stability and biological functionality.

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Table 1: Physicochemical Properties of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

PropertyValueSource
Molecular Formula C43H49ClO23[6][7][9][10]
Molecular Weight 969.29 g/mol [6][7][9][10]
CAS Number 30678-24-1[6][9][10]
Appearance Powder[11]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[12][13][14] Predicted water solubility is low (0.27 g/L).[15]
Storage -20°C[6][13]

Biological Activities and Therapeutic Potential

Recent scientific investigations have highlighted the significant therapeutic potential of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, primarily attributed to its potent antioxidant and anti-inflammatory effects.

Antioxidant Activity

As a flavonoid, Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside exhibits robust antioxidant properties.[3][4][5] Its chemical structure, rich in hydroxyl groups, enables it to effectively scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[16][17] Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][4][5]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside has demonstrated significant anti-inflammatory activity.[3][4] A primary mechanism underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[16] By suppressing the NF-κB pathway, Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can downregulate the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1 beta (IL-1β).[3][4]

G Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Activates PtCG Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside PtCG->NF_kB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, IL-1β) NF_kB->Pro_inflammatory_Mediators Induces Expression Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promotes

Caption: Inhibition of the NF-κB inflammatory pathway.

Neuroprotective and Anti-aging Properties

Emerging research indicates that Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside possesses neuroprotective and anti-aging properties.[3][4][5] In a study on D-galactose-induced aging in mice, the compound was found to ameliorate cognitive decline and enhance learning and memory.[3][4][5] The proposed mechanisms include the downregulation of microglial and astrocytic markers (Iba1 and GFAP), suggesting a reduction in neuroinflammation.[3][4] Furthermore, it was observed to decrease the expression of β-secretase 1 (BACE-1) and amyloid-beta1–42 (Aβ1–42), proteins implicated in the pathology of Alzheimer's disease.[3][4]

Hepatoprotective and Nephroprotective Effects

The same study on aging mice also revealed that Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can alleviate liver and kidney damage.[3][4][5] It was shown to decrease the levels of liver injury markers such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (AKP).[3][4][5] Additionally, it attenuated renal damage by reducing blood urea nitrogen (BUN) and uric acid (UA) levels.[3][4][5]

Analytical Methodologies

The accurate identification and quantification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in various matrices are crucial for research and quality control. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) are the most effective techniques for this purpose.[18][19]

Recommended Analytical Workflow

G Sample Plant Material / Sample Extraction Extraction (e.g., acidified methanol) Sample->Extraction Purification Purification (e.g., Solid Phase Extraction) Extraction->Purification Analysis HPLC-DAD-MS/MS Analysis Purification->Analysis Quantification Quantification (using appropriate standards) Analysis->Quantification

Caption: Analytical workflow for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Step-by-Step Protocol for HPLC-DAD-MS/MS Analysis
  • Sample Preparation:

    • Homogenize the plant material (e.g., potato peel, goji berries) in an acidified methanol solution (e.g., 80% methanol with 1% formic acid).

    • Sonciate the mixture for 30 minutes and then centrifuge at 10,000 rpm for 15 minutes.

    • Collect the supernatant and repeat the extraction process twice.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a suitable solvent for HPLC analysis.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A linear gradient from 5% to 30% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • DAD Detection: Monitor at 520 nm for anthocyanins.

  • MS/MS Conditions (Illustrative Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan and product ion scan.

    • Collision Energy: Optimize for the fragmentation of the parent ion.

    • Expected Parent Ion [M]+: m/z 933.8

    • Expected Fragment Ions: Look for fragments corresponding to the loss of the p-coumaroyl group, glucose, and rutinose moieties.

Note: The quantification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can be challenging due to the limited availability of commercial standards. In such cases, semi-quantification can be performed using a commercially available standard of a structurally related anthocyanin, such as petunidin-3-glucoside or malvidin-3-glucoside, with appropriate molecular weight corrections.[20]

Conclusion

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a multifaceted anthocyanin with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-documented antioxidant and anti-inflammatory properties, coupled with emerging evidence of its neuroprotective and anti-aging effects, make it a compelling candidate for further research and development. This technical guide provides a solid foundation for scientists and researchers to understand and explore the therapeutic applications of this promising natural compound.

References

  • Caltag Medsystems. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • Jiang, Z., et al. The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and cyanidin-3-glucoside.
  • Clearsynth. Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside.
  • Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. MDPI.
  • KEGG PATHWAY. Anthocyanin biosynthesis - ec00942.
  • Wikipedia. Petunidin.
  • PhytoBank. Showing Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside (PHY0168291).
  • Crispr Update. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • PubChem. Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside.
  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • BioCrick. Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside.
  • Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. PubMed Central.
  • Ferlemi, A. V., & Lamari, F. N. (2022). Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits. MDPI.
  • Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. PubMed.
  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • Phenol-Explorer. Showing all foods in which the polyphenol Petunidin 3-O-glucoside is found.
  • PubChem. Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside.
  • MOLNOVA. Petunidin 3-rutinoside (p-coumarin)-5-glucoside.
  • Khoo, H. E., et al. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. PubMed Central.
  • M., S., et al. (2020). Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms. Frontiers.
  • ChemicalBook. Petunidin 3-(p-coumaroylrutinoside)-5- glucoside.
  • Analytical Methods. RSC Publishing.
  • BioCrick. Petunidin 3-(p-coumaroylrutinoside)-5- glucoside.
  • ResearchGate. Is it possible to quantify malvidin 3-(p-coumaryl rutinoside)-5-glucoside using a malvidin-3-glucoside as standard (with LC-MS/MS)?.
  • Food Chemistry. Repositorio.unicamp.br.
  • Benchchem.
  • Wikipedia. Petunidin-3-O-glucoside.
  • Kim, Y. J., & Kim, J. (2023).
  • Calixte, C., et al. (2023). Antioxidant Activities of Natural Compounds from Caribbean Plants to Enhance Diabetic Wound Healing. MDPI.
  • ChemNorm. Petunidin 3-Rutinoside(Trans-p-coumarin)glucoside-5.

Sources

Foundational

The intricate biosynthetic pathway of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in plants is a testament to the sophisticated molecular machinery evolved for the production of specialized metabolites. This complex anthocyanin, responsible for deep purple and blue hues in various plant tissues, serves not only as a visual attractant for pollinators and seed dispersers but also plays a crucial role in protecting the plant from biotic and abiotic stresses. For researchers in drug development, understanding this pathway offers a blueprint for the biotechnological production of high-value antioxidant and anti-inflammatory compounds.

This technical guide provides an in-depth exploration of the enzymatic cascade leading to the synthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, offering insights into the regulatory mechanisms and experiment...

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Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the enzymatic cascade leading to the synthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, offering insights into the regulatory mechanisms and experimental methodologies for its study.

The Core Anthocyanin Biosynthesis Pathway: Laying the Foundation

The journey to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside begins with the well-established flavonoid biosynthesis pathway, a conserved network in higher plants.[1] The precursor molecule, L-phenylalanine, is channeled through the phenylpropanoid pathway to produce p-coumaroyl-CoA.[2][3] This central intermediate then enters the flavonoid pathway, where a series of enzymatic reactions constructs the core anthocyanidin skeleton.

The initial committed step is catalyzed by Chalcone Synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into naringenin, a flavanone.[1]

Hydroxylation of the B-ring of naringenin is a critical determinant of the final anthocyanidin structure. Flavanone 3-hydroxylase (F3H) first converts naringenin to dihydrokaempferol.[1] To produce delphinidin-based anthocyanins, to which petunidin belongs, further hydroxylation is required. Flavonoid 3',5'-hydroxylase (F3'5'H) introduces hydroxyl groups at the 3' and 5' positions of the B-ring, converting dihydrokaempferol into dihydromyricetin.[4]

The pathway then proceeds through the action of Dihydroflavonol 4-reductase (DFR) , which reduces dihydromyricetin to leucodelphinidin.[1] Finally, Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucodelphinidin to the unstable delphinidin aglycone.[1]

Tailoring the Core: The Path to Petunidin

Petunidin is an O-methylated derivative of delphinidin.[5] This modification is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of delphinidin. This enzymatic step converts delphinidin into petunidin, altering its color and stability.

Intricate Decorations: Glycosylation and Acylation

The biosynthesis of the final, complex anthocyanin involves a series of carefully orchestrated glycosylation and acylation events. These modifications significantly impact the molecule's solubility, stability, and color.

Glycosylation at the 3-Position: Addition of Rutinose

The first glycosylation step involves the attachment of a rutinose moiety (a disaccharide of rhamnose and glucose) to the 3-hydroxyl group of the petunidin aglycone. This reaction is catalyzed by a specific UDP-rhamnose:anthocyanidin 3-O-glucoside rhamnosyltransferase . This enzyme first facilitates the addition of a glucose molecule, followed by a rhamnose molecule to form the rutinose side chain.

Acylation with p-Coumaroyl-CoA

Following glycosylation at the 3-position, an acyl group is added to the rutinose sugar. This is a crucial step for the stability and color of the final pigment. A specific p-coumaroyl-CoA:anthocyanin acyltransferase (AAT) catalyzes the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the rutinose moiety.[6][7] This acylation can significantly enhance the stability of the anthocyanin.[8][9]

Glycosylation at the 5-Position: The Final Touch

The final step in the biosynthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is the addition of a glucose molecule to the 5-hydroxyl group of the acylated petunidin-3-rutinoside. This reaction is catalyzed by an anthocyanin 5-O-glucosyltransferase (5GT) .[10][11][12][13] This enzyme specifically recognizes the 3-O-glycosylated and acylated anthocyanin as a substrate.

Interestingly, studies in Iris ensata suggest that 5-O-glucosylation can occur both before and after the acylation of the 3-O-linked sugar, indicating a potential branching in the final steps of the pathway.[10][14] The enzyme can utilize both the non-acylated and the p-coumaroylated 3-rhamnosylglucoside as substrates.

Visualizing the Pathway

The following diagram illustrates the biosynthetic pathway of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Petunidin_Biosynthesis L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA Phenylpropanoid Pathway Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydromyricetin Dihydromyricetin Dihydrokaempferol->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin Petunidin Delphinidin->Petunidin OMT Petunidin_3_rutinoside Petunidin-3-rutinoside Petunidin->Petunidin_3_rutinoside Rutinosyl-T Petunidin_3_p_coumaroyl_rutinoside Petunidin-3-(p-coumaroyl-rutinoside) Petunidin_3_rutinoside->Petunidin_3_p_coumaroyl_rutinoside AAT (p-coumaroyl-CoA) Petunidin_3_rutinoside_5_glucoside Petunidin-3-rutinoside-5-glucoside Petunidin_3_rutinoside->Petunidin_3_rutinoside_5_glucoside 5GT Final_Product Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Petunidin_3_p_coumaroyl_rutinoside->Final_Product 5GT Petunidin_3_rutinoside_5_glucoside->Final_Product AAT (p-coumaroyl-CoA) PAL_C4H_4CL PAL, C4H, 4CL CHS CHS CHI CHI F3H F3H F3_5_H F3'5'H DFR DFR ANS ANS OMT OMT RT Rutinosyl-T AAT AAT GT5 5GT AAT2 AAT GT5_2 5GT

Caption: Biosynthetic pathway of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Key Enzymes and Their Characteristics

The biosynthesis of this complex anthocyanin is dependent on the coordinated action of several key enzymes, each with specific substrate preferences and regulatory controls.

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor/Donor
Chalcone SynthaseCHSp-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone-
Chalcone IsomeraseCHINaringenin ChalconeNaringenin-
Flavanone 3-hydroxylaseF3HNaringeninDihydrokaempferolO2, Fe2+, 2-oxoglutarate
Flavonoid 3',5'-hydroxylaseF3'5'HDihydrokaempferolDihydromyricetinNADPH, O2
Dihydroflavonol 4-reductaseDFRDihydromyricetinLeucodelphinidinNADPH
Anthocyanidin SynthaseANSLeucodelphinidinDelphinidinO2, Fe2+, 2-oxoglutarate
O-methyltransferaseOMTDelphinidinPetunidinS-adenosyl-L-methionine
Anthocyanin Rutinosyltransferase-Petunidin, UDP-glucose, UDP-rhamnosePetunidin-3-rutinoside-
p-Coumaroyl-CoA:anthocyanin acyltransferaseAATPetunidin-3-rutinoside, p-Coumaroyl-CoAPetunidin-3-(p-coumaroyl-rutinoside)-
Anthocyanin 5-O-glucosyltransferase5GTPetunidin-3-(p-coumaroyl-rutinoside), UDP-glucosePetunidin-3-(p-coumaroyl-rutinoside)-5-glucoside-

Experimental Protocols for Pathway Elucidation

Extraction and HPLC-MS/MS Analysis of Acylated Anthocyanins

This protocol outlines a robust method for the extraction and detailed characterization of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and related compounds from plant tissues.

Workflow Diagram:

HPLC_Workflow Start Plant Tissue Homogenization (Liquid Nitrogen) Extraction Extraction with Acidified Methanol (e.g., 1% HCl) Start->Extraction Centrifugation Centrifugation to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm PTFE filter) Supernatant->Filtration HPLC HPLC-DAD-ESI-MS/MS Analysis Filtration->HPLC Data_Analysis Data Analysis and Compound Identification HPLC->Data_Analysis

Caption: Workflow for anthocyanin extraction and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1, v/v/v) to the powdered tissue. Vortex vigorously for 1 minute and incubate in the dark at 4°C for 2 hours with occasional shaking.

  • Clarification: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be: 5% B to 40% B over 30 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-600 nm, with specific monitoring at ~520 nm for anthocyanins. Mass Spectrometry (MS) analysis in positive ion mode, with fragmentation (MS/MS) for structural elucidation.

Data Interpretation: Identification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is based on its retention time, UV-Vis spectrum (λmax ~520 nm), and mass spectral data, including the parent ion mass and fragmentation pattern corresponding to the loss of glucose, rutinose, and the p-coumaroyl group.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol enables the quantification of the expression levels of key biosynthetic genes involved in the pathway, providing insights into the regulatory control points.

Step-by-Step Methodology:

  • RNA Extraction: Extract total RNA from plant tissues using a commercially available plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • Primer Design: Design gene-specific primers for the target genes (e.g., CHS, F3'5'H, DFR, ANS, OMT, AAT, 5GT) and a stable reference gene (e.g., Actin or Ubiquitin).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA. A typical reaction volume is 20 µL.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.[15][16][17][18]

Regulation of the Pathway

The biosynthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is tightly regulated at the transcriptional level. The expression of the structural genes is coordinately controlled by a complex of transcription factors, primarily from the MYB, bHLH, and WD40-repeat protein families.[19] Environmental cues such as light, temperature, and nutrient availability can influence the expression of these regulatory genes, thereby modulating the production of this complex anthocyanin.

Conclusion

The biosynthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a multi-step, highly regulated process that exemplifies the metabolic plasticity of plants. A thorough understanding of this pathway, from the core enzymatic reactions to the intricate decorating steps, is crucial for researchers aiming to harness the potential of this and other complex anthocyanins. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this pathway in various plant species, paving the way for metabolic engineering and the development of novel, plant-derived therapeutics.

References

Exploratory

An In-Depth Technical Guide to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Complex Anthocyanin Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a prominent member of the anthocyanin family, a class of w...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Complex Anthocyanin

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the vibrant red, purple, and blue hues observed in plant tissues. This particular molecule is an acylated anthocyanin, meaning it is adorned with an acyl group (in this case, a p-coumaroyl group) attached to its sugar moiety. This acylation significantly enhances its stability and modulates its biological activity. Primarily isolated from sources such as purple-fleshed potatoes (Solanum tuberosum L.) and the berries of Lycium ruthenicum Murr., this compound is gaining considerable attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-aging properties.[1][2] This guide provides a comprehensive overview of its chemical identity, natural origins, biosynthesis, analytical methodologies, and known biological activities, with a focus on its therapeutic potential.

Chemical Identity and Physicochemical Properties

A clear and unambiguous identification of a compound is the cornerstone of any scientific investigation. This section delineates the key identifiers and properties of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

CAS Number and Molecular Formula

There is some discrepancy in the literature and commercial listings regarding the CAS number for this compound. This ambiguity often arises from the distinction between the cationic form of the anthocyanin and its salt form (e.g., chloride salt).

  • 106863-71-2 : This CAS number is frequently associated with the cationic form of the molecule, as indexed in major chemical databases like PubChem.[3][4]

  • 30678-24-1 : This CAS number is often linked to the chloride salt of the compound by several chemical suppliers.[1][5][6]

For the purpose of this guide, we will primarily refer to the cationic structure, as it represents the core bioactive molecule.

Table 1: Core Chemical Identifiers

PropertyValueSource(s)
IUPAC Name [(2S,3R,4S,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[3]
Molecular Formula C43H49O23+[3][4]
Molecular Weight 933.83 g/mol [3][4]
Synonyms

In scientific literature and databases, this compound may be referred to by several synonyms:

  • Petanin

  • Petunidin 3-coumaroylrutinoside 5-glucoside

  • Petunidin-3-O-(6''-O-(4'''-O-E-coum)-alpha-rhamnopyranosyl-beta-glucopyranosyl)-5-O-beta-glucopyranoside[3]

Chemical Structure

The structure of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is characterized by a central petunidin aglycone, which is a type of anthocyanidin. This aglycone is glycosidically linked to a rutinose (a disaccharide of rhamnose and glucose) at the 3-position and a glucose molecule at the 5-position. The rutinose is further acylated with a p-coumaroyl group.

G A Petunidin Aglycone R Rutinose A->R 3-O-glycosidic bond G Glucose A->G 5-O-glycosidic bond C p-Coumaroyl Group R->C Acyl linkage

Caption: Simplified schematic of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Biosynthesis in Planta

The biosynthesis of this complex anthocyanin is an intricate process that begins with the general phenylpropanoid pathway and diverges into the flavonoid and anthocyanin-specific pathways. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants.

The biosynthesis can be summarized in the following key stages:

  • Phenylpropanoid Pathway : The journey starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA.[7]

  • Flavonoid Biosynthesis : p-Coumaroyl-CoA enters the flavonoid pathway, leading to the formation of dihydroflavonols.

  • Anthocyanidin Formation : Dihydroflavonols are converted to the unstable petunidin aglycone through a series of enzymatic reactions.

  • Glycosylation : The petunidin aglycone is stabilized by the sequential addition of sugar moieties. A glucosyltransferase attaches a glucose molecule at the 3-position, which is then followed by the addition of a rhamnose to form the rutinose structure. Another glucosyltransferase adds a glucose at the 5-position.

  • Acylation : Finally, an acyltransferase catalyzes the attachment of a p-coumaroyl group from p-coumaroyl-CoA to the rutinose moiety.[7]

G Phe Phenylalanine pCouCoA p-Coumaroyl-CoA Phe->pCouCoA Phenylpropanoid Pathway DHF Dihydroflavonols pCouCoA->DHF Flavonoid Synthase PetAg Petunidin Aglycone DHF->PetAg Anthocyanidin Synthase Pet3G Petunidin-3-glucoside PetAg->Pet3G UDP-glucose: flavonoid 3-O- glucosyltransferase Pet3R Petunidin-3-rutinoside Pet3G->Pet3R UDP-rhamnose: anthocyanidin 3-O- glucoside rhamnosyltransferase Pet3R5G Petunidin-3-rutinoside-5-glucoside Pet3R->Pet3R5G UDP-glucose: anthocyanin 3-O- rutinoside 5-O- glucosyltransferase Final Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Pet3R5G->Final Acyl-CoA: anthocyanin acyltransferase

Caption: Simplified biosynthetic pathway of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Methodologies for Extraction, Purification, and Analysis

The accurate study of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside necessitates robust and validated methods for its extraction from natural sources, subsequent purification, and analytical quantification.

Extraction and Purification: A Step-by-Step Protocol

The following protocol outlines a general yet effective procedure for the extraction and purification of this anthocyanin from plant material, such as purple potato tubers. The rationale behind each step is to maximize yield while preserving the integrity of the compound.

Materials and Reagents:

  • Freeze-dried and powdered plant material

  • Methanol or ethanol (HPLC grade)

  • Formic acid or hydrochloric acid

  • Deionized water

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction:

    • Macerate the powdered plant material in an acidified solvent (e.g., 80% methanol in water with 0.1% HCl) at a 1:10 solid-to-solvent ratio (w/v). The acidic environment is crucial for maintaining the anthocyanin in its stable flavylium cation form.

    • Perform the extraction at room temperature for 12-24 hours with occasional agitation, protected from light to prevent photodegradation.

    • Filter the mixture to remove solid debris and concentrate the extract under reduced pressure at a temperature below 40°C using a rotary evaporator.

  • Solid-Phase Extraction (SPE) for Initial Purification:

    • Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water.

    • Load the crude aqueous extract onto the cartridge. The anthocyanins will adsorb to the C18 stationary phase.

    • Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids.

    • Elute the anthocyanin fraction with acidified methanol.[8]

  • Preparative HPLC for High-Purity Isolation:

    • Dissolve the semi-purified extract from the SPE step in the initial mobile phase for preparative HPLC.

    • Employ a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile or methanol

    • Develop a gradient based on analytical HPLC results, for example, a linear gradient from 5% to 40% Solvent B over 30-40 minutes.

    • Monitor the elution at 520 nm, the characteristic absorbance maximum for petunidin glycosides.

    • Collect the fractions corresponding to the peak of interest and confirm the purity using analytical HPLC.[8]

G Start Powdered Plant Material Extraction Acidified Solvent Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration SPE Solid-Phase Extraction (SPE) on C18 Filtration->SPE PrepHPLC Preparative HPLC SPE->PrepHPLC Final Pure Compound PrepHPLC->Final

Caption: General workflow for the extraction and purification of the target anthocyanin.

Analytical Quantification: UPLC-Q-TOF MS/MS

For accurate identification and quantification, especially in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS/MS) is the method of choice. This technique offers high resolution, sensitivity, and the ability to perform structural elucidation through fragmentation analysis.

Typical UPLC-Q-TOF MS/MS Parameters:

ParameterTypical SettingRationale
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)Provides excellent separation of anthocyanins.
Mobile Phase A Water with 0.1-1% formic acidAcidification ensures good peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1-1% formic acidOrganic solvent for gradient elution.
Gradient Optimized based on analytical standardsA typical gradient might run from 5% to 50% B over 10-15 minutes.
Ionization Mode Electrospray Ionization (ESI), PositiveAnthocyanins are readily ionized in positive mode to form [M]+ ions.
MS Scan Mode Full scan (m/z 100-1200) and targeted MS/MSFull scan for identification, MS/MS for fragmentation and confirmation.
Collision Energy Ramped (e.g., 20-40 eV)To induce characteristic fragmentation patterns.

Expected Fragmentation Pattern: The MS/MS fragmentation of the [M]+ ion (m/z 933.27) would typically show losses of the sugar and acyl moieties, leading to characteristic fragment ions that confirm the structure. For instance, a prominent fragment would be the petunidin aglycone at m/z 317.07.

Biological Activities and Mechanisms of Action

Recent research has highlighted the significant therapeutic potential of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, particularly in the context of age-related diseases.

Anti-Aging and Neuroprotective Effects

A key study demonstrated that this compound can mitigate the effects of D-galactose-induced aging in mice.[2] The observed benefits include improved cognitive function and memory, which are linked to its ability to protect neuronal structures and functions.[2]

The underlying mechanisms for these effects are multifaceted and involve the modulation of neuroinflammation and oxidative stress.

  • Attenuation of Neuroinflammation : The compound has been shown to downregulate the expression of key markers of microglial and astrocyte activation (Iba1 and GFAP, respectively).[2][9] This is significant as chronic activation of these glial cells contributes to a pro-inflammatory environment in the brain that is detrimental to neuronal health.

  • Inhibition of the NF-κB Pathway : The anti-inflammatory effects are, at least in part, mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This is evidenced by the reduced expression of downstream targets of NF-κB, including cyclooxygenase-2 (COX2), inducible nitric oxide synthase (iNOS), and the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[2]

  • Reduction of Amyloid-beta Production : The compound has been found to decrease the expression of β-secretase 1 (BACE-1), a key enzyme in the production of amyloid-beta (Aβ) peptides.[2][9] The accumulation of Aβ is a hallmark of Alzheimer's disease. By inhibiting BACE-1, the compound reduces the production of Aβ1-42, thereby potentially slowing the progression of neurodegeneration.[2][9]

  • Enhancement of Antioxidant Defenses : The compound boosts the endogenous antioxidant system by increasing the activity of superoxide dismutase (SOD) and the levels of glutathione (GSH), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

G cluster_0 Cellular Stressors cluster_1 Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside cluster_2 Molecular Targets cluster_3 Cellular Outcomes cluster_4 Therapeutic Effects Stress Oxidative Stress Neuroinflammation NFkB NF-κB Pathway (COX2, iNOS, IL-1β) Stress->NFkB BACE1 BACE-1 Stress->BACE1 Compound PtCG Nrf2 SOD, GSH Compound->Nrf2 Activates Compound->NFkB Inhibits Compound->BACE1 Inhibits Antioxidant Increased Antioxidant Response Nrf2->Antioxidant AntiInflam Reduced Inflammation NFkB->AntiInflam AntiAmyloid Decreased Aβ Production BACE1->AntiAmyloid Outcome Neuroprotection Anti-Aging Antioxidant->Outcome AntiInflam->Outcome AntiAmyloid->Outcome

Caption: Proposed mechanism of action for the neuroprotective and anti-aging effects.

Future Perspectives and Conclusion

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside stands out as a promising natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its demonstrated ability to counteract key drivers of aging and neurodegeneration, such as oxidative stress, neuroinflammation, and amyloidogenesis, makes it a compelling candidate for further research and development.

Future investigations should focus on several key areas:

  • Bioavailability and Metabolism : Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining its efficacy in vivo.

  • Clinical Trials : Well-designed clinical trials are needed to validate the promising preclinical findings in humans.

  • Structure-Activity Relationship Studies : Investigating how the specific structural features of the molecule (e.g., the petunidin core, the specific glycosylation pattern, and the p-coumaroyl acylation) contribute to its biological activity could lead to the design of even more potent derivatives.

References

Foundational

A Technical Guide to the Stability and Degradation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Abstract Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex acylated anthocyanin responsible for the deep pigmentation in various plants, including purple potatoes and grapes.[1][2][3] As a natural colorant an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex acylated anthocyanin responsible for the deep pigmentation in various plants, including purple potatoes and grapes.[1][2][3] As a natural colorant and a molecule of interest for its potential health benefits, understanding its stability is paramount for its application in the food, pharmaceutical, and cosmetic industries.[4][5] This technical guide provides an in-depth analysis of the factors governing the stability of this anthocyanin, its degradation pathways, and the resulting products. We will explore the causal mechanisms behind its degradation under various environmental conditions and detail authoritative analytical protocols for its study.

Introduction: The Molecular Architecture and Significance

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside belongs to the flavonoid family of polyphenolic compounds.[6] Its core structure is the petunidin aglycone, a methylated derivative of delphinidin, which imparts a characteristic dark red or purple hue.[7] This aglycone is glycosidically linked to a rutinose (a disaccharide of glucose and rhamnose) at the C3 position and a glucose moiety at the C5 position. Crucially, the rutinose is acylated with a p-coumaric acid group. This acylation significantly influences the molecule's chemical properties and stability.[8][9]

The presence of multiple hydroxyl groups, conjugated double bonds, and glycosidic linkages makes the molecule highly reactive and susceptible to degradation.[4][10] However, the acylation with p-coumaric acid provides a degree of protection against hydration and subsequent degradation, rendering it more stable than many non-acylated counterparts.[8][9]

Caption: Chemical structure of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Factors Governing Chemical Stability

The stability of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is not an intrinsic constant but is dynamically influenced by a matrix of environmental factors.[11][12] Understanding these factors is critical for preserving its integrity during processing, storage, and formulation.

The Pivotal Role of pH

The pH of the surrounding medium is the most critical factor determining the structure, color, and stability of anthocyanins.[6][7] The molecule exists in a dynamic equilibrium of four different structures depending on the pH.[7][10]

  • pH 1-3 (Flavylium Cation): In strongly acidic conditions, the molecule exists predominantly as the red-colored flavylium cation, its most stable form.[7] The positive charge is delocalized across the conjugated system of the chromenylium ring.

  • pH 4-5 (Carbinol Pseudobase): As the pH increases, the flavylium cation undergoes hydration, primarily at the C2 position, to form the colorless carbinol (or hemiketal) pseudobase. This is a reversible reaction but represents the first step in irreversible degradation.[10]

  • pH 6-7 (Quinoidal Base): Deprotonation of the hydroxyl groups on the flavylium ring leads to the formation of the purple or blue quinoidal base.[6]

  • pH > 7 (Chalcone): At neutral to alkaline pH, the pyrylium ring (C-ring) opens, forming the yellow, and generally unstable, chalcone structure.[13]

pH_Equilibrium Flavylium Flavylium Cation (Red, pH < 3) Most Stable Carbinol Carbinol Pseudobase (Colorless, pH 4-5) Flavylium->Carbinol +H₂O, -H⁺ Quinoidal Quinoidal Base (Blue/Violet, pH 6-7) Flavylium->Quinoidal -H⁺ Carbinol->Flavylium -H₂O, +H⁺ Chalcone Chalcone (Yellow, pH > 7) Unstable Carbinol->Chalcone Ring Opening Quinoidal->Flavylium +H⁺

Caption: pH-dependent equilibrium of anthocyanin structures.

Thermal Stress

Temperature is a significant accelerator of degradation.[7] Thermal processing can cause hydrolysis of the glycosidic bonds and cleavage of the acyl group.[7][8] High temperatures promote the hydration of the flavylium cation to the colorless carbinol form, which then rapidly degrades to smaller phenolic compounds.[9][13]

Studies on similar acylated anthocyanins show that their degradation typically follows first-order kinetics.[14] The acylation with p-coumaric acid in Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside shields the molecule from nucleophilic attack by water, thus enhancing its thermal stability compared to non-acylated forms.[8][9]

Light and Oxygen Exposure

Exposure to light, particularly in the UV spectrum, can induce photodegradation, leading to fading.[6][15] Oxygen plays a crucial role in both direct oxidation and enzyme-mediated degradation pathways, which can be accelerated by factors like temperature and the presence of metal ions.[7] The unsaturated structure of the anthocyanin molecule makes it susceptible to reaction with molecular oxygen.[7]

Structural and Matrix Effects
  • Acylation: As previously mentioned, the p-coumaroyl group is a key stabilizing feature. It sterically hinders the C2 position from water attack and can engage in intramolecular stacking, further protecting the chromophore.[8][9]

  • Co-pigmentation: In solution, anthocyanins can form complexes with other molecules, known as co-pigments (e.g., other flavonoids, phenolic acids). This intermolecular association enhances color intensity and stability.[16]

  • Metal Chelation: The B-ring of petunidin contains adjacent hydroxyl groups, which can chelate metal ions like aluminum (Al³⁺) and iron (Fe³⁺).[7][17] This chelation often results in a significant bathochromic (blue) shift in color and markedly increases stability, particularly at neutral or alkaline pH.[17][18]

FactorEffect on StabilityUnderlying Mechanism
Low pH (1-3) HighFavors the stable flavylium cation form.[7]
High pH (>4) LowFormation of less stable carbinol, quinoidal, and chalcone structures.[6]
High Temperature LowAccelerates hydrolysis of glycosidic bonds and C-ring fission.[7][13]
Light/UV Exposure LowCauses photodegradation and pigment fading.[15]
Oxygen LowPromotes oxidative degradation pathways.[7]
Acylation HighSteric hindrance protects against hydration; enhances thermal stability.[9]
Metal Ions (Al³⁺, Fe³⁺) HighChelation stabilizes the molecule, often leading to blue coloration.[17][18]

Degradation Pathways and Products

The degradation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a multi-step process involving hydrolysis and oxidative cleavage. The exact pathway can vary with conditions, but a general scheme can be proposed based on studies of similar acylated anthocyanins.[13][14][19]

  • Initial Hydrolysis (Deacylation & Deglycosylation): The first steps in thermal degradation often involve the hydrolysis of the ester and glycosidic linkages. The p-coumaroyl group may be cleaved first, followed by the successive loss of the sugar moieties (glucose and rhamnose).[13][14] This yields the less stable petunidin aglycone.

  • C-Ring Fission: The unstable petunidin aglycone undergoes fission of the central pyrylium ring. This is the primary color-loss step.

  • Final Degradation Products: The ring-opening event results in the formation of smaller, colorless phenolic compounds. The A-ring typically yields phloroglucinaldehyde , while the B-ring forms a corresponding phenolic acid, in this case, likely gallic acid or a derivative thereof.[8][13][14] The cleaved acyl group exists as p-coumaric acid .

Degradation_Pathway Parent Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside Step1 Hydrolysis (Heat, pH) Parent->Step1 Product1 Petunidin Aglycone Step1->Product1 Product2 p-Coumaric Acid Step1->Product2 Product3 Sugars (Glucose, Rhamnose) Step1->Product3 Step2 C-Ring Fission (Color Loss) Product1->Step2 Product4 Phloroglucinaldehyde (from A-Ring) Step2->Product4 Product5 Gallic Acid Derivative (from B-Ring) Step2->Product5

Caption: Proposed thermal degradation pathway for the anthocyanin.

Enzymatic Degradation

In biological systems, such as fruit juices or plant tissues, enzymatic degradation can be a significant pathway.[16][20]

  • Polyphenol Oxidases (PPO) and Peroxidases (POD): These enzymes can oxidize anthocyanins, leading to their polymerization and the formation of brown pigments.[20] This process often requires the presence of other phenolic compounds, like chlorogenic acid, which are first oxidized to quinones that then react with the anthocyanin.[21]

  • β-Glucosidases: These enzymes can specifically cleave the glycosidic bonds, releasing the sugars and forming the unstable aglycone, which then rapidly degrades.[20][22]

Analytical Protocols for Stability and Degradation Analysis

A robust analytical workflow is essential to accurately assess stability and identify degradation products.

Experimental Workflow for Stability Assessment

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Isolate & Purify Anthocyanin C Incubate Samples (Controlled Conditions) A->C B Prepare Buffer Solutions (Varying pH, Temp, etc.) B->C D Collect Aliquots at Time Intervals (t₀, t₁, t₂, ... tₙ) C->D E UV-Vis Spectroscopy (Monitor λmax) D->E F HPLC-DAD (Separate Products) D->F H Calculate Degradation Kinetics (k, t₁/₂) E->H G LC-MS/MS (Identify Products) F->G I Elucidate Degradation Pathway G->I

Sources

Exploratory

A Technical Guide to the Antioxidant Activity Mechanism of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex acylated antho...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex acylated anthocyanin found in various plants, including pigmented potatoes and black goji berries.[1][2] Its intricate structure, featuring a petunidin core, dual glycosylation, and p-coumaric acid acylation, confers a potent and multifaceted antioxidant capacity. This guide delineates the core chemical mechanisms responsible for its antioxidant activity, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and metal chelation. We further explore how the specific structural moieties—the petunidin aglycone, the sugar groups, and the p-coumaroyl acyl group—modulate this activity. Finally, this document provides detailed, field-proven protocols for the experimental validation of its antioxidant efficacy using both chemical and cell-based assays, offering a comprehensive framework for its investigation in research and development settings.

Molecular Profile: Structure and Significance

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside belongs to the flavonoid subclass of anthocyanins, which are water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[3] Its unique structure is key to its function.

  • Petunidin Core: The foundational structure is petunidin, an anthocyanidin characterized by two hydroxyl (-OH) groups and one methoxy (-OCH₃) group on its B-ring.[4][5] This substitution pattern, particularly the ortho-dihydroxyl (catechol-like) arrangement, is a critical determinant of its antioxidant potential.[4]

  • Glycosylation: The structure is stabilized and solubilized by two sugar attachments: a rutinoside (a disaccharide of rhamnose and glucose) at the C3 position and a glucose molecule at the C5 position. While glycosylation can sometimes sterically hinder direct radical scavenging, it is vital for the molecule's stability and bioavailability.[4]

  • Acylation: A p-coumaric acid molecule is attached to the rutinoside sugar. This acylation significantly enhances the molecule's antioxidant activity and stability.[3][6] The p-coumaroyl group provides an additional phenolic hydroxyl group and extends the conjugated system, increasing the capacity for radical delocalization.

A recent study highlighted the protective effects of this specific compound, abbreviated as PtCG, against D-galactose-induced aging in mice, demonstrating its ability to improve antioxidant enzyme activity (SOD, GSH), reduce oxidative stress markers (MDA), and attenuate neuroinflammation.[2][7]

Core Antioxidant Mechanisms of Action

The antioxidant activity of anthocyanins like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This is accomplished through several key chemical mechanisms that often occur simultaneously.[3][4]

Hydrogen Atom Transfer (HAT)

The HAT mechanism is a primary pathway where the antioxidant donates a hydrogen atom from one of its phenolic hydroxyl (-OH) groups to a free radical (R•), effectively neutralizing it.[3][8] The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[9][10] For the petunidin core, the hydroxyl groups on the B-ring are primary sites for H-atom donation due to the stability of the resulting phenoxyl radical, which is delocalized across the aromatic system.[11]

Single Electron Transfer (SET)

In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into a more stable anion.[3][4] This process transforms the antioxidant into a radical cation. The stability of this radical cation is crucial and is achieved through extensive resonance delocalization across the flavonoid's conjugated π-system. The presence of multiple hydroxyl and methoxy groups on the petunidin structure enhances this electron-donating capacity.

G

Caption: Dual antioxidant mechanisms of anthocyanins.

Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via Fenton-type reactions. The petunidin core structure, with its ortho-dihydroxy groups on the B-ring, can act as a chelating agent, binding these metal ions.[5][12] This sequestration prevents the metals from participating in radical-generating reactions, representing an important indirect antioxidant effect.[4][12]

Structural Contributions to Antioxidant Potency

The overall antioxidant activity is a synergy of the molecule's distinct parts.

  • The Petunidin Aglycone: The petunidin structure itself is a powerful antioxidant. Studies comparing different anthocyanidins have shown that petunidin has a higher scavenging activity than cyanidin, attributed to its catechol structure combined with an electron-donating methoxy group.[4] Some computational and cell-based assays suggest petunidin's activity may even exceed that of delphinidin.[13][14]

  • The p-Coumaroyl Acyl Group: The acylation with p-coumaric acid is a critical enhancement. This addition not only improves the stability of the anthocyanin but also significantly boosts its antioxidant capacity.[3][15] The p-coumaroyl moiety provides an additional phenolic hydroxyl group capable of participating in HAT and SET mechanisms and extends the conjugated system, further stabilizing the resulting radical through resonance.

  • Glycosidic Moieties: The rutinoside and glucoside groups primarily influence the molecule's physicochemical properties, such as water solubility and stability across different pH ranges.[4] While glycosylation can sometimes decrease antioxidant activity compared to the free aglycone by adding steric hindrance, it is essential for protecting the core structure from degradation, thereby preserving its activity in a biological context.[3][4]

Experimental Validation: Protocols and Data

To quantify the antioxidant activity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a multi-assay approach is recommended, combining chemical and cell-based methods to provide a comprehensive profile.

In Vitro Chemical Assays

These assays measure the direct radical scavenging or reducing ability of the compound in a chemical system.

Table 1: Representative Data from In Vitro Antioxidant Assays

Assay Mechanism Metric Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Trolox (Standard)
DPPH Mixed HAT/SET IC₅₀ (µM) 15.8 25.4
ABTS Mixed HAT/SET TEAC 2.1 1.0

| FRAP | SET | µmol Fe(II)/µmol | 3.5 | 1.0 |

Note: Data are hypothetical and for illustrative purposes, based on typical values for potent acylated anthocyanins.

Protocol 4.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[16]

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in spectrophotometric grade methanol. Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.[16]

  • Reaction Setup: In a 96-well microplate, add 20 µL of each sample dilution (or methanol as a blank) to triplicate wells.

  • Initiation: Add 200 µL of the DPPH working solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[16]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 4.1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.[18]

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[19]

  • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Setup: In a 96-well plate, add 10 µL of the test compound dilutions to triplicate wells.

  • Initiation: Add 200 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Allow the reaction to proceed for 6 minutes at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G

Caption: General workflow for chemical antioxidant assays.

In Vitro Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment, accounting for factors like cell uptake, metabolism, and localization.[20][21]

Protocol 4.2.1: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.[22]

  • Sample Incubation: Wash cells with PBS. Treat cells with various concentrations of the test compound alongside the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.[23]

  • Radical Initiation: Wash the cells again to remove excess probe and compound. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce cellular oxidative stress.[22]

  • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission (at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.[24]

  • Calculation: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is determined by comparing the AUC of treated wells to control wells. Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.

The structural features that confer high activity in the CAA assay include a 3',4'-o-dihydroxyl group on the B-ring, which is present in the petunidin core.[20][21]

Conclusion and Future Directions

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a highly effective antioxidant due to a sophisticated molecular architecture that optimizes its ability to neutralize free radicals. Its activity stems from the potent petunidin core, which operates via HAT, SET, and metal chelation mechanisms, and is significantly enhanced by the presence of a p-coumaroyl acyl group that increases both stability and radical scavenging capacity.[3][4][6]

Future research should focus on elucidating the metabolic fate of this compound in vivo to understand the bioactivity of its metabolites. Furthermore, investigating its ability to modulate endogenous antioxidant pathways, such as the Nrf2 signaling pathway, will provide deeper insights into its protective effects beyond direct radical scavenging.[25] Such studies will be critical for translating the clear in vitro potential of this compound into tangible therapeutic and nutraceutical applications.

References

  • Castañeda-Ovando, A., et al. (2009). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. National Institutes of Health. [Link]

  • Mierziak, J., et al. (2021). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. MDPI. [Link]

  • Liu, X., et al. (2019). The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays. PubMed. [Link]

  • Liu, X., et al. (2019). The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays. ResearchGate. [Link]

  • Zhang, H., et al. (2021). Antioxidant properties of anthocyanin revealed through the hydrogen atom transfer: combined effects of temperature and pH. ResearchGate. [Link]

  • Mary, Y. S., & Priyanga, S. (2019). A computational exploration into the structure, antioxidant capacity, toxicity and drug-like activity of the anthocyanidin "Petunidin". PubMed. [Link]

  • ABTS˙+ Antioxidant Assay. (n.d.). University of Arizona. [Link]

  • Li, S., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. ResearchGate. [Link]

  • Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3. (2024). PubMed. [Link]

  • Kurt, T., & Tanyeli, C. (2024). The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress. MDPI. [Link]

  • Mechanisms of antioxidant reacting with free radical: single electron... (n.d.). ResearchGate. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. ACS Publications. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Ziberna, L., et al. (2019). Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays. MDPI. [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Wang, Y., et al. (2023). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. National Institutes of Health. [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. (2025). ResearchGate. [Link]

  • Antioxidative and Chelating Properties of Anthocyanins in Azolla imbricata Induced by Cadmium. (2012). ResearchGate. [Link]

  • Wang, Y., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. PubMed. [Link]

  • Wang, Y., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. MDPI. [Link]

  • Li, S., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. National Institutes of Health. [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure-activity relationships of flavonoids in the cellular antioxidant activity assay. PubMed. [Link]

  • THE ANTHOCYANIN METAL INTERACTIONS: AN OVERVIEW. (2025). ResearchGate. [Link]

  • Li, S., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. MDPI. [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2008). ResearchGate. [Link]

  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs. [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • Tena, N., & Asuero, A. G. (2022). Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. National Institutes of Health. [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. [Link]

  • He, Y., et al. (2020). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. National Institutes of Health. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Dai, L. P., et al. (2012). Antioxidative and Chelating Properties of Anthocyanins in Azolla imbricata Induced by Cadmium. Versita. [Link]

  • Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh. (2018). National Institutes of Health. [Link]

  • Sparrow, J. R., et al. (2003). Anthocyanins Protect Against A2E Photooxidation and Membrane Permeabilization in Retinal Pigment Epithelial Cells. National Institutes of Health. [Link]

  • Anthocyanin. (n.d.). Wikipedia. [Link]

  • Loizzo, M. R., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

  • Improving the color stability and antioxidation activity of blueberry anthocyanins by enzymatic acylation with p-coumaric acid and caffeic acid. (2021). ResearchGate. [Link]

  • p-Coumaroylated anthocyanin. (n.d.). Wikipedia. [Link]

  • Mierziak, J., et al. (2021). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. National Institutes of Health. [Link]

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Foundational

An In-Depth Technical Guide to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in Purple Potatoes: From Biosynthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a prominent acylated anthocyanin found in purple potatoes (Solanum tuberosum L.). Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a prominent acylated anthocyanin found in purple potatoes (Solanum tuberosum L.). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's biosynthesis, chemical properties, and biological activities, while also providing detailed methodologies for its extraction, purification, and analysis.

Introduction: The Significance of an Acylated Anthocyanin

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many plants. Their potential health benefits, including antioxidant and anti-inflammatory properties, have garnered significant scientific interest.[1] Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a major anthocyanin in purple-fleshed potatoes, contributing significantly to their vibrant color and potential bioactivity.[2][3] The acylation with a p-coumaroyl group enhances the stability of the anthocyanin molecule, a crucial attribute for its potential application in functional foods and pharmaceuticals.[4] This guide will explore the multifaceted nature of this compound, from its origins in the plant to its potential applications in human health.

Chemical Profile and Biosynthesis

Chemical Structure:

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex glycoside and acylated derivative of the anthocyanidin petunidin. Its structure consists of a petunidin core, a rutinoside (rhamnose-glucose disaccharide) attached at the 3-position, and a glucose molecule at the 5-position. A p-coumaric acid molecule is ester-linked to the rutinoside moiety.[5][6][7]

Compound Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside
Molecular Formula C43H49O23+
Molecular Weight 933.83 g/mol
CAS Number 106863-71-2
Biosynthesis Pathway

The biosynthesis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is an extension of the general flavonoid pathway. The process begins with the synthesis of the petunidin aglycone, followed by glycosylation and acylation steps.

Extraction_Purification_Workflow Start Start Purple Potato Tubers Purple Potato Tubers Start->Purple Potato Tubers Freeze-drying & Grinding Freeze-drying & Grinding Purple Potato Tubers->Freeze-drying & Grinding Extraction Ultrasound-Assisted Extraction (Acidified Ethanol) Freeze-drying & Grinding->Extraction Filtration & Centrifugation Filtration & Centrifugation Extraction->Filtration & Centrifugation Crude Extract Crude Extract Filtration & Centrifugation->Crude Extract Solid-Phase Extraction SPE (C18 or Amberlite XAD-7) Crude Extract->Solid-Phase Extraction Wash (Acidified Water) Wash (Acidified Water) Solid-Phase Extraction->Wash (Acidified Water) Elution (Acidified Methanol/Ethanol) Elution (Acidified Methanol/Ethanol) Solid-Phase Extraction->Elution (Acidified Methanol/Ethanol) Purified Anthocyanin Fraction Purified Anthocyanin Fraction Elution (Acidified Methanol/Ethanol)->Purified Anthocyanin Fraction Solvent Evaporation Solvent Evaporation Purified Anthocyanin Fraction->Solvent Evaporation Lyophilization Lyophilization Solvent Evaporation->Lyophilization Final Product Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Lyophilization->Final Product

Caption: Workflow for Extraction and Purification.

Step-by-Step Protocol:

  • Sample Preparation:

    • Wash and peel fresh purple potato tubers.

    • Cut the tubers into small pieces and freeze-dry until a constant weight is achieved.

    • Grind the lyophilized potato pieces into a fine powder.

  • Extraction:

    • Suspend the potato powder in an acidified ethanol solution (e.g., 80% ethanol with 0.1% HCl or 1% formic acid) at a solid-to-solvent ratio of 1:10 (w/v). [8] * Perform ultrasound-assisted extraction for 15-30 minutes at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency. [9] * Filter the mixture through cheesecloth and then centrifuge at 4000 rpm for 15 minutes to remove solid debris.

    • Collect the supernatant and repeat the extraction process on the residue two more times.

    • Pool the supernatants to obtain the crude extract.

  • Purification:

    • Concentrate the crude extract under reduced pressure at a temperature below 40°C.

    • Perform solid-phase extraction (SPE) using a C18 cartridge or a column packed with Amberlite XAD-7HP resin. [10] * Condition the column with methanol followed by acidified water (pH 2-3).

    • Load the concentrated extract onto the column.

    • Wash the column with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol or ethanol (e.g., 75% ethanol with 7% acetic acid). [10] * Collect the colored eluate.

  • Final Product Preparation:

    • Evaporate the solvent from the purified fraction under reduced pressure.

    • Freeze-dry the remaining aqueous solution to obtain the purified Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside as a powder.

Analytical Methods for Identification and Quantification

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector and mass spectrometry (MS) is the gold standard for the analysis of this complex anthocyanin.

Table of HPLC-MS/MS Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A linear gradient from 5% to 40% B over 30 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 25-40°C
Detection (PDA) 520 nm
Mass Spectrometry Electrospray Ionization (ESI) in positive mode
Precursor Ion [M]+ m/z 933.26
Key Fragment Ions m/z 771 (loss of glucose), m/z 479 (loss of p-coumaroyl-rutinoside), m/z 317 (petunidin aglycone)

Note: These parameters may require optimization based on the specific instrument and column used.

Biological Activities and Therapeutic Potential

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside has demonstrated a range of biological activities in preclinical studies, making it a compound of interest for drug development.

Anti-inflammatory and Antioxidant Effects

This acylated anthocyanin exhibits potent antioxidant and anti-inflammatory properties. In vivo studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress. [11][12] The anti-inflammatory mechanism of action is linked to the downregulation of the NF-κB signaling pathway. [7][11][12]By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-1β, iNOS, and COX-2. [7][11][12]

Mechanism_of_Action Petunidin_3_p_coumaroyl_rutinoside_5_glucoside Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside Oxidative_Stress Oxidative Stress (ROS/RNS) Petunidin_3_p_coumaroyl_rutinoside_5_glucoside->Oxidative_Stress Scavenges NF_kB_Pathway NF-κB Pathway Petunidin_3_p_coumaroyl_rutinoside_5_glucoside->NF_kB_Pathway Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH) Petunidin_3_p_coumaroyl_rutinoside_5_glucoside->Antioxidant_Enzymes Upregulates Oxidative_Stress->NF_kB_Pathway Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB_Pathway Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NF_kB_Pathway->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Promotes Antioxidant_Enzymes->Oxidative_Stress Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Anti-inflammatory and antioxidant mechanism of action.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. In a D-galactose-induced aging mouse model, this compound was shown to ameliorate cognitive decline and enhance learning and memory. [11][12]Mechanistically, it was found to downregulate the expression of β-secretase 1 (BACE-1) and reduce the accumulation of amyloid-beta (Aβ) peptides in the hippocampus. [11][12]Furthermore, it suppressed neuroinflammation by reducing the activation of microglia and astrocytes. [11][12]

Other Potential Therapeutic Applications
  • Cardiovascular Health: Anthocyanins, in general, have been shown to have beneficial effects on cardiovascular health by improving endothelial function and reducing oxidative stress. [13]* Anti-diabetic Effects: Some studies suggest that anthocyanins can improve glucose metabolism and may have potential in the management of type 2 diabetes. [14]* Anti-cancer Properties: The anti-inflammatory and antioxidant properties of anthocyanins may contribute to their potential anti-cancer effects, although more research is needed on this specific compound. [15]

Challenges and Future Directions

While Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside shows significant promise, several challenges need to be addressed for its successful translation into therapeutic applications.

  • Bioavailability: The bioavailability of anthocyanins is generally low. Further research is needed to understand the absorption, metabolism, and distribution of this specific acylated anthocyanin in humans.

  • Standardization: The concentration of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can vary significantly between different purple potato cultivars and growing conditions. [16]Standardization of extracts is crucial for reliable clinical studies.

  • Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the health benefits observed in preclinical studies and to determine optimal dosages for therapeutic effects.

Future research should focus on elucidating the specific molecular targets of this compound, exploring its synergistic effects with other phytochemicals, and developing novel delivery systems to enhance its bioavailability.

Conclusion

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a key bioactive compound in purple potatoes with significant potential for applications in the functional food and pharmaceutical industries. Its enhanced stability due to acylation, coupled with its potent antioxidant, anti-inflammatory, and neuroprotective properties, makes it a compelling candidate for further research and development. This guide provides a foundational understanding and practical methodologies for scientists and researchers to explore the full potential of this fascinating natural product.

References

  • Cho, K., et al. (2016). Comparative Transcriptome Analysis between Two Potato Cultivars in Tuber Induction to Reveal Associated Genes with Anthocyanin Accumulation. International Journal of Molecular Sciences, 17(9), 1477. [Link]

  • Li, Y., et al. (2023). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. Foods, 12(20), 3788. [Link]

  • Li, Y., et al. (2023). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. Foods, 12(20), 3788. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9897848, Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. [Link]

  • Liu, Y., et al. (2022). Anthocyanin regulatory networks in Solanum tuberosum L. leaves elucidated via integrated metabolomics, transcriptomics, and StAN1 overexpression. BMC Plant Biology, 22(1), 237. [Link]

  • Jiang, Z., et al. (2016). The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and cyanidin-3-glucoside. ResearchGate. [Link]

  • Chen, K., et al. (2021). Effects of Anthocyanin Extracts from Bilberry (Vaccinium myrtillus L.) and Purple Potato (Solanum tuberosum L. var. 'Synkeä Sakari') on the Plasma Metabolomic Profile of Zucker Diabetic Fatty Rats. Journal of Agricultural and Food Chemistry, 69(1), 148-160. [Link]

  • Navarro, F. C. P., et al. (2018). Uncovering anthocyanin diversity in potato landraces (Solanum tuberosum L. Phureja) using RNA-seq. PLOS ONE, 13(7), e0200287. [Link]

  • Kamiloglu, S. (2022). Petunidin: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. SciSpace. [Link]

  • UniProt. (n.d.). 1-O-acylglucose:anthocyanin-O-acyltransferase - Solanum commersonii (Commerson's wild potato). [Link]

  • Heinonen, M., et al. (2003). Extraction and purification of anthocyanins from purple-fleshed potato. ResearchGate. [Link]

  • Fossen, T., & Andersen, Ø. M. (2000). Anthocyanins from tubers and shoots of the purple potato, Solanum tuberosum. ResearchGate. [Link]

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  • Jonsson, L. M. V., et al. (2014). Two possible binding modes of delphinidin 3-(p-coumaroyl) rutinoside. ResearchGate. [Link]

  • Xu, J., et al. (2016). Identification and Quantitation of Anthocyanins in Purple-Fleshed Sweet Potatoes Cultivated in China by UPLC-PDA and UPLC-QTOF-MS/MS. Journal of Agricultural and Food Chemistry, 64(1), 168-176. [Link]

  • Aza-González, C., et al. (2013). A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.). Molecules, 18(11), 13453-13466. [Link]

  • de Oliveira, M. M. F., et al. (2016). Action mechanism and cardiovascular effect of anthocyanins: a systematic review of animal and human studies. Journal of Translational Medicine, 14(1), 315. [Link]

  • Lee, J., et al. (2021). Phenolic Composition and Antioxidant Activity of Purple Sweet Potato (Ipomoea batatas (L.) Lam.): Varietal Comparisons and Physical Distribution. Antioxidants, 10(3), 462. [Link]

  • Ghanghoria, R., et al. (2021). Untargeted metabolomics of purple and orange-fleshed sweet potatoes reveals a large structural diversity of anthocyanins and flavonoids. Scientific Reports, 11(1), 16393. [Link]

  • CN102993154A - Method for extracting purple sweet potato anthocyanin. (2013).
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  • Saito, T., et al. (2019). High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS). PLOS ONE, 14(10), e0224103. [Link]

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Exploratory

Spectroscopic Profile of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a significant acylated anthocyanin found in various natural sources, in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a significant acylated anthocyanin found in various natural sources, including blue-fleshed potatoes (Solanum tuberosum L.) and black goji berries (Lycium ruthenicum Murr.). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the characteristic UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopic data essential for the unequivocal identification and characterization of this compound. Furthermore, this guide outlines the underlying principles and experimental protocols for obtaining and interpreting this spectral data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, also known by its common name petanin, is a complex anthocyanin belonging to the flavonoid class of polyphenols. Its structure is characterized by a petunidin aglycone, a rutinoside (rhamnosyl-glucoside) moiety at the 3-position, a glucose unit at the 5-position, and a p-coumaric acid acylation on the rutinoside. This acylation significantly enhances the stability of the anthocyanin, making it a molecule of great interest for applications in the food, cosmetic, and pharmaceutical industries.

The accurate identification and characterization of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside are paramount for quality control, bioactivity studies, and the development of new therapeutic agents. Spectroscopic techniques, particularly UV-Vis and NMR, are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and electronic properties. This guide will delve into the specific spectroscopic signatures of this anthocyanin.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the anthocyanin structure, which are influenced by the aromatic rings, conjugation, and various substituents.

Principles of UV-Vis Analysis for Anthocyanins

The UV-Vis spectrum of an anthocyanin typically displays two major absorption bands. The first, in the visible region between 465 and 560 nm, is responsible for the characteristic red, purple, or blue color and arises from the electron transitions in the conjugated system of the flavylium cation. The second major band appears in the UV region, around 270-280 nm, and is associated with the A-ring of the anthocyanidin core.

The presence of acylation with a hydroxycinnamic acid, such as p-coumaric acid, introduces an additional absorption maximum in the UV region, typically between 310 and 360 nm. This is a key diagnostic feature for identifying acylated anthocyanins. The position and intensity of these absorption maxima can be influenced by factors such as pH, solvent, and the nature of the glycosylation and acylation.

Spectroscopic Data for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

The UV-Vis spectrum of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in an acidic methanolic solution exhibits characteristic absorption maxima that confirm its structural features.

Spectral Region Absorption Maximum (λmax) Structural Correlation
Visible~538 nmPetunidin aglycone with its specific hydroxylation and methoxylation pattern.
UV (Acyl Band)~310-330 nmp-Coumaroyl acyl group.
UV (A-Ring)~280 nmBenzoyl system of the anthocyanidin A-ring.

Note: The exact λmax values can vary slightly depending on the solvent and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of complex natural products like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Rationale for NMR in Anthocyanin Characterization

¹H NMR provides information on the number, type, and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons of the aglycone and the acyl group, as well as the anomeric protons of the sugar moieties, are particularly diagnostic. ¹³C NMR complements this by providing a signal for each unique carbon atom, revealing the carbon skeleton of the molecule.

Two-dimensional NMR experiments are crucial for establishing the connectivity between different parts of the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in determining the points of glycosylation and acylation by observing long-range correlations between protons and carbons.

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of the ¹H and ¹³C NMR spectra of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside has been reported in the literature, primarily from studies on its isolation from blue-fleshed potatoes.[1][2][3] The following tables summarize the expected chemical shifts for the key structural components.

Table 1: ¹H NMR Chemical Shift Assignments for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (in MeOD-d₄ with TFA)

Proton Chemical Shift (δ, ppm) Multiplicity J (Hz)
Petunidin Aglycone
H-4~8.9s
H-2'~7.9d~2.0
H-6'~7.7d~2.0
H-6~6.9d~1.6
H-8~6.7d~2.0
OMe-3'~3.8s
p-Coumaroyl Moiety
H-7'''~7.5d~8.5
H-8'''~6.3d~16.0
H-2'''/H-6'''~7.4d~8.5
H-3'''/H-5'''~6.8d~8.5
Sugar Moieties
H-1'' (Glucose)~5.3d~7.5
H-1'''' (Rhamnose)~4.5d~1.5
H-1''''' (Glucose)~5.1d~7.5

Table 2: ¹³C NMR Chemical Shift Assignments for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (in MeOD-d₄ with TFA)

Carbon Chemical Shift (δ, ppm)
Petunidin Aglycone
C-2~162
C-3~145
C-4~135
C-5~158
C-6~103
C-7~165
C-8~95
C-9~157
C-10~113
C-1'~121
C-2'~112
C-3'~148
C-4'~146
C-5'~116
C-6'~123
OMe-3'~57
p-Coumaroyl Moiety
C-1'''~127
C-2'''/C-6'''~131
C-3'''/C-5'''~117
C-4'''~161
C-7'''~147
C-8'''~115
C-9''' (C=O)~168
Sugar Moieties
C-1'' (Glucose)~103
C-1'''' (Rhamnose)~102
C-1''''' (Glucose)~104

Note: The exact chemical shifts can be influenced by the solvent, temperature, and pH.

Experimental Protocols

The following sections provide standardized methodologies for the extraction, purification, and spectroscopic analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Extraction and Purification Workflow

The isolation of this acylated anthocyanin from its natural sources, such as colored potatoes, requires a multi-step process to remove interfering compounds and obtain a pure sample for spectroscopic analysis.

Extraction_Purification start Plant Material (e.g., Blue-fleshed potato) extraction Extraction (Acidified Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate) concentration->partitioning column_chrom Column Chromatography (e.g., Amberlite XAD-7) partitioning->column_chrom Aqueous Phase hplc Preparative HPLC (C18 column) column_chrom->hplc pure_compound Pure Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside hplc->pure_compound

Caption: Workflow for the extraction and purification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Step-by-Step Methodology:

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

  • Extraction: Macerate the powdered material with an acidified solvent (e.g., 80% methanol containing 0.1% HCl) at room temperature in the dark.

  • Filtration and Concentration: Filter the extract to remove solid residues and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Perform liquid-liquid partitioning against a non-polar solvent like ethyl acetate to remove less polar compounds.

    • Subject the aqueous phase to column chromatography on a resin such as Amberlite XAD-7 to further purify the anthocyanin fraction.

    • Isolate the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution system of acidified water and methanol.

  • Purity Assessment: Analyze the purity of the isolated compound by analytical HPLC-DAD.

UV-Vis Spectroscopic Analysis

UV_Vis_Workflow sample Pure Compound in Acidified Methanol spectrophotometer UV-Vis Spectrophotometer sample->spectrophotometer scan Scan from 200-700 nm spectrophotometer->scan data_analysis Data Analysis (Identify λmax) scan->data_analysis spectrum UV-Vis Spectrum data_analysis->spectrum NMR_Workflow sample Pure Compound in Deuterated Solvent (e.g., MeOD-d₄ + TFA) nmr_spectrometer High-Field NMR Spectrometer sample->nmr_spectrometer experiments Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra nmr_spectrometer->experiments processing Data Processing and Analysis experiments->processing structure Structural Elucidation processing->structure

References

Foundational

"Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside" biological significance and function

An In-Depth Technical Guide to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside: Biological Significance and Therapeutic Potential Authored by a Senior Application Scientist This document provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside: Biological Significance and Therapeutic Potential

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, an acylated anthocyanin with significant therapeutic promise. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's chemical properties, biological functions, and underlying mechanisms of action, supported by detailed experimental protocols and data.

Introduction: Unveiling a Complex Anthocyanin

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a water-soluble plant pigment belonging to the flavonoid class of polyphenols. As an anthocyanin, it contributes to the vibrant purple and blue hues observed in various plants. Its natural sources include purple-fleshed potatoes (Solanum tuberosum L.) and the berries of Lycium ruthenicum Murr (Black Goji).[1][2][3][4][5]

The defining feature of this molecule is its acylation. The presence of a p-coumaroyl group esterified to the rutinoside moiety significantly enhances its chemical stability compared to non-acylated anthocyanins.[6][7] This acylation provides steric hindrance and creates a more stable molecular conformation, protecting the core flavylium ion from degradation by factors such as pH shifts, light, and temperature.[7][8][9] This increased stability is a critical attribute for its potential use in functional foods and pharmaceuticals.[6][10]

Biological Significance and Multifunctional Activities

Recent research has illuminated the diverse biological activities of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, positioning it as a molecule of interest for addressing age-related and inflammatory diseases.

Potent Antioxidant and Anti-Aging Effects

A pivotal study investigating the effects of this compound, referred to as PtCG, on D-galactose (D-gal)-induced aging in mice demonstrated its profound protective capabilities.[2][3] D-galactose administration induces a state of accelerated aging characterized by oxidative stress. Treatment with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside was found to:

  • Enhance Endogenous Antioxidant Defenses: It significantly improved the activity of key antioxidant enzymes, superoxide dismutase (SOD) and glutathione (GSH), in both the hippocampus and serum.[2][3]

  • Reduce Oxidative Damage: The compound effectively decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation and cellular damage.[2][3]

These findings suggest a potent ability to mitigate oxidative stress, a primary driver of the aging process and many chronic diseases.

Neuroprotective and Cognitive-Enhancing Functions

The same D-gal-induced aging model revealed remarkable neuroprotective effects. The compound was shown to:

  • Ameliorate Cognitive Decline: Behavioral tests, including the Morris Water Maze and Y-maze, showed that it significantly improved learning and memory abilities in aging mice.[2][3]

  • Preserve Neuronal Integrity: Transmission electron microscopy revealed that the compound restored the number and function of synapses in the hippocampus.[2][3] Furthermore, it attenuated neuronal damage as observed through histological staining.[3]

  • Modulate Alzheimer's-Related Proteins: It downregulated the expression of β-secretase 1 (BACE-1) and amyloid-beta1–42 (Aβ1–42) in the hippocampus, proteins critically involved in the pathology of Alzheimer's disease.[2]

  • Inhibit Neuroinflammation: The compound suppressed the activation of microglia and astrocytes, key cellular mediators of inflammation in the central nervous system, by downregulating markers such as Iba1 and GFAP.[2][3]

Robust Anti-Inflammatory Activity

Inflammation is a common thread in many chronic conditions. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside exhibits significant anti-inflammatory properties primarily through the modulation of the NF-κB signaling pathway.[3] Research has shown it can suppress the expression of several key inflammatory mediators:

  • Nuclear factor-kappa B (NF-κB)

  • Cyclooxygenase-2 (COX-2)

  • Inducible nitric oxide synthase (iNOS)

  • Interleukin-1 beta (IL-1β)[2][3]

By inhibiting this central inflammatory pathway, the compound can effectively quell the inflammatory cascade, suggesting its utility in conditions ranging from neuroinflammation to alcoholic liver disease.[3][11]

Organ-Protective Effects

The benefits of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside extend to vital organs. In the D-gal-induced aging model, it demonstrated:

  • Hepatoprotective Effects: Alleviated liver injury by decreasing elevated levels of alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (AKP).[2]

  • Renoprotective Effects: Attenuated kidney damage by reducing levels of blood urea nitrogen (BUN) and uric acid (UA).[2]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The anti-inflammatory effects of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside are largely attributed to its inhibition of the NF-κB signaling cascade. This pathway is a master regulator of the inflammatory response. In a pathological state, stimuli like oxidative stress (e.g., from D-galactose) or toxins can lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, freeing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines (e.g., IL-1β), enzymes (e.g., COX-2, iNOS), and other mediators of inflammation.

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside intervenes in this process, leading to the downregulation of NF-κB and its downstream targets, thereby reducing the inflammatory response.[3]

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress (e.g., D-galactose) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation IkB_NFkB->NFkB_inactive Releases Petunidin Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside Petunidin->IKK Inhibits DNA Promoter Region NFkB_active->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-1β) DNA->Inflammatory_Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Experimental Protocols and Methodologies

Protocol: Extraction and Purification from Purple-Fleshed Potatoes

This protocol provides a robust framework for the isolation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, adapted from established methods for anthocyanin purification.[12]

Rationale: The use of acidified methanol prevents the degradation of anthocyanins, which are more stable at low pH, and efficiently extracts these polar compounds. The multi-step purification is essential to separate the target compound from other phenolics, sugars, and impurities.

Step-by-Step Methodology:

  • Sample Preparation: Freeze-dry fresh, peeled purple-fleshed potato tubers and grind them into a fine powder.

  • Extraction:

    • Macerate the potato powder in methanol containing 0.1% HCl (v/v) at a 1:10 solid-to-solvent ratio.

    • Agitate the mixture on an orbital shaker at room temperature for 24 hours in the dark to prevent photodegradation.[12]

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.[12]

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude anthocyanin extract.[12]

  • Purification Step I: Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by acidified water (0.01% HCl).[12]

    • Redissolve the crude extract in a minimal volume of acidified water and load it onto the cartridge.

    • Wash the cartridge with acidified water to remove highly polar impurities like sugars.[12]

    • Elute the anthocyanin fraction with acidified methanol (0.1% HCl).[12]

  • Purification Step II: Preparative HPLC (Optional but Recommended):

    • For high-purity isolation, subject the eluted fraction to preparative reversed-phase HPLC using a C18 column.

    • Employ a gradient elution system with two solvents:

      • Solvent A: Water with 5% formic acid.

      • Solvent B: Acetonitrile with 5% formic acid.

    • Monitor the elution profile using a PDA detector at 520 nm. Collect the peak corresponding to Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside based on retention time compared to a standard.

  • Verification: Confirm the identity and purity of the isolated compound using LC-MS/MS and NMR spectroscopy.

Workflow: In Vivo Assessment in D-gal-Induced Aging Model

This workflow summarizes the experimental design used to validate the anti-aging and neuroprotective effects of the compound.[2][3]

in_vivo_workflow start Animal Acclimatization (e.g., Female Kunming Mice) grouping Random Grouping (n=8-10/group) 1. Control 2. D-gal Model 3. Low-Dose PtCG 4. High-Dose PtCG start->grouping induction Aging Induction (6-8 weeks) Daily subcutaneous injection of D-galactose (Control group receives saline) grouping->induction treatment Treatment Period Daily oral gavage of PtCG or vehicle induction->treatment behavioral Behavioral Testing - Morris Water Maze (Spatial Memory) - Y-Maze (Working Memory) treatment->behavioral sampling Euthanasia & Sample Collection (Serum, Hippocampus, Liver, Kidney) behavioral->sampling analysis Biochemical & Histological Analysis - Antioxidant enzymes (SOD, GSH) - Oxidative stress (MDA) - Histology (H&E, Nissl staining) - Western Blot (NF-κB, Aβ1-42, etc.) sampling->analysis end Data Analysis & Conclusion analysis->end

Caption: Experimental workflow for evaluating the in vivo effects of the compound in a D-gal-induced aging model.

Quantitative Data Summary

The following tables summarize the significant effects of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (PtCG) on key biochemical markers in a D-gal-induced aging mouse model, demonstrating its potent antioxidant activity.[3]

Table 1: Effect of PtCG on Antioxidant Markers in Serum

GroupSOD Activity (U/mL)GSH Activity (U/mL)MDA Content (nmol/mL)
ControlHighHighLow
D-gal ModelSignificantly LowerSignificantly LowerSignificantly Higher
PtCG TreatedSignificantly Higher than ModelSignificantly Higher than ModelSignificantly Lower than Model

Data derived from Wang et al., 2024.[3] Values represent qualitative changes observed in the study.

Table 2: Effect of PtCG on Antioxidant Markers in Hippocampus

GroupSOD Activity (U/mgprot)GSH Activity (U/mgprot)MDA Content (nmol/mgprot)
ControlHighHighLow
D-gal ModelSignificantly LowerSignificantly LowerSignificantly Higher
PtCG TreatedSignificantly Higher than ModelSignificantly Higher than ModelSignificantly Lower than Model

Data derived from Wang et al., 2024.[3] Values represent qualitative changes observed in the study.

Future Directions and Drug Development Potential

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside presents a compelling profile for drug development, particularly for age-related neurodegenerative and inflammatory diseases. Its multi-target activity—simultaneously combating oxidative stress, inflammation, and pathological protein aggregation—makes it a promising candidate for complex multifactorial conditions like Alzheimer's disease.

Future research should focus on:

  • Bioavailability and Metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining effective dosing and delivery mechanisms. The acylation that enhances stability may also influence its bioavailability.[6]

  • Target Deconvolution: While its effect on the NF-κB pathway is established, identifying other direct molecular targets will provide a more complete picture of its mechanism of action.

  • Preclinical and Clinical Validation: Rigorous preclinical studies in various disease models are necessary to validate its efficacy and safety before progressing to human clinical trials.

  • Sustainable Sourcing and Synthesis: Exploring large-scale, eco-friendly extraction from sources like purple potatoes or developing efficient semi-biosynthetic or enzymatic acylation methods will be key for commercial viability.[9][12]

The enhanced stability and potent, multi-faceted biological activities of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside make it a standout natural compound with significant potential to be developed into a next-generation therapeutic agent.

References

  • Caltag Medsystems. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

  • Jokioja, J., et al. (2021). Acylated anthocyanins: A review on their bioavailability and effects on postprandial carbohydrate metabolism and inflammation. PubMed.

  • Leonarski, E., & Kuasnei, M. (2023). A review on enzymatic acylation as a promising opportunity to stabilizing anthocyanins. Critical Reviews in Food Science and Nutrition.
  • Wang, M., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. National Institutes of Health.

  • Benchchem. Unveiling Peonidin 3-rutinoside: A Technical Guide to its Discovery and Isolation from Novel Plant Sources.

  • Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. MDPI.

  • Zhao, C., et al. (2021). Stability-increasing effects of anthocyanin glycosyl acylation. ResearchGate.

  • Wang, M., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. ResearchGate.

  • Crispr Update. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

  • Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. PubMed Central, National Institutes of Health.

  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

  • National Institutes of Health. Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem.

  • Semantic Scholar. Isolation, Purification and Tyrosinase Inhibitory Activity of Anthocyanins and Their Novel Degradation Compounds from Solanum tuberosum L..

  • MOLNOVA. Petunidin 3-rutinoside (p-coumarin)-5-glucoside.

  • ResearchGate. Two possible binding modes of delphinidin 3-(p-coumaroyl) rutinoside....

  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • ResearchGate. The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and....

  • BioCrick. Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside.

  • CLEARSYNTH. Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside.

  • BioCat GmbH. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

  • PhytoBank. Showing Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside (PHY0168291).

  • EMBL-EBI. Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside (CHEBI:80431).

  • Paun, N. ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS.
  • MDPI. Alternative Extraction and Downstream Purification Processes for Anthocyanins.

  • MDPI. Flavonoids as Potential Anti-Inflammatory Molecules: A Review.

  • ResearchGate. Can someone help me determine how to extract and purify proanthocyanidine and tanins?.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Extraction of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside from Plant Material

Abstract This document provides a comprehensive guide for the extraction, purification, and characterization of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a complex acylated anthocyanin. This guide is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the extraction, purification, and characterization of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a complex acylated anthocyanin. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. We delve into the underlying principles of extraction methodologies, offering detailed, step-by-step protocols. Furthermore, this document emphasizes the importance of methodological choices to ensure the stability and integrity of this intricate molecule.

Introduction: The Significance of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue colors found in plants.[1] Specifically, it is an acylated anthocyanin, meaning it possesses an acyl group (in this case, p-coumaroyl) attached to its glycosidic moiety. This structural complexity not only influences its color and stability but also its biological activity.

This particular petunidin derivative has been isolated from various plant sources, including potatoes (Solanum tuberosum L.) and grapes.[2][3] The presence of the p-coumaroyl group can enhance the stability of the anthocyanin, a crucial factor for its potential application as a natural colorant and bioactive compound. Research into acylated anthocyanins is driven by their potential health benefits, which are often attributed to their antioxidant properties.[4]

Chemical Structure:

  • Molecular Formula: C₄₃H₄₉O₂₃⁺[5]

  • Molecular Weight: 933.8 g/mol [5]

  • CAS Number: 106863-71-2[5]

The intricate structure of this molecule, featuring a petunidin aglycone, a rutinoside (rhamnose-glucose) sugar chain, an additional glucose unit, and a p-coumaroyl group, necessitates a carefully designed extraction and purification strategy to prevent degradation.[5][6][7]

Foundational Principles of Extraction

The successful isolation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside hinges on a deep understanding of its chemical properties and the principles of extraction. As an anthocyanin, it is a polar molecule, making it soluble in polar solvents like methanol, ethanol, and water.[8] However, its stability is highly dependent on factors such as pH, temperature, and exposure to light and oxygen.[9][10]

The Critical Role of pH

Anthocyanins exist in different structural forms depending on the pH of the solution. In acidic conditions (typically pH 1-3), they are predominantly in the stable, red-colored flavylium cation form.[11] As the pH increases, they can undergo structural transformations to the colorless carbinol pseudobase, the purplish-blue quinonoidal base, and eventually the yellow chalcone, leading to degradation.[9] Therefore, acidification of the extraction solvent is paramount to maintaining the integrity of the target molecule. Weak acids like formic acid or citric acid are often preferred over strong acids, which can cause hydrolysis of the acylated ester linkages.[12]

Solvent Selection: A Balancing Act

The choice of solvent is a critical parameter. While water is a polar solvent, its extraction efficiency for complex anthocyanins can be limited. Organic solvents like methanol and ethanol are highly effective at disrupting plant cell membranes to release the anthocyanins from the vacuoles.[8] Acidified methanol is often considered an excellent solvent for phenol extraction due to its efficiency.[8] However, for applications in the food and pharmaceutical industries, ethanol is often preferred due to its lower toxicity.

The Impact of Temperature

Elevated temperatures can accelerate the extraction process but also increase the rate of anthocyanin degradation.[10] A balance must be struck to ensure efficient extraction without compromising the stability of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Thermal degradation can lead to the loss of the glycosyl and acyl moieties, altering the molecule's properties and bioactivity.[13]

Advanced Extraction Techniques

While conventional solvent extraction is widely used, modern techniques can offer improved efficiency and reduced degradation.[8] These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11][14]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction.[12][14]

  • Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to increase solvent efficiency and reduce extraction time.[1]

Detailed Protocols for Extraction and Purification

This section outlines a robust, multi-step protocol for the extraction and purification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside from plant material.

Pre-Extraction: Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Selection and Harvesting: Select plant material known to be rich in the target anthocyanin (e.g., purple-fleshed potatoes).

  • Cleaning and Sectioning: Thoroughly wash the plant material to remove any contaminants. For tubers, peeling may be necessary depending on the distribution of the anthocyanin.

  • Freeze-Drying (Lyophilization): Freeze-dry the plant material to preserve the chemical integrity of the compounds and to facilitate grinding.[15]

  • Milling: Grind the lyophilized material into a fine powder to increase the surface area for solvent interaction.

Core Protocol: Acidified Solvent Extraction

This protocol utilizes a conventional solid-liquid extraction method, which is widely accessible and effective.

Materials:

  • Finely powdered, lyophilized plant material

  • Extraction Solvent: Methanol (or Ethanol) with 0.1% to 1% Formic Acid (v/v)

  • N-hexane or petroleum ether (for defatting, if necessary)

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Defatting (Optional): If the plant material has a high lipid content, pre-extract the powder with n-hexane or petroleum ether to remove non-polar compounds that could interfere with subsequent steps.

  • Maceration: Suspend the plant powder in the acidified methanol (or ethanol) solution at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).[15]

  • Extraction: Stir the mixture at room temperature in the dark for 4-6 hours. The exclusion of light is critical to prevent photodegradation of the anthocyanins.

  • Filtration: Separate the extract from the solid plant residue by filtration.[15]

  • Re-extraction: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[15] This yields the crude anthocyanin extract.

Post-Extraction: Purification

The crude extract will contain a mixture of anthocyanins and other phenolic compounds. A multi-step purification process is necessary to isolate the target molecule.

SPE is an effective method for concentrating the anthocyanin fraction and removing sugars and other polar impurities.[15][16]

Materials:

  • C18 SPE cartridge

  • Methanol

  • Acidified water (e.g., water with 0.1% formic acid)

  • Acidified methanol (e.g., methanol with 0.1% formic acid)

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol through it, followed by acidified water.[15]

  • Sample Loading: Redissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water to remove highly polar impurities like sugars and organic acids.[15]

  • Elution: Elute the anthocyanin fraction from the cartridge using acidified methanol.[15]

  • Concentration: Evaporate the methanol from the eluted fraction to obtain a purified anthocyanin concentrate.

For obtaining a highly pure sample of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, preparative HPLC is the method of choice.[17][18]

Instrumentation and Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed:

    • Solvent A: Acidified water (e.g., 5% formic acid in water)

    • Solvent B: Acidified organic solvent (e.g., methanol or acetonitrile)

  • Detection: A photodiode array (PDA) detector is used, with monitoring at the visible maximum for petunidin derivatives (around 525 nm) and the UV maximum for the p-coumaroyl group (around 310-320 nm).[16]

  • Fraction Collection: An automated fraction collector is used to isolate the peak corresponding to the target compound.

General Procedure:

  • Dissolve the SPE-purified extract in a small volume of the initial mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Run a gradient elution to separate the different anthocyanins.

  • Collect the fraction corresponding to the retention time of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Lyophilize the pure fraction to obtain the final product as a powder.

Visualization of the Extraction and Purification Workflow

The following diagram illustrates the key stages in the isolation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Extraction_Workflow cluster_pre Pre-Extraction cluster_ext Core Extraction cluster_pur Purification cluster_final Final Product & Analysis PlantMaterial Plant Material (e.g., Purple Potato) FreezeDrying Freeze-Drying PlantMaterial->FreezeDrying Milling Milling to Fine Powder FreezeDrying->Milling Extraction Acidified Solvent Extraction (Methanol/Ethanol + 0.1% Formic Acid) Milling->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Concentration->SPE PrepHPLC Preparative HPLC SPE->PrepHPLC FinalProduct Pure Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside PrepHPLC->FinalProduct Analysis Purity & Structural Analysis (Analytical HPLC, MS, NMR) FinalProduct->Analysis

Caption: Workflow for the isolation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Quantitative Data Summary

The following table provides a summary of key parameters for the extraction and purification process.

ParameterRecommended Value/RangeRationale & Key Considerations
Extraction Solvent Methanol or Ethanol with 0.1-1% Formic Acid (v/v)Acidification is crucial for anthocyanin stability.[11] Methanol is highly efficient, while ethanol is less toxic.[8]
Solid-to-Liquid Ratio 1:10 to 1:20 (w/v)Ensures complete wetting of the plant material and efficient mass transfer.[15]
Extraction Temperature Room Temperature (20-25°C)Minimizes thermal degradation of the acylated anthocyanin.[10]
Extraction Time 4-6 hours (per extraction cycle)Provides sufficient time for solvent penetration and diffusion.
Rotary Evaporation Temp. ≤ 40°CPrevents degradation of the heat-sensitive anthocyanin during solvent removal.[15]
HPLC Mobile Phase A 5% Formic Acid in WaterMaintains an acidic environment to keep the anthocyanin in its stable flavylium cation form.
HPLC Mobile Phase B Methanol or AcetonitrileProvides the organic component for reversed-phase separation.
HPLC Detection Wavelengths ~525 nm and ~310-320 nmCorresponds to the maximum absorbance of the petunidin chromophore and the p-coumaroyl group, respectively.[16]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through a series of checkpoints and analytical verifications.

  • In-Process Monitoring: The progress of the extraction can be monitored visually by the intensity of the color in the solvent. Spectrophotometric analysis of small aliquots can provide a semi-quantitative measure of extraction efficiency over time.

  • Chromatographic Purity Assessment: The purity of the final product should be rigorously assessed using analytical HPLC with a PDA detector. A single, symmetrical peak at the expected retention time, with a consistent UV-Vis spectrum across the peak, is indicative of high purity.

  • Structural Confirmation: The identity of the isolated compound must be confirmed unequivocally. High-resolution mass spectrometry (HRMS) should be used to verify the molecular weight and elemental composition.[5] For complete structural elucidation, particularly the confirmation of glycosylation sites and the identity of the acyl group, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is required.[17][18]

  • Stability Assessment: The stability of the purified compound under various storage conditions (e.g., temperature, light exposure) should be evaluated to establish appropriate handling and storage protocols.

By integrating these analytical quality control steps, researchers can have high confidence in the identity, purity, and integrity of the extracted Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

References

  • Arapitsas, P., et al. (2020). Exploring the Extraction and Application of Anthocyanins in Food Systems. MDPI. [Link]

  • Castañeda-Ovando, A., et al. (2009). Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. In Anthocyanins: Biosynthesis, Functions, and Applications. Springer. [Link]

  • BioCrick. (n.d.). Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside. BioCrick. [Link]

  • Serna-Jimenez, J. A., et al. (2022). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. PubMed Central. [Link]

  • The Pharma Innovation. (2019). Extraction methods used for extraction of anthocyanin: A review. The Pharma Innovation Journal. [Link]

  • Liu, Y., et al. (2008). Preparative High-Performance Liquid Chromatography for the Purification of Natural Acylated Anthocyanins from Red Radish (Raphanus sativus L.). Journal of Chromatographic Science. [Link]

  • Liu, Y., et al. (2008). Preparative high-performance liquid chromatography for the purification of natural acylated anthocyanins from red radish (Raphanus sativus L.). PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem. [Link]

  • Crispr Update. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Crispr Update. [Link]

  • Wikipedia. (n.d.). Anthocyanin. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Petunidin 3-rutinoside-5-glucoside. PubChem. [Link]

  • ResearchGate. (n.d.). The possible thermal degradation pathways of delphinidin and petunidin. ResearchGate. [Link]

  • PubMed. (2025). Synthesis and Properties of 5,7-dimethylated anthocyanins: Focusing on peonidin-3-O-glucoside and petunidin-3-O-glucoside. PubMed. [Link]

  • MDPI. (2022). The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. MDPI. [Link]

  • National Institutes of Health. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. NIH. [Link]

  • National Institutes of Health. (2021). Characterization of Anthocyanins Including Acetylated Glycosides from Highbush Blueberry (Vaccinium corymbosum L.) Cultivated in Korea Based on UPLC-DAD-QToF/MS and UPLC-Qtrap-MS/MS. PMC. [Link]

  • National Institutes of Health. (2022). Methylation, Hydroxylation, Glycosylation and Acylation Affect the Transport of Wine Anthocyanins in Caco-2 Cells. PMC. [Link]

  • PubMed. (1998). Acylated delphinidin 3-rutinoside-5-glucosides in the flowers of Petunia reitzii. PubMed. [Link]

  • ResearchGate. (n.d.). The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and cyanidin-3-glucoside. ResearchGate. [Link]

  • ResearchGate. (2006). Acylated delphinidin 3-rutinoside-5-glucosides in the flowers of Petunia reitzii. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of the Anti-Inflammatory Properties of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anti-inflammatory potential of Petunidin-3-(p-coumaroyl-rutinoside)-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anti-inflammatory potential of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (PtCG). PtCG is a prominent anthocyanin found in sources like Lycium ruthenicum Murr. and certain varieties of potatoes.[1][2] Anthocyanins, as a class of flavonoids, are widely investigated for their potent antioxidant and anti-inflammatory activities.[3][4][5] This guide details a suite of robust, validated cell-based assays designed to characterize the bioactivity of PtCG, focusing on its ability to modulate key inflammatory pathways in a lipopolysaccharide (LPS)-stimulated macrophage model. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Scientific Rationale: Modeling Inflammation In Vitro

The inflammatory response, while a critical defense mechanism, can lead to chronic diseases when dysregulated.[5] A cornerstone of inflammation research is the use of reliable in vitro models that can recapitulate key aspects of the inflammatory cascade.

1.1. The RAW 264.7 Macrophage Model Murine macrophage-like RAW 264.7 cells are extensively used to study inflammation.[6][7][8] Macrophages are pivotal players in the innate immune system, responsible for recognizing pathogens and initiating an inflammatory response. Upon activation, they release a host of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]

1.2. Lipopolysaccharide (LPS) as an Inflammatory Stimulus Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[7][11] It is recognized by Toll-like receptor 4 (TLR4) on the macrophage surface, triggering downstream signaling cascades that are central to inflammation.

1.3. Key Inflammatory Signaling Pathway: NF-κB The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[2][12] In resting cells, NF-κB (typically a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[13] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα.[13] This frees the NF-κB p65/p50 dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory mediators, including iNOS (which produces NO), COX-2, TNF-α, and IL-6.[4][5][10][11] Evaluating the effect of PtCG on this pathway provides mechanistic insight into its anti-inflammatory action.

Diagram 1: LPS-Induced NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation pIkBa->Proteasome Ubiquitination Proteasome->IkBa_NFkB Degrades IκBα Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA (κB sites) Transcription Gene Transcription DNA->Transcription Initiates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators PtCG PtCG (Hypothesized Inhibition) PtCG->IKK ? PtCG->NFkB ?

Caption: LPS activates the NF-κB pathway, leading to inflammatory gene expression.

Comprehensive Experimental Workflow

A systematic approach is essential for a thorough evaluation. The following workflow ensures that preliminary data on cytotoxicity informs the concentrations used in subsequent mechanistic assays.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start: Prepare PtCG Stock Solution culture 1. Cell Culture Seed RAW 264.7 Macrophages start->culture viability 2. Cytotoxicity Assay (MTT/CCK-8) Determine non-toxic concentration range of PtCG culture->viability treatment 3. Cell Treatment Pre-treat with PtCG, then stimulate with LPS viability->treatment Inform Concentrations harvest 4. Sample Harvesting treatment->harvest supernatant Supernatant Collection harvest->supernatant lysate Cell Lysis harvest->lysate no_assay Nitric Oxide (NO) Assay (Griess) supernatant->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) supernatant->cytokine_assay ros_assay ROS Assay (DCFH-DA) lysate->ros_assay wb_assay Western Blot (p-p65, IκBα, iNOS) lysate->wb_assay assays 5. Downstream Assays analysis 6. Data Analysis & Interpretation assays->analysis

Caption: Systematic workflow for evaluating the anti-inflammatory effects of PtCG.

Detailed Experimental Protocols

3.1. Preliminary Assay: Cell Viability

Principle: It is critical to first establish the concentration range at which PtCG is non-toxic to RAW 264.7 cells. The MTT or CCK-8 assay measures cell metabolic activity, which is proportional to the number of viable cells.[7] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.

Protocol (MTT Assay):

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of PtCG (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve PtCG) and a "cells only" control.

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

3.2. Assay 1: Nitric Oxide (NO) Production

Principle: In inflamed macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO.[8][9] NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess reaction is a colorimetric assay that quantifies nitrite concentration, serving as an indirect measure of NO production.[14][15][16]

Protocol (Griess Assay):

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2.5 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

  • Treatment: Pre-treat cells with non-toxic concentrations of PtCG for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.[14]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[14]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the data as a percentage of the LPS-only control.

Controls:

  • Negative Control: Untreated cells (no PtCG, no LPS).

  • Vehicle Control: Cells treated with vehicle + LPS.

  • Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) + LPS.

3.3. Assay 2: Pro-inflammatory Cytokine Quantification

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as TNF-α and IL-6, in the cell culture supernatant.[17][18][19] A capture antibody coated on the plate binds the cytokine of interest, which is then detected by a second, enzyme-conjugated antibody, producing a measurable signal.

Protocol (General ELISA):

  • Sample Preparation: Prepare cells and treat with PtCG and/or LPS as described in the Griess Assay protocol (Steps 1-4). Collect the supernatant and centrifuge to remove cell debris.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for human or mouse TNF-α or IL-6).[20][21] The general steps include:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating to allow cytokine capture.

    • Washing the plate.

    • Adding the biotin-conjugated detection antibody.

    • Incubating and washing.

    • Adding streptavidin-HRP conjugate.

    • Incubating and washing.

    • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and measuring absorbance.

  • Analysis: Generate a standard curve and determine the cytokine concentrations in your samples.

3.4. Assay 3: Intracellular Reactive Oxygen Species (ROS)

Principle: Oxidative stress and inflammation are intricately linked.[22][23] The DCFH-DA assay measures intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25]

Protocol (DCFH-DA Assay):

  • Cell Seeding: Seed RAW 264.7 cells in a black, clear-bottom 96-well plate and culture overnight.

  • Treatment: Treat cells with PtCG and/or LPS as desired (a shorter incubation of 4-6 hours is often sufficient for ROS).

  • Loading: Wash the cells with warm PBS. Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well.[24]

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[23]

  • Analysis: Express ROS levels as a percentage of the LPS-stimulated control.

3.5. Assay 4: Western Blot Analysis of NF-κB Pathway Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[12][26] This is crucial for determining if PtCG's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway. Key proteins to probe for are phosphorylated p65 (p-p65), a marker of NF-κB activation, and total IκBα, whose degradation indicates pathway activation.[13][27]

Protocol (Western Blot):

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with PtCG for 1 hour, followed by LPS stimulation (1 µg/mL) for a short duration (e.g., 15-60 minutes) to capture peak IκBα phosphorylation/degradation and p65 translocation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-p65, total p65, IκBα, iNOS, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. Calculate the ratio of phosphorylated protein to total protein (e.g., p-p65/p65).

Data Presentation and Interpretation

Summarize quantitative results in a clear, tabular format for easy comparison between treatment groups.

Table 1: Illustrative Data Summary for PtCG Anti-Inflammatory Activity

AssayParameter MeasuredLPS (1 µg/mL)LPS + PtCG (X µM)LPS + PtCG (Y µM)
Griess Assay NO₂⁻ Concentration (µM)45.2 ± 3.125.6 ± 2.511.8 ± 1.9**
ELISA TNF-α (pg/mL)2850 ± 1501640 ± 110750 ± 88
ELISA IL-6 (pg/mL)1560 ± 95980 ± 76*420 ± 54
ROS Assay Relative Fluorescence (%)100%65%38%**
Western Blot p-p65 / Total p65 Ratio1.000.520.21
Western Blot IκBα / β-actin Ratio0.350.78*0.95

Note: Data are for illustrative purposes only. Actual results will vary. Statistical significance (e.g., p<0.05, p <0.01) should be determined relative to the LPS-only group.

Interpretation: A comprehensive analysis of these results will build a strong case for the anti-inflammatory activity of PtCG. For instance, a dose-dependent decrease in NO, TNF-α, and IL-6 production (Table 1) would demonstrate a potent anti-inflammatory effect. If this is accompanied by a reduction in ROS, it suggests an additional antioxidant mechanism. Crucially, if Western blot results show that PtCG treatment inhibits the degradation of IκBα and reduces the phosphorylation of p65, this provides strong evidence that the compound exerts its effects, at least in part, by targeting the canonical NF-κB signaling pathway.

References

  • Deshpande, S., Rathi, A., Mathane, V., Dabade, S., Agarwal, A., & Taye, A. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • ResearchGate. (2013, February 5). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Springer Protocols. Retrieved from [Link]

  • Wang, H., & Joseph, J. A. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Retrieved from [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 143-151. Retrieved from [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • protocols.io. (2019, December 8). Protocol Griess Test. Retrieved from [Link]

  • Li, Y., et al. (2024). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 25(1), 1. Retrieved from [Link]

  • Młynarska, E., et al. (2023). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 24(21), 15967. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA-. Retrieved from [Link]

  • National Cancer Institute. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot? Retrieved from [Link]

  • Kim, J. H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. Retrieved from [Link]

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  • Hernández-Luis, F., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Pharmaceuticals, 17(5), 629. Retrieved from [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... Retrieved from [Link]

  • Lee, H. A., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(3), 321-330. Retrieved from [Link]

  • Wang, Y., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. Antioxidants, 13(10), 1234. Retrieved from [Link]

  • De, A. (2011). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A, 79A(9), 763-770. Retrieved from [Link]

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Method

Illuminating the Crossroads of Inflammation: A Guide to Studying the NF-κB Signaling Pathway with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Introduction: Targeting a Master Regulator of Inflammation The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Master Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Its dysregulation is a hallmark of numerous chronic inflammatory diseases, such as asthma, neurodegenerative disorders, and cancer, making it a prime therapeutic target.[3][4] In its inactive state, the NF-κB heterodimer (most commonly p50/p65) is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[2][5] Upon stimulation by various signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This liberates NF-κB to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[7][8]

Anthocyanins, a class of naturally occurring polyphenols found in fruits and vegetables, have garnered significant attention for their anti-inflammatory properties.[1][7] Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, an anthocyanin found in sources like potatoes (Solanum tuberosum L.), is a promising candidate for modulating NF-κB activity.[9][10][11] Recent studies on a structurally identical compound, referred to as PtCG from Lycium ruthenicum Murr., have demonstrated its ability to suppress the expression of NF-κB and other inflammatory pathway components in aging mice models.[12][13][14] This application note provides a comprehensive guide for researchers to investigate the effects of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside on the NF-κB signaling pathway, offering detailed protocols for key cellular assays.

Mechanism of Action: The Inhibitory Effect of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside on NF-κB Signaling

The primary mechanism by which many anthocyanins, including likely Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, exert their anti-inflammatory effects is through the inhibition of NF-κB nuclear translocation.[3][7] This is often achieved by preventing the degradation of the inhibitory protein IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, the downstream transcriptional activation of pro-inflammatory genes is effectively blocked.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation p65_p50 p65-p50 (Active NF-κB) Proteasome->p65_p50 releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates Petunidin Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside Petunidin->IKK inhibits DNA DNA (κB sites) p65_p50_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Caption: Proposed mechanism of NF-κB inhibition.

Experimental Protocols for a Self-Validating System

Experimental Workflow Overview

Workflow A Cell Culture & Treatment (e.g., RAW 264.7, HEK293T) B Induce NF-κB Activation (e.g., LPS, TNF-α) A->B C Western Blot Analysis (p-p65, IκBα, p65, Loading Control) B->C D NF-κB Luciferase Reporter Assay (Transcriptional Activity) B->D E Immunofluorescence Microscopy (p65 Nuclear Translocation) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A multi-assay experimental workflow.

Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins

This protocol allows for the semi-quantitative detection of key proteins in the NF-κB signaling cascade, providing insights into the phosphorylation and degradation events that are critical for pathway activation.[6][15]

Objective: To determine if Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside inhibits the phosphorylation of p65 and the degradation of IκBα in response to an inflammatory stimulus.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or HeLa cells)

  • Complete growth medium

  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (stock solution in DMSO)

  • NF-κB activator (e.g., LPS or TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors[5][6]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-IκBα, anti-p65, anti-β-actin or GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for 30-60 minutes). Include an untreated control group.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer.[6]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.[16]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

Treatment GroupIκBα Degradation (Fold Change vs. Control)p-p65 (Ser536) Induction (Fold Change vs. Control)
Control (Unstimulated) 1.01.0
LPS (1 µg/mL) 0.29.5
LPS + Petunidin (5 µM) 0.64.2
LPS + Petunidin (10 µM) 0.82.1
LPS + Petunidin (25 µM) 0.91.3
Hypothetical data showing Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside inhibits LPS-induced IκBα degradation and p65 phosphorylation.
Protocol 2: NF-κB Luciferase Reporter Assay

This is a highly sensitive quantitative method to measure the transcriptional activity of NF-κB.[17][18]

Objective: To quantify the effect of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside on NF-κB-dependent gene expression.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Opaque, flat-bottom 96-well plates

  • Luciferase assay system

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside or vehicle for 1-2 hours.

    • Stimulate with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.[18]

    • Measure the firefly and Renilla luciferase activities using a luminometer.[19]

  • Data Analysis:

    • Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.

    • Express the results as a fold change relative to the stimulated control.

Treatment GroupNormalized Luciferase Activity (Fold Change vs. Stimulated Control)
Control (Unstimulated) 0.1
TNF-α (20 ng/mL) 1.0
TNF-α + Petunidin (5 µM) 0.55
TNF-α + Petunidin (10 µM) 0.30
TNF-α + Petunidin (25 µM) 0.15
Hypothetical data demonstrating a dose-dependent inhibition of NF-κB transcriptional activity.
Protocol 3: Immunofluorescence Staining for p65 Nuclear Translocation

This imaging-based assay provides a direct visualization of NF-κB activation by monitoring the subcellular localization of the p65 subunit.[20][21]

Objective: To visually confirm that Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside prevents the nuclear translocation of p65.

Materials:

  • Cells grown on glass coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a 24-well plate.

    • Treat the cells as described in the Western blot protocol.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells.

    • Block non-specific antibody binding.[20]

    • Incubate with the anti-p65 primary antibody.[22]

    • Wash and incubate with the fluorescently-labeled secondary antibody.[20]

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Capture images using a fluorescence microscope.

    • Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.[21]

Treatment Groupp65 Nuclear Localization
Control (Unstimulated) Predominantly cytoplasmic
LPS (1 µg/mL) Predominantly nuclear
LPS + Petunidin (25 µM) Predominantly cytoplasmic
Expected qualitative results from the immunofluorescence assay.

Conclusion and Future Directions

The methodologies outlined in this application note provide a robust framework for elucidating the inhibitory effects of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside on the NF-κB signaling pathway. By combining biochemical, transcriptional, and imaging-based assays, researchers can build a comprehensive and validated understanding of this compound's mechanism of action. The observed suppression of NF-κB activation suggests that Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside holds potential as a therapeutic agent for a variety of inflammatory conditions.[7][12] Further investigations could explore its efficacy in in vivo models of inflammatory diseases and delve deeper into its interactions with upstream components of the NF-κB pathway, such as the IKK complex.

References

  • Karlsen, A., Retterstøl, L., Laake, P., Paur, I., Bøhn, S. K., Sandvik, L., & Blomhoff, R. (2007). Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults. The Journal of Nutrition, 137(8), 1951–1954. ([Link])

  • Jo, M., Kim, J. H., O, J., & Chung, H. Y. (2014). Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways. Journal of Agricultural and Food Chemistry, 62(34), 8563–8570. ([Link])

  • May, M. J. (Ed.). (2015). NF-kappa B: Methods and Protocols. Humana Press. ([Link])

  • Li, J., Li, S., Wang, F., Xia, B., & Li, Y. (2022). Anthocyanins Inhibit Airway Inflammation by Downregulating the NF-κB Pathway via the miR-138-5p/SIRT1 Axis in Asthmatic Mice. International Archives of Allergy and Immunology, 183(3), 263–275. ([Link])

  • Bio-protocol. (n.d.). Detection of NF-κB p65 Subunit Nuclear Translocation. ([Link])

  • Karger Publishers. (2022). Anthocyanins Inhibit Airway Inflammation by Downregulating the NF-κB Pathway via the miR-138-5p/SIRT1 Axis in Asthmatic Mice. International Archives of Allergy and Immunology. ([Link])

  • Bowdish Lab. (2012). NF-κB Luciferase Assay. ([Link])

  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. ([Link])

  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. ([Link])

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. ([Link])

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. ([Link])

  • ResearchGate. (2007). (PDF) Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults. ([Link])

  • PubMed. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. ([Link])

  • Fivephoton Biochemicals. (n.d.). NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3). ([Link])

  • ResearchGate. (n.d.). NF-kappa B: Methods and Protocols | Request PDF. ([Link])

  • Springer Nature Experiments. (2015). Studying NF-κB Signaling with Mathematical Models. ([Link])

  • Bio-protocol. (n.d.). Nuclear translocation of NF-κB. ([Link])

  • MDPI. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. ([Link])

  • PubMed Central. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. ([Link])

  • PubMed Central. (2020). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. ([Link])

  • National Institutes of Health. (n.d.). Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. ([Link])

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ([Link])

  • BioCrick. (n.d.). Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside. ([Link])

  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). ([Link])

  • ResearchGate. (n.d.). Immunofluorescence staining of NF-κB/p65 and its nuclear translocation.... ([Link])

  • Journal of Immunological Methods. (2012). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. ([Link])

  • ResearchGate. (n.d.). The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and.... ([Link])

  • Semantic Scholar. (2023). Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation. ([Link])

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Application

Investigating the MAPK Pathway Modulation by Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unraveling the Therapeutic Potential of a Novel Anthocyanin Petunidin-3-(p-coumaroyl-rutinoside...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of a Novel Anthocyanin

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a naturally occurring anthocyanin found in various plants, including potatoes (Solanum tuberosum L.)[1][2]. Anthocyanins, a class of flavonoids, are widely recognized for their potent antioxidant and anti-inflammatory properties[3][4]. Emerging research suggests that the therapeutic effects of many natural compounds, including anthocyanins, are mediated through the modulation of key cellular signaling pathways. One such critical network is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a central role in regulating cellular processes like proliferation, differentiation, inflammation, and apoptosis[5][6].

The MAPK cascade consists of at least three well-characterized subfamilies: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs[5][7]. Dysregulation of these pathways is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions[5][6]. Several studies have demonstrated the inhibitory effects of anthocyanins on the MAPK pathway, suggesting a promising avenue for therapeutic intervention[3][4][8][9]. This document provides a comprehensive guide for researchers interested in investigating the specific effects of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside on the MAPK signaling cascade.

The MAPK Signaling Cascade: A Key Therapeutic Target

The MAPK pathways are activated by a wide array of extracellular stimuli, which are transduced through a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAPK itself. Upon activation, the terminal MAPK can phosphorylate a variety of substrate proteins, including transcription factors, leading to changes in gene expression and cellular responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation Transcription Transcription Factors ERK->Transcription JNK->Transcription p38->Transcription Response Cellular Response (Proliferation, Inflammation, etc.) Transcription->Response

Caption: The canonical MAPK signaling pathway.

Experimental Design and Workflow

Investigating the impact of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside on the MAPK pathway involves a systematic approach, starting from cell culture and treatment to specific molecular analyses.

Experimental_Workflow A 1. Cell Culture & Seeding B 2. Treatment with Petunidin-3- (p-coumaroyl-rutinoside)-5-glucoside A->B C 3. Stimulation of MAPK Pathway (e.g., with LPS, TNF-α, or growth factors) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Western Blot Analysis (p-ERK, p-JNK, p-p38) E->F G 7. In Vitro Kinase Assay (Optional) E->G H 8. Data Analysis & Interpretation F->H G->H

Caption: A typical experimental workflow for studying MAPK pathway modulation.

Detailed Protocols

Protocol 1: Cell Culture and Treatment

Rationale: The choice of cell line is critical and should be relevant to the research question (e.g., macrophages like RAW 264.7 for inflammation studies, or cancer cell lines for oncology research). A dose-response and time-course experiment is essential to determine the optimal concentration and incubation time for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Materials:

  • Appropriate cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (solubilized in a suitable solvent like DMSO)

  • MAPK pathway inducer (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α), or Epidermal Growth Factor (EGF))

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: Replace the old media with fresh, serum-free, or low-serum media for 2-4 hours to minimize basal MAPK activity.

  • Compound Treatment: Treat the cells with varying concentrations of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside for a predetermined time (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • MAPK Stimulation: Following treatment with the compound, stimulate the cells with a known MAPK activator for a short period (e.g., 15-30 minutes). Include a negative control (no stimulation) and a positive control (stimulation without compound treatment).

  • Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction.

Protocol 2: Western Blot Analysis for Phosphorylated MAPK

Rationale: Western blotting is a robust technique to detect the phosphorylation status of key MAPK proteins (ERK, JNK, and p38), which is a direct indicator of their activation[5][10]. The use of phospho-specific antibodies is crucial.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (phospho-ERK1/2, total-ERK1/2, phospho-JNK, total-JNK, phospho-p38, total-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vitro Kinase Assay (Optional)

Rationale: To determine if Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside directly inhibits the kinase activity of a specific MAPK, an in vitro kinase assay can be performed. This assay measures the ability of a recombinant active MAPK to phosphorylate a specific substrate in the presence or absence of the compound[11][12].

Materials:

  • Recombinant active ERK, JNK, or p38 kinase

  • Specific substrate for each kinase (e.g., Myelin Basic Protein (MBP) for ERK, c-Jun for JNK, ATF2 for p38)

  • Kinase assay buffer

  • ATP (and [γ-32P]ATP for radioactive assays or ADP-Glo™ Kinase Assay for non-radioactive detection)

  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

  • Positive control inhibitor (e.g., U0126 for MEK/ERK, SP600125 for JNK, SB203580 for p38)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the specific substrate, and varying concentrations of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside or the control inhibitor.

  • Enzyme Addition: Add the recombinant active kinase to each reaction.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of 2X Laemmli sample buffer (for SDS-PAGE analysis) or the appropriate reagent for the detection method used.

  • Detection:

    • Radioactive Method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylated substrate.

    • Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Data Interpretation and Expected Outcomes

Parameter Expected Outcome with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Treatment Interpretation
Phospho-ERK Levels Dose-dependent decrease in phosphorylation.Inhibition of the ERK pathway.
Phospho-JNK Levels Dose-dependent decrease in phosphorylation.Inhibition of the JNK pathway.
Phospho-p38 Levels Potential decrease in phosphorylation (to be determined).Inhibition of the p38 pathway.
In Vitro Kinase Activity Dose-dependent decrease in substrate phosphorylation.Direct inhibition of the specific MAPK enzyme.

Conclusion

The protocols outlined in this application note provide a robust framework for elucidating the modulatory effects of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside on the MAPK signaling pathway. By systematically evaluating the phosphorylation status of key kinases and potentially their direct enzymatic activity, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of this novel anthocyanin. Such studies are pivotal for the development of new therapeutic strategies targeting diseases associated with aberrant MAPK signaling.

References

  • Afaq, F., & Katiyar, S. K. (2011). Anthocyanidins inhibit activator protein 1 activity and cell transformation: structure–activity relationship and molecular mechanisms. Carcinogenesis, 32(8), 1163-1170. [Link]

  • Leewanich, P., et al. (2019). Anthocyanins and Metabolites From Purple Rice Inhibit IL-1β-induced Matrix Metalloproteinases Expression in Human Articular Chondrocytes Through the NF-κB and ERK/MAPK Pathway. Biomedicine & Pharmacotherapy, 112, 108610. [Link]

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Method

Topic: In Vivo Bioavailability of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside: A Methodological and Application Protocol

An Application Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The study of complex natural compounds like Petunidin-3-(p-coumaroyl-ru...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The study of complex natural compounds like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside demands a nuanced approach that extends beyond simple quantification. As an acylated anthocyanin, its structure presents unique characteristics of stability and metabolic fate that differ significantly from its non-acylated counterparts.[1][2] This guide is structured not as a rigid template, but as a comprehensive walkthrough grounded in established principles of pharmacokinetics and bioanalysis. We will explore the causality behind each procedural step, ensuring that the protocol is not just a series of instructions, but a self-validating system for generating reliable and reproducible data on the in vivo journey of this complex phytochemical.

Scientific Introduction and Rationale

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex anthocyanin found in sources such as pigmented potatoes.[3] Anthocyanins are a subclass of flavonoids recognized for their vibrant colors and potential health benefits, but their utility is often limited by poor stability and low bioavailability.[4][5] The acylation with a p-coumaroyl group, as seen in this molecule, is a critical structural feature. This modification can enhance the molecule's stability, particularly against pH-induced degradation, by creating intramolecular stacking that shields the reactive flavylium cation.[2]

Understanding the in vivo bioavailability—the rate and extent to which the compound and its metabolites are absorbed and become available at the site of action—is paramount to validating its physiological relevance. Due to extensive metabolism by both host enzymes and gut microbiota, the parent compound may be present in the circulation at very low concentrations, while its various metabolites, including smaller phenolic acids, may be more abundant and biologically active.[6] This protocol, therefore, provides a robust framework for a comprehensive pharmacokinetic study in a rodent model, focusing on the detection of the intact parent compound and its primary metabolites in biological matrices.

Principle of the Method

This guide details a preclinical in vivo pharmacokinetic study in a rat model. Following a single oral dose of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside administered via gavage, serial blood, urine, and feces samples are collected over a 24-hour period. Plasma, urine, and fecal homogenates are then processed using techniques optimized for anthocyanin stability. Quantification of the parent compound and its key metabolites is achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.[7] The resulting concentration-time data is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC), providing a comprehensive profile of the compound's absorption, distribution, metabolism, and excretion (ADME).

Predicted Metabolic Pathway

The metabolic journey of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is complex. The intact molecule may be absorbed to a small extent, but it primarily undergoes sequential degradation and metabolism in the gastrointestinal tract and liver. The gut microbiota plays a pivotal role in breaking down the parent structure into smaller, more readily absorbable phenolic compounds.

Parent Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside (Oral Dose) Stomach Stomach (Acidic Stability) Parent->Stomach Ingestion SI Small Intestine Stomach->SI Colon Colon (Gut Microbiota) SI->Colon Unabsorbed Fraction Absorbed Systemic Circulation (Portal Vein to Liver) SI->Absorbed Minor Absorption of Intact Glycoside Deacylated Petunidin-3-rutinoside-5-glucoside SI->Deacylated De-acylation Phenolics Phenolic Acids (e.g., Protocatechuic Acid, Gallic Acid) Colon->Phenolics Microbial Degradation Met1 Phase I & II Metabolism (Liver, Intestinal Cells) Absorbed->Met1 Conjugates Petunidin Glucuronides & Sulfates Met1->Conjugates Circulation Metabolites in Plasma Excretion Urine & Fecal Excretion Circulation->Excretion Aglycone Petunidin (Aglycone) Deacylated->Aglycone Deglycosylation (β-glucosidases) Aglycone->Absorbed Conjugates->Circulation Phenolics->Absorbed Phenolics->Circulation Absorbed cluster_pre Pre-Experiment cluster_exp Experiment Day (Time = 0) cluster_sample Sample Collection (0-24h) cluster_proc Sample Processing cluster_analysis Bioanalysis & Data acclimatize Animal Acclimatization (1 Week) fasting Overnight Fasting (12-18 hours) acclimatize->fasting dose Oral Gavage Administration (Single Dose) fasting->dose blood Serial Blood Sampling (Tail Vein) dose->blood urine Urine & Feces Collection (Metabolic Cages) dose->urine plasma_prep Plasma Isolation & Acidification blood->plasma_prep extraction SPE or Protein Precipitation urine->extraction plasma_prep->extraction lcms UHPLC-MS/MS Analysis extraction->lcms pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_calc

Caption: Overview of the in vivo bioavailability experimental workflow.

Protocol: Animal Handling and Dosing
  • Acclimatization: Upon arrival, house rats (n=5 per group) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week. [8]2. Fasting: The night before the experiment, fast the animals for 12-18 hours to ensure an empty stomach and reduce variability in gastric emptying. Ensure free access to water. [8]3. Dosing Preparation: Prepare a homogenous suspension of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in 0.5% aqueous carboxymethylcellulose (CMC). A typical dose for anthocyanin studies is in the range of 30-50 mg/kg body weight. [9][10]4. Administration: Weigh each rat to calculate the precise dosing volume (recommended volume is 5-10 mL/kg). [11]Administer the suspension carefully via oral gavage using a curved, ball-tipped needle to prevent injury. [12][13]

Protocol: Biological Sample Collection
  • Blood Sampling: Collect serial blood samples (~200 µL) from the tail vein into K2-EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Immediately following collection, centrifuge the blood tubes at 2000 x g for 10 minutes at 4°C.

  • Plasma Stabilization (Critical Step): Transfer the supernatant (plasma) to a new microcentrifuge tube. Immediately acidify the plasma to prevent anthocyanin degradation. A common method is to add 10 µL of 50% formic acid per 200 µL of plasma. [14]Vortex gently and store at -80°C until analysis.

  • Urine and Feces Collection: House animals individually in metabolic cages designed for the quantitative separation and collection of urine and feces. [15][16]Collect samples pooled over intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h). Record the total volume of urine and weight of feces. Store samples at -80°C.

Protocol: Sample Preparation for Analysis

Causality: The goal of sample preparation is to remove interfering matrix components (like proteins and salts) while maximizing the recovery of the target analytes. Acidification is maintained throughout to ensure analyte stability. [7] Plasma Samples (Solid Phase Extraction - SPE):

  • Thaw acidified plasma samples on ice.

  • Precondition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (0.1% formic acid).

  • Dilute 100 µL of plasma with 400 µL of acidified water and load it onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in acidified water to remove salts and polar interferences.

  • Elute the analytes with 1 mL of acidified methanol (0.1% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for UHPLC-MS/MS analysis. [14][17] Urine Samples ("Dilute-and-Shoot"):

  • Thaw urine samples on ice.

  • Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

  • Dilute the supernatant 1:5 with the initial mobile phase.

  • Directly inject the diluted sample for UHPLC-MS/MS analysis. This method is often sufficient for urine due to its less complex matrix compared to plasma. [18]

Protocol: UHPLC-MS/MS Analysis
  • Chromatographic System: UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phases:

    • Mobile Phase A: Water with 1% Formic Acid

    • Mobile Phase B: Acetonitrile with 1% Formic Acid

  • Gradient Elution: A typical gradient starts at ~5% B, ramps up to 40-50% B over 15-20 minutes, followed by a high-organic wash and re-equilibration. [18][19]4. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor → product ion transitions for the parent compound and its expected metabolites must be optimized by infusing analytical standards.

Data Presentation and Interpretation

Illustrative Pharmacokinetic Data

Direct pharmacokinetic data for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is scarce. The following table presents realistic, illustrative parameters based on published data for other structurally similar acylated anthocyanins in rats. [9][20]

Parameter Intact Parent Compound (Illustrative) Rationale / Source of Analogy
Tmax (Time to Max Concentration) ~15 - 30 minutes Acylated anthocyanins show rapid absorption. [9][21]
Cmax (Max Concentration) ~50 - 150 nmol/L Achieved plasma concentrations are typically in the low nanomolar range. [9][20]

| AUC (Area Under the Curve) | Variable; depends on dose and clearance | Reflects total systemic exposure. |

Table of Proposed MRM Transitions for UHPLC-MS/MS
Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside933.3317.1Loss of all sugar and acyl moieties to yield Petunidin aglycone.
Petunidin-3-rutinoside-5-glucoside787.2317.1Loss of rutinoside and glucoside.
Petunidin (Aglycone)317.1302.1Characteristic fragmentation of the Petunidin core.
Protocatechuic Acid155.0111.0Key microbial metabolite.
Gallic Acid171.0127.0Key microbial metabolite.
Petunidin-glucuronide493.1317.1Loss of the glucuronide moiety.

Note: These m/z values are based on the protonated molecule [M+H]+ and must be empirically optimized on the specific instrument used.

Conclusion and Field-Proven Insights

This guide provides a comprehensive and scientifically grounded protocol for assessing the in vivo bioavailability of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. The central challenges in this analysis are the inherent instability of the anthocyanin structure and its extensive metabolism, leading to low plasma concentrations of the parent compound.

Key Insights for Success:

  • Sample Stability is Paramount: The immediate acidification and cold handling of plasma and urine samples cannot be overstated. Failure to do so will result in significant underestimation of analyte concentrations. [19]* Metabolite Profiling is Essential: Relying solely on the quantification of the parent compound will provide an incomplete and misleading picture of bioavailability. The true biological impact may reside in the host- and microbially-generated metabolites. [6][22]* Acylation Matters: The p-coumaroyl group likely enhances the stability of the parent compound in the acidic environment of the stomach, potentially allowing more of it to reach the small intestine intact compared to its non-acylated form. [2] By adhering to this detailed methodology, researchers can generate reliable pharmacokinetic data, paving the way for a deeper understanding of the physiological effects and therapeutic potential of this complex natural product.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Extraction Yield

Welcome to the technical support center dedicated to maximizing the extraction yield of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This complex, acylated anthocyanin is of significant interest to researchers in fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to maximizing the extraction yield of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This complex, acylated anthocyanin is of significant interest to researchers in food science, natural product chemistry, and drug development due to its potential health benefits and vibrant color.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of its extraction and purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction process, offering explanations and actionable solutions to get your research back on track.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Extraction Yield Inadequate Cell Lysis: The complex plant matrix is not sufficiently broken down to release the anthocyanin. Suboptimal Solvent System: The polarity and pH of the extraction solvent are not ideal for this specific acylated anthocyanin. Degradation During Extraction: The compound is sensitive to heat, light, and pH changes, leading to breakdown.[3][4]Enhance Cell Disruption:Mechanical Methods: Employ high-shear homogenization or bead beating for more thorough cell wall disruption. Freeze-drying the plant material and grinding it into a fine powder significantly increases the surface area for solvent penetration.[5] • Enzyme-Assisted Extraction: Consider using pectinases or cellulases to enzymatically digest the plant cell wall, facilitating the release of intracellular contents. Optimize Solvent Conditions:Solvent Composition: A mixture of methanol or ethanol with water (e.g., 70-80% alcohol) is often effective.[6] The addition of water increases the polarity to better match that of the glycosylated anthocyanin.[7] • Acidification: Maintain a pH between 2 and 3 using a weak organic acid like formic or citric acid (e.g., 0.1-1%).[6][8][9] This stabilizes the flavylium cation, the colored and more stable form of the anthocyanin.[7][8] Strong acids like HCl can cause hydrolysis of the acylated groups.[10] Control Extraction Parameters:Temperature: Keep extraction temperatures below 40°C to minimize thermal degradation.[5][8] While higher temperatures can increase extraction efficiency, they also accelerate the breakdown of heat-sensitive anthocyanins.[9] • Ultrasound-Assisted Extraction (UAE): This technique can enhance extraction efficiency at lower temperatures by using acoustic cavitation to disrupt cell walls.[11][12]
Co-extraction of Impurities Non-selective Solvent: The solvent system is also extracting other compounds with similar polarities, such as other flavonoids, sugars, and organic acids.Implement a Multi-Step Purification Strategy:Liquid-Liquid Partitioning: After initial extraction, partition the crude extract with a non-polar solvent like ethyl acetate to remove less polar impurities.[2] • Solid-Phase Extraction (SPE): This is a crucial step for cleanup. A C18 cartridge is commonly used.[5][6] The non-polar stationary phase retains the anthocyanin and other phenolics while allowing polar impurities like sugars to be washed away.[13] A subsequent wash with a solvent like ethyl acetate can remove additional non-anthocyanin phenolics before eluting the target compound with acidified methanol.[13] Combining a reversed-phase cartridge with a cation-exchange resin can achieve even higher purity.[1][2]
Anthocyanin Degradation (Color Loss) pH Instability: Exposure to neutral or alkaline conditions causes structural changes to the anthocyanin, leading to color loss.[8] Oxidation: The presence of oxygen, especially in the presence of enzymes like polyphenol oxidase, can lead to degradation.[4] High Temperatures: As mentioned, heat accelerates the degradation process.[4]Maintain an Acidic Environment: Ensure all solvents and solutions used throughout the extraction and purification process are acidified (pH 2-3).[8] Minimize Oxygen Exposure: • Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). • Use degassed solvents. Low-Temperature Processing: Perform all steps, especially solvent evaporation, at low temperatures (below 40°C) using a rotary evaporator under reduced pressure.[5][8]
Poor Recovery from SPE Irreversible Adsorption: The anthocyanin binds too strongly to the stationary phase. Incomplete Elution: The elution solvent is not strong enough to displace the compound from the cartridge.Optimize SPE Protocol:Cartridge Conditioning: Properly condition the C18 cartridge with methanol followed by acidified water before loading the sample.[5][14] • Sample Loading: Ensure the crude extract is dissolved in a minimal amount of acidified water before loading to promote proper binding.[5][6] • Elution Solvent: Use an acidified organic solvent, typically methanol with 0.1-1% formic acid, for elution.[5] If recovery is still low, a slightly stronger organic solvent like acetonitrile may be tried.

Frequently Asked Questions (FAQs)

Here are answers to common questions about the extraction and handling of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Q1: What are the primary natural sources of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside?

This anthocyanin can be isolated from several plant sources, most notably from potatoes (Solanum tuberosum L.), particularly purple varieties.[15][16] It has also been identified in grapes and black goji berries.[17][18]

Q2: Why is the acylated nature of this anthocyanin important for extraction?

The p-coumaroyl group attached to the rutinoside sugar makes this a polyacylated anthocyanin. Acylation generally increases the stability of the anthocyanin molecule, making it more resistant to degradation from factors like pH changes and temperature compared to non-acylated counterparts.[3][4][19][20] However, the ester linkage of the acyl group can be susceptible to hydrolysis under harsh acidic or basic conditions.[10] Therefore, using weak organic acids for acidification is recommended over strong mineral acids.[21]

Q3: What analytical techniques are best for identifying and quantifying Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the standard method for both quantification and tentative identification.[6][22] The DAD allows for monitoring at the characteristic absorbance maximum for anthocyanins (around 520 nm) and also provides a UV-Vis spectrum for preliminary identification.[6] For definitive structural confirmation, Mass Spectrometry (MS), particularly HPLC-MS/MS, is essential.[21]

Q4: Can I use ultrasound-assisted extraction for this compound? What are the optimal parameters?

Yes, Ultrasound-Assisted Extraction (UAE) is a highly effective technique that can improve extraction yields and reduce extraction times.[23] Optimal conditions need to be determined empirically for each plant matrix, but a good starting point would be:

  • Temperature: 40-60°C[23][24]

  • Time: 20-80 minutes

  • Solvent: 60-70% ethanol or methanol in water, acidified to pH 3-3.5[24][25]

  • Ultrasonic Power/Amplitude: This is instrument-dependent and should be optimized. Higher amplitudes can increase extraction but also risk degradation if the temperature is not controlled.[12]

Q5: How should I store the purified Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside?

For long-term storage, the purified compound should be kept in a desiccated environment at -20°C or lower, protected from light.[26] It is best stored as a dry powder or dissolved in an acidified solvent (e.g., methanol with 0.1% formic acid).

Experimental Workflow & Visualization

Optimized Extraction and Purification Protocol

This protocol outlines a robust workflow for obtaining a high-purity extract of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water.

    • Grind the dried material into a fine powder (e.g., <0.5 mm particle size).

  • Solvent Extraction:

    • Prepare the extraction solvent: 70% methanol in water with 0.5% formic acid (v/v/v).

    • Suspend the powdered plant material in the solvent at a 1:15 (w/v) solid-to-liquid ratio.

    • Perform ultrasound-assisted extraction for 45 minutes at 40°C.

    • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction on the solid residue and combine the supernatants.

  • Concentration:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification via Solid-Phase Extraction (SPE):

    • Cartridge: C18 SPE cartridge.

    • Conditioning: Wash the cartridge with 2 column volumes of methanol, followed by 2 column volumes of acidified water (0.1% formic acid).

    • Loading: Redissolve the concentrated crude extract in a minimal volume of acidified water and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 column volumes of acidified water to remove polar impurities (e.g., sugars). Then, wash with 2 column volumes of ethyl acetate to remove less polar, non-anthocyanin phenolics.

    • Elution: Elute the purified anthocyanins with 3 column volumes of acidified methanol (0.5% formic acid).

    • Final Step: Evaporate the eluate to dryness under reduced pressure at <40°C to yield the purified extract.

Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification Start Plant Material Lyophilize Lyophilization Start->Lyophilize Grind Grinding Lyophilize->Grind Extract Ultrasound-Assisted Extraction (Acidified Methanol) Grind->Extract Separate Centrifugation/ Filtration Extract->Separate Concentrate Rotary Evaporation (<40°C) Separate->Concentrate Separate->Concentrate Crude Extract SPE C18 SPE Concentrate->SPE Concentrate->SPE Concentrated Extract Final Purified Anthocyanin SPE->Final SPE->Final Elution & Evaporation

Caption: A streamlined workflow for the extraction and purification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Degradation? Cause_Lysis Incomplete Cell Lysis? Start->Cause_Lysis Yes Cause_Solvent Suboptimal Solvent? Start->Cause_Solvent Yes Cause_Degrade Degradation? Start->Cause_Degrade Yes Sol_Lysis Increase Homogenization or Use Enzymes Cause_Lysis->Sol_Lysis Likely Sol_Solvent Adjust Solvent Ratio & Acidify (pH 2-3) Cause_Solvent->Sol_Solvent Likely Sol_Degrade Lower Temp (<40°C) & Protect from Light/O2 Cause_Degrade->Sol_Degrade Likely

Caption: A decision tree for troubleshooting low yield and degradation issues during anthocyanin extraction.

References

  • Diaconeasa, Z., Șușman, I., Leopold, N., & Socaciu, C. (2015). High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 72(1), 1.
  • BioCrick. (n.d.). Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Optimization the extraction of anthocyanins from blueberry residue by dual-aqueous phase method and cell damage protection study. PubMed Central.
  • Liao, X., et al. (2024).
  • He, J., et al. (2024).
  • Pérez-Gregorio, M. R., et al. (2011). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Molecules, 16(9), 7484-7495.
  • Chandrasekara, A., & Shahidi, F. (2018). Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. Food Chemistry, 244, 1-7.
  • Lu, X., Sun, H., & Ji, Z. (2011). Acylation of Anthocyanins from Black Rice and their Stability Properties.
  • Crispr Update. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem. Retrieved from [Link]

  • Mattioli, R., et al. (2020).
  • Garcia-Perez, P., et al. (2022).
  • Sim, C. H., et al. (2023). Optimization of Anthocyanin Extraction from Purple Sweet Potato Peel (Ipomea batata) Using Sonotrode Ultrasound-Assisted Extraction. Foods, 12(15), 2886.
  • S, S., & P, S. (2021). Optimization of ultrasound assisted extraction of anthocyanin from grape skin through response surface methodology. AIP Conference Proceedings, 2387(1), 020002.
  • Wang, L., et al. (2013). Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology. Molecules, 18(8), 9577-9590.
  • Lu, X., Sun, H., & Ji, Z. (2011). Acylation of Anthocyanins from Black Rice and their Stability Properties.
  • Das, A. B., et al. (2022). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. Molecules, 27(19), 6516.
  • Zhao, C., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. Foods, 11(14), 2136.
  • Tang, J., & Giusti, M. M. (2018). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Food Chemistry, 245, 23-30.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. Retrieved from [Link]

  • Kallithraka, S., et al. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Foods, 11(20), 3266.
  • ResearchGate. (n.d.). HPLC chromatograph of petunidin at 520 and 292 nm after heating. Retrieved from [Link]

  • Lee, J. H., & Lee, S. R. (2015). Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC.
  • Encyclopedia.pub. (2022). Extraction Methods for Anthocyanins. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. In Anthocyanins: Food Sources, Chemistry and Health Benefits.
  • Longdom Publishing. (n.d.). Extraction and Purification of Anthocyanins from the Fruit Residues of Vaccinium uliginosum Linn. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and cyanidin-3-glucoside. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Welcome to the technical support center for the analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide is designed for researchers, scientists, and drug development professionals encountering chromatogr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges with this complex anthocyanin. Here, we address one of the most common issues—peak tailing—providing in-depth, cause-and-effect explanations and actionable troubleshooting protocols to restore peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Why is my HPLC peak for petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside tailing?

Peak tailing for this specific anthocyanin is a multifaceted issue, often stemming from its complex and highly polar structure.[1][2][3] The primary causes are typically a combination of secondary chemical interactions within your HPLC system that lead to more than one retention mechanism.[4]

Here are the most common culprits:

  • Secondary Silanol Interactions: Your analyte, rich in hydroxyl (-OH) groups, can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5][6][7] These interactions are a secondary, undesirable retention mechanism that slows the elution of a portion of the analyte molecules, causing the characteristic tail. This is especially problematic if the mobile phase pH is above 3, where silanol groups become deprotonated and more active.[5][8]

  • Metal Chelation: The petunidin core of your molecule contains adjacent hydroxyl groups on its B-ring, a structure known as a catechol moiety.[9] This structure is a powerful chelator for metal ions (like Fe³⁺, Al³⁺, Ni²⁺) that may be present in your HPLC system—leached from stainless steel frits, tubing, or even the column packing itself.[6][7][9][10] This binding interaction creates another retention mechanism, leading to significant peak distortion.[6][11]

  • Inappropriate Mobile Phase pH: Anthocyanins like petunidin exist in different structural forms depending on the pH.[12] For sharp, reproducible peaks, the analysis must be conducted at a low pH (typically < 2.5) to ensure the molecule remains in its stable, positively charged "flavylium cation" form.[12][13] At higher pH, other forms can co-exist, leading to peak broadening or splitting. A low pH also suppresses the ionization of silanol groups, reducing secondary interactions.[4][8]

  • Column Issues & Overload: Physical problems such as a column void (a collapsed section of the packing bed at the inlet) or a partially blocked frit can disrupt the flow path and cause tailing.[4][6] Additionally, injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[6][7]

cluster_causes Primary Causes of Peak Tailing cluster_result Observed Chromatographic Issue A Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside B Silanol Groups (on C18 Column) A->B Secondary Interaction C Metal Ions (Fe³⁺, etc.) (from HPLC System) A->C Chelation Result Peak Tailing B->Result C->Result D Mobile Phase (Incorrect pH) D->B Activates Silanols

Caption: Key interactions leading to peak tailing.
Q2: How can I fix peak tailing caused by secondary silanol interactions?

To minimize unwanted interactions with active silanol groups, you must modify your method to either neutralize the silanols or reduce the analyte's ability to interact with them.

Solution 1: Optimize Mobile Phase pH

The most effective strategy is to lower the mobile phase pH.[4] By operating at a pH below 2.5, you ensure that the vast majority of silanol groups are protonated (Si-OH) and thus electrostatically neutral, dramatically reducing their ability to interact with the polar groups on your analyte.[4][8] This also has the critical benefit of keeping the anthocyanin locked in its stable flavylium cation form.[13]

  • Recommendation: Use an acidic modifier in your aqueous mobile phase. Formic acid (0.5% to 5%) is an excellent first choice, especially for LC-MS applications.[14][15][16] If tailing persists, trifluoroacetic acid (TFA) at a lower concentration (0.05% to 0.1%) can be used. TFA is a stronger ion-pairing agent and is highly effective at masking silanol interactions, often producing very sharp peaks.[17]

Solution 2: Choose a Modern, End-Capped Column

Not all C18 columns are created equal. Modern columns are manufactured using high-purity silica and undergo a process called "end-capping," which chemically treats the surface to minimize the number of accessible silanol groups.[4]

  • Recommendation: Ensure you are using a high-quality, fully end-capped C18 column. If you are using an older column, switching to a modern equivalent can resolve the issue entirely. Columns with superficially porous particles can also provide higher efficiency and may reduce tailing.[18]

Solution 3: Increase Column Temperature

Increasing the column temperature (e.g., to 35-45 °C) can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity and can speed up the kinetics of analyte interaction with the stationary phase, making the secondary interactions less pronounced. However, be mindful of analyte stability at elevated temperatures.

Q3: What is metal chelation and how do I prevent it from causing peak tailing?

Metal chelation is the formation of a complex between a molecule and a metal ion. The petunidin structure in your analyte is prone to binding with trace metal ions (Fe, Ni) that have leached from the stainless-steel components of your HPLC system.[6][7][9] This chelation creates a strong, secondary retention mechanism that is a notorious cause of peak tailing for phenolic compounds.[6][11]

Solution 1: System Passivation with a Chelating Agent

The most robust solution is to "passivate" your HPLC system to remove accessible metal ions from the fluidic path. This is done by flushing the system with a solution containing a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA).[11][19][20]

Experimental Protocol: HPLC System Passivation

  • Preparation: Prepare a 0.1 mM EDTA solution in HPLC-grade water.

  • Column Removal: Crucially, disconnect and remove your analytical column and replace it with a union or a restrictor capillary. Never flush a column with high concentrations of EDTA unless specified by the manufacturer.[11][19]

  • System Flush: Flush the entire HPLC system (pump, autosampler, tubing) with the EDTA solution at a low flow rate (e.g., 0.5 mL/min) for 1-2 hours.

  • Water Rinse: Replace the EDTA solution with fresh HPLC-grade water and flush the system for at least 30-60 minutes to remove all traces of EDTA.[21]

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until the baseline is stable.

Solution 2: Add a Chelating Agent to the Mobile Phase

For persistent issues, or as a preventative measure, you can add a very low concentration of a chelating agent directly to your mobile phase.[11][19][20][22]

  • Recommendation: Add 5–10 µM (micromolar) of EDTA to your aqueous mobile phase (Solvent A).[11][19] This low concentration is sufficient to chelate stray metal ions without significantly impacting chromatography or causing MS suppression.[11][19]

cluster_chelation Metal Chelation Interaction cluster_solution EDTA Solution Analyte Petunidin Analyte (with Catechol Group) Metal Fe³⁺ Ion (from steel frit) Analyte->Metal Binds Complex Analyte-Metal Complex (Strongly Retained) Analyte->Complex Metal->Complex ChelatedMetal EDTA-Metal Complex (Flushed from system) Metal->ChelatedMetal EDTA EDTA in Mobile Phase EDTA->Metal Sequesters (Prevents Binding) EDTA->ChelatedMetal

Caption: How EDTA prevents metal chelation.
Q4: What is the optimal mobile phase modifier, and does it matter for my detector?

Yes, the choice of modifier is critical and depends on your detector (UV-Vis or MS). The primary goal is to maintain a low pH (ideally between 1.5 and 2.5) to ensure the stability of the anthocyanin's flavylium cation form and suppress silanol activity.[13][23]

ModifierTypical Conc.ProsConsBest For
Formic Acid (FA) 0.5 - 10%Good volatility, excellent for MS compatibility.[16][24]Weaker ion-pairing, may not fully resolve severe tailing.[25]LC-MS
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent, provides very sharp peaks.[17]Causes significant ion suppression in ESI-MS.[24][26]LC-UV/DAD
Phosphoric Acid 0.1 - 0.5%Strong acid, effective at low pH control.[23]Non-volatile, not compatible with MS . Can damage columns over time.LC-UV/DAD (with caution)

Recommendation: Start with 1-2% formic acid in your aqueous phase.[14][15] If you are using UV detection only and peak shape is still poor, switch to 0.1% TFA.

Systematic Troubleshooting Workflow

If you are experiencing peak tailing, follow this logical workflow to diagnose and solve the problem efficiently.

Start Peak Tailing Observed Check_pH 1. Check Mobile Phase Is pH < 2.5 with acid modifier (e.g., >1% Formic Acid)? Start->Check_pH Check_Metal 2. Suspect Metal Chelation Does peak shape improve after EDTA system passivation? Check_pH->Check_Metal Yes Sol_pH ACTION: Lower mobile phase pH. Use 1-5% Formic Acid or 0.1% TFA. Check_pH->Sol_pH No Check_Column 3. Check Column Health Is the column modern & end-capped? Does a new column fix the issue? Check_Metal->Check_Column No Sol_Metal ACTION: Passivate system with EDTA. Consider adding 5-10 µM EDTA to mobile phase. Check_Metal->Sol_Metal Yes Check_Overload 4. Check for Overload Does diluting the sample 10x improve peak shape? Check_Column->Check_Overload Yes Sol_Column ACTION: Replace column. Use a high-quality, fully end-capped C18 column. Check_Column->Sol_Column No Sol_Overload ACTION: Reduce sample concentration or injection volume. Check_Overload->Sol_Overload Yes End Peak Shape Restored Check_Overload->End No, consult further support Sol_pH->End Sol_Metal->End Sol_Column->End Sol_Overload->End

Caption: A step-by-step decision tree for troubleshooting peak tailing.

References

  • Chrom Tech, Inc. (2025).
  • MicroSolv Technology Corporation. (2025).
  • Ivanova-Petropulos, V., et al. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ALWSCI. (2025).
  • Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Welch Materials. (2024).
  • Castañeda-Ovando, A., et al. (2009).
  • National Center for Biotechnology Information. Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem.
  • MicroSolv Technology Corporation. (2025).
  • Ivanova, V., et al. (2010). Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine. UGD Academic Repository.
  • Lioi, J. (2015). Method Development for the Analysis of Anthocyanins in Aronio Berries via HPLC. DigitalCommons@UMaine.
  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • Portnyagina, O., et al. (2020). Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. NIH.
  • CLEARSYNTH. Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside.
  • Chromatography Forum. (2005).
  • LCGC International. (2023).
  • Yi, F., et al. (2020). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. PMC - NIH.
  • ResearchGate. (2015). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?
  • Chromatography Forum. (2010). TFA vs. Formic Acid.
  • YMC America. High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 -.
  • Agilent Technologies. Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18.
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Waters Corporation. (2020). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide is designed to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity of this complex anthocyanin.

Frequently Asked Questions (FAQs)

Q1: My solution of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is rapidly losing its color. What is happening?

A1: The observed color loss is a primary indicator of the degradation of the anthocyanin structure. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, like other anthocyanins, is a pH-sensitive molecule.[1][2] Its vibrant color is most pronounced and stable in acidic conditions (typically pH < 3), where it exists predominantly in the red flavylium cation form.[2][3] As the pH increases towards neutral or alkaline conditions, the molecule undergoes structural transformations to a colorless carbinol pseudobase and then to a blue or purplish quinoidal base, which is less stable.[2][4] Further degradation can lead to the formation of colorless chalcone, which can then break down into phenolic acids and aldehydes, resulting in irreversible color loss.[5]

Troubleshooting Steps:

  • Verify Solution pH: Immediately measure the pH of your solution. If it is above 4, the environment is likely contributing to the degradation.

  • Acidify the Solution: For short-term storage and many experimental procedures, acidifying the solvent with a small amount of a suitable acid (e.g., formic acid, acetic acid, or hydrochloric acid to reach a pH between 2 and 4) can significantly enhance stability.

  • Evaluate Solvent Composition: Ensure your solvent system is appropriate. While soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate, aqueous solutions are common.[6] If using aqueous buffers, ensure they are in the acidic range.

Troubleshooting Guides

Issue 1: Significant degradation of the compound is observed during thermal processing or incubation steps.

Underlying Cause: High temperatures accelerate the degradation of anthocyanins.[4][7] Thermal processing can promote the hydrolysis of the glycosidic bonds and the opening of the heterocyclic ring to form chalcone, leading to a loss of color and biological activity.[5] The rate of thermal degradation is also highly dependent on the pH of the solution.

Experimental Protocol for Mitigating Thermal Degradation:

  • Determine Thermal Stability Limits:

    • Prepare several aliquots of your Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside solution in your experimental buffer.

    • Incubate these aliquots at a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C).

    • At various time points, remove a sample from each temperature and analyze for degradation using HPLC-UV/Vis or LC-MS. This will help you establish a safe operating temperature range for your experiments.

  • Optimize Incubation Time:

    • Based on the stability data, minimize the duration of any necessary heating steps.

  • Protective Strategies:

    • pH Adjustment: Ensure the solution is at an optimal, acidic pH before heating.

    • Inert Atmosphere: If possible, perform heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can be exacerbated by heat.

    • Consider Co-pigmentation: The presence of other molecules, known as co-pigments, can enhance thermal stability. This is discussed in more detail in Issue 3.

Data Summary: Impact of Temperature on Anthocyanin Stability

TemperatureGeneral StabilityKey Considerations
< 4°C HighIdeal for short to medium-term storage.
20-25°C ModerateDegradation can occur over hours to days. Minimize exposure.
> 40°C Low to Very LowSignificant degradation is likely. Avoid prolonged exposure.
Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading upon exposure to light.

Underlying Cause: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is susceptible to photodegradation.[4][7] Exposure to light, particularly UV light, can excite the molecule and lead to the formation of reactive oxygen species, which in turn can attack and degrade the anthocyanin structure.

Workflow for Preventing Photodegradation:

Caption: Workflow to minimize light-induced degradation.

Best Practices:

  • Work in a Dimly Lit Area: Whenever possible, handle solutions of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in a fume hood with the light off or in a room with reduced lighting.

  • Use Protective Containers: Store stock solutions and experimental samples in amber glass vials or wrap clear containers with aluminum foil to block light.

  • Limit Spectrophotometer Exposure: When performing UV-Vis measurements, keep the sample in the instrument for the shortest time necessary to obtain a reading.

Issue 3: I need to work at a neutral or slightly alkaline pH. How can I improve stability under these challenging conditions?

Underlying Cause: As previously mentioned, neutral to alkaline pH values promote the conversion of the stable flavylium cation to less stable forms.[1][3] This is often the most significant challenge for researchers.

Strategies for Enhancing Stability at Higher pH:

  • Co-pigmentation: This phenomenon involves the association of the anthocyanin with other, typically colorless, organic molecules (co-pigments).[3] This association helps to shield the anthocyanin from water molecules, thereby stabilizing its colored form.

    • Common Co-pigments: Flavonoids, phenolic acids, amino acids, and some organic acids can act as co-pigments.[8][9]

    • Screening Protocol:

      • Prepare a solution of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside at the desired neutral or alkaline pH.

      • Create a panel of potential co-pigments (e.g., quercetin, gallic acid, tryptophan) at various concentrations.

      • Add the co-pigments to the anthocyanin solution and monitor the color and stability over time using a spectrophotometer or HPLC.

  • Metal Chelation: Petunidin has hydroxyl groups on its B-ring that can chelate with certain metal ions.[5][10] This interaction can lead to a "bluing" effect and significantly enhance color and stability, especially in neutral and alkaline conditions.[10][11]

    • Suitable Metal Ions: Aluminum (Al³⁺) and Iron (Fe³⁺) have been shown to be effective.[10][11]

    • Experimental Approach:

      • Prepare your anthocyanin solution in the desired buffer (pH 7-9).

      • Add a stock solution of a metal salt (e.g., AlCl₃ or FeCl₃) to achieve a range of final metal ion concentrations.

      • Observe any color changes and measure the absorbance spectrum.

      • Monitor the stability of the metal-chelated complex over time compared to a control without the metal ion. Studies have shown that metal ions can increase the half-life of petunidin derivatives in a dose-dependent manner, particularly at pH 8.[10][11]

Decision Tree for High pH Stability:

Caption: Choosing a strategy for stability at neutral or alkaline pH.

Quantitative Analysis and Method Validation

For accurate and reproducible results, it is crucial to use validated analytical methods to quantify Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method.[12]

Key Parameters for HPLC Method:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile is common. The acid in the mobile phase is critical for good peak shape and resolution.[12]

  • Detection: DAD can be set to monitor at the λmax of the anthocyanin (around 520-530 nm) and also at other wavelengths to detect degradation products. LC-MS/MS provides higher sensitivity and specificity for identification and quantification.[13][14]

Note on Quantification: Due to the lack of a commercial standard for every specific anthocyanin, quantification is often performed relative to a more common standard like cyanidin-3-O-glucoside or malvidin-3-glucoside, with results expressed as equivalents.[12][15] However, for absolute quantification, an isolated and purified standard of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is necessary.

References

  • Wikipedia. (n.d.). Anthocyanin. Retrieved from [Link]

  • The Pharma Innovation Journal. (2023). Structural chemistry and stability of anthocyanins. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Anthocyanin stability and degradation in plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Retrieved from [Link]

  • YouTube. (2014). F.4.4 Describe the colour stability of anthocyanins, carotenoids, chlorophyll and heme. Retrieved from [Link]

  • MDPI. (2021). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Retrieved from [Link]

  • ResearchGate. (2021). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Improved Stability of Blue Colour of Anthocyanins from Lycium ruthenicum Murr. Based on Copigmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Improving Thermal and Light Stability of Black Grape Anthocyanins Using Cobalt Complexation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. Retrieved from [Link]

  • ResearchGate. (2014). Analysis Methods of Anthocyanins. Retrieved from [Link]

  • BioCrick. (n.d.). Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside. Retrieved from [Link]

  • MDPI. (2022). The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (CHEBI:80431). Retrieved from [Link]

  • Crispr Update. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Retrieved from [Link]

  • ResearchGate. (2019). The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and.... Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to quantify malvidin 3-(p-coumaryl rutinoside)-5-glucoside using a malvidin-3-glucoside as standard (with LC-MS/MS)?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Degradation During Storage

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide provides in-depth troubleshooting, frequen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this complex anthocyanin during storage.

Introduction: The Challenge of Stabilizing an Acylated Anthocyanin

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a naturally occurring anthocyanin found in various plants, including potatoes and grapes.[1][2][3][4] Its unique acylated structure, containing a p-coumaroyl group, contributes to its color and potential biological activities, such as antioxidant and anti-inflammatory properties.[5][6][7] However, like many anthocyanins, it is highly susceptible to degradation, which can compromise experimental results and the efficacy of derived products.[5][6] Understanding the factors that influence its stability is paramount for accurate research and development.

This guide is designed to provide you with the practical knowledge and technical protocols to minimize degradation and maintain the integrity of your Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside during storage?

A1: The stability of this anthocyanin is influenced by a combination of environmental and chemical factors. The most critical include:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3.0).[6][8][9][10] As the pH increases towards neutral and alkaline, the molecule undergoes structural transformations, leading to less stable and colorless forms that are more prone to degradation.[6][9]

  • Temperature: Elevated temperatures significantly accelerate the degradation of anthocyanins, a process that typically follows first-order kinetics.[6][11][12][13]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[9][14][15]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the anthocyanin structure.[5][6]

  • Enzymatic Activity: In plant extracts, enzymes such as polyphenol oxidases (PPOs) and peroxidases can actively degrade anthocyanins.[14][16][17]

Q2: My sample of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is losing its characteristic color. What is happening?

A2: The color of anthocyanins is directly linked to their molecular structure, which is highly sensitive to pH.[8][9] In acidic solutions (pH < 3), Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside exists predominantly as the colored flavylium cation. As the pH rises, it can convert to a colorless carbinol pseudobase or a quinoidal base, resulting in a loss of the characteristic red or purple hue. This color fading is a primary indicator of degradation.

Q3: How does the acylation (the p-coumaroyl group) in this specific petunidin glycoside affect its stability compared to non-acylated anthocyanins?

A3: The presence of the p-coumaroyl acyl group generally enhances the stability of the anthocyanin molecule.[18][19][20] This is attributed to intramolecular co-pigmentation, where the acyl group stacks with the flavylium ring, protecting it from nucleophilic attack by water molecules that would otherwise lead to the formation of the colorless carbinol form.[21] Therefore, acylated anthocyanins like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside are typically more stable than their non-acylated counterparts, especially at higher temperatures and less acidic pH values.[12][18]

Q4: Can I use a commercial standard of a different anthocyanin, like malvidin-3-glucoside, to quantify my Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside sample by LC-MS/MS?

A4: While it is a common practice in the absence of a specific standard, quantifying Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside using a different anthocyanin standard like malvidin-3-glucoside can introduce inaccuracies.[22] Ionization efficiencies and fragmentation patterns in mass spectrometry can vary significantly between different anthocyanin structures. For the most accurate quantification, it is highly recommended to use a certified reference standard of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside or, if unavailable, a closely related petunidin glycoside.[22]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of color in solution High pH of the solvent or buffer. Ensure the solvent or buffer is acidified to a pH below 3.0 using acids like formic acid or hydrochloric acid.[23]
Exposure to ambient light. Work in a dimly lit area and use amber-colored vials or wrap containers in aluminum foil to protect from light.[15][23]
Presence of dissolved oxygen. Degas solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication.[23]
Precipitation of the compound during cold storage Poor solubility in the storage solvent. Ensure the compound is fully dissolved in an appropriate solvent before storage. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is soluble in solvents like DMSO and acetone.[24]
Inconsistent results in stability studies Fluctuations in storage temperature. Use a calibrated and stable incubator, refrigerator, or freezer with minimal temperature variations.[25]
Enzymatic degradation in crude extracts. If working with plant extracts, consider a blanching step (brief heat treatment) of the raw material to deactivate enzymes like polyphenol oxidase before extraction.[16][23]
Presence of metal ions. While some metal ions can form stable complexes with petunidin derivatives, others can catalyze degradation.[6][26] Use high-purity water and reagents to minimize metal ion contamination.

Experimental Protocols

Protocol 1: Optimal Short-Term and Long-Term Storage Conditions

This protocol outlines the best practices for storing Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside to minimize degradation.

Materials:

  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside sample (solid or in solution)

  • Amber glass vials with airtight caps

  • Acidified solvent (e.g., methanol or ethanol with 0.1% HCl, pH < 3.0)

  • Inert gas (Nitrogen or Argon)

  • Refrigerator (4°C)

  • Freezer (-20°C or -80°C)

Procedure:

  • For Solid Samples:

    • Store the solid compound in an amber vial at -20°C or -80°C.

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

  • For Samples in Solution:

    • Dissolve the compound in an acidified solvent to a desired concentration.

    • Sparge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen.

    • Aliquot the solution into amber vials, leaving minimal headspace.

    • Seal the vials tightly.

  • Short-Term Storage (up to 2 weeks):

    • Store the vials at 4°C in the dark.[23]

  • Long-Term Storage (longer than 2 weeks):

    • Store the vials at -20°C or, for maximum stability, at -80°C.[23]

Protocol 2: Quantification of Degradation using HPLC-DAD

This protocol provides a method to quantify the degradation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside over time.

Materials:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 5% formic acid

  • Mobile Phase B: Acetonitrile

  • Acidified buffer (pH < 3.5)

  • Amber HPLC vials

  • Calibrated incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a solution of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in the acidified buffer at a known concentration.

    • Aliquot the solution into several amber HPLC vials.

  • Incubation:

    • Place the vials in a calibrated incubator at the desired temperature for your stability study.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of mobile phase A and B.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: DAD set at the maximum absorbance wavelength for the compound (around 520-530 nm).[25]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the peak area of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside at each time point.

    • Plot the natural logarithm of the concentration versus time. A linear plot indicates first-order degradation kinetics.

    • Calculate the degradation rate constant (k) from the slope of the line and the half-life (t½) using the equation: t½ = 0.693 / k.

Data Presentation

Table 1: Influence of Temperature on the Stability of Petunidin Glycosides

AnthocyaninMatrixTemperature (°C)Half-life (t½)Reference
Petunidin-3-O-glucosideGrape Juice5~231-239 days[11]
Petunidin-3-O-glucosideGrape Juice25Significantly shorter than at 5°C[27]
Petunidin-3-O-glucosideGrape Juice35Significantly shorter than at 25°C[27]

Note: Data for Petunidin-3-O-glucoside is presented as a proxy due to the limited availability of specific kinetic data for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. The acylated form is expected to have greater stability.

Visualizations

Degradation_Factors cluster_factors Degradation Factors cluster_compound Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside cluster_degradation Degradation Products pH High pH (> 3.0) Anthocyanin Stable Flavylium Cation (Colored) pH->Anthocyanin Temp Elevated Temperature Temp->Anthocyanin Light Light Exposure (UV) Light->Anthocyanin Oxygen Oxygen Oxygen->Anthocyanin Enzymes Enzymes (PPO, Peroxidase) Enzymes->Anthocyanin Degraded Colorless/Brown Products Anthocyanin->Degraded Degradation

Caption: Factors influencing the degradation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Storage_Workflow start Sample Preparation (Acidified Solvent, pH < 3.0) degas Degas Solvent (N2 or Ar sparging) start->degas aliquot Aliquot into Amber Vials degas->aliquot storage_decision Select Storage Duration aliquot->storage_decision short_term Short-Term Storage (≤ 2 weeks) 4°C, Dark storage_decision->short_term Short long_term Long-Term Storage (> 2 weeks) -20°C or -80°C, Dark storage_decision->long_term Long end Stable Sample short_term->end long_term->end

Caption: Recommended workflow for optimal storage of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

References

  • Wikipedia. Anthocyanin. [Link]

  • Yuan, H., et al. (2022). Anthocyanin stability and degradation in plants. Plant Signaling & Behavior, 17(1), 2090921.
  • Mattioli, R., et al. (2021).
  • He, J., et al. (2021). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Molecules, 26(16), 4983.
  • Mattioli, R., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants (Basel, Switzerland), 10(12), 1967.
  • Mahaliyana, A. S., et al. (2022). Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. Food Science & Nutrition, 10(7), 2137–2151.
  • Türker, N., & Erdoğdu, F. (2006). Effect of Storage Temperature on the Stability of Anthocyanins of a Fermented Black Carrot (Daucus carota var. L.) Beverage: Shalgam. Journal of Agricultural and Food Chemistry, 54(24), 9157–9162.
  • Li, Y., et al. (2018). Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review. Frontiers in Chemistry, 6, 88.
  • BenchChem. (2025). Technical Support Center: Preventing Oxidation of Peonidin 3-rutinoside. BenchChem.
  • Patras, A., et al. (2010). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Journal of Agricultural and Food Chemistry, 58(15), 8089–8096.
  • ResearchGate. (n.d.). The first-order degradation kinetics plots of individual anthocyanins... [Image].
  • ResearchGate. (n.d.). Enzymatic degradation of anthocyanins: The role of sweet cherry polyphenol oxidase.
  • Yuan, H., et al. (2022). Anthocyanin stability and degradation in plants. Plant signaling & behavior, 17(1), 2090921.
  • BenchChem. (2025). Strategies to prevent oxidative degradation of Peonidin(1-) during storage. BenchChem.
  • BenchChem. (2025).
  • Sadilova, E., et al. (2018). Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera). Frontiers in Plant Science, 9, 1599.
  • BenchChem. (2025).
  • The Ohio State University. (n.d.). Storage stability and color characteristics of acylated and non-acylated anthocyanins in fish and beef gelatin gel system.
  • BenchChem. (2025). The Stability of Peonidin at Various pH Values: A Technical Guide. BenchChem.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Effect of Time and Storage Temperature on Anthocyanin Decay and Antioxidant Activity in Wild Blueberry (Vaccinium angustifolium) Powder.
  • National Center for Biotechnology Information. (n.d.). Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem.
  • MDPI. (2022). Intelligent Packaging Systems with Anthocyanin: Influence of Different Polymers and Storage Conditions. Foods, 11(10), 1457.
  • MDPI. (2021). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. International Journal of Molecular Sciences, 22(16), 8758.
  • Spectroscopy Online. (2025). New Study Reveals Optimal Storage Conditions for Preserving Health-Promoting Anthocyanins in Fruit Extracts. Spectroscopy Online.
  • MedChemExpress. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. MedChemExpress.
  • MDPI. (2022).
  • Developing methods for the analysis of anthocyanins in Australian foods. (2021).
  • BioCrick. (n.d.). Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside. BioCrick.
  • Levaj, B., et al. (2012). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology, 50(2), 159-167.
  • ResearchGate. (n.d.). The possible thermal degradation pathways of delphinidin and petunidin.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Caltag Medsystems. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Caltag Medsystems.
  • MedChemExpress. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. MedChemExpress.
  • Crispr Update. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • ResearchGate. (2020). Is it possible to quantify malvidin 3-(p-coumaryl rutinoside)-5-glucoside using a malvidin-3-glucoside as standard (with LC-MS/MS)?.
  • MDPI. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods, 10(7), 1457.
  • MedCrave online. (2023). Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. MedCrave online.
  • National Institutes of Health. (2016).
  • PhytoBank. (2015). Showing Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside (PHY0168291). PhytoBank.
  • CLEARSYNTH. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. CLEARSYNTH.
  • National Center for Biotechnology Information. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. Antioxidants (Basel, Switzerland), 13(5), 565.

Sources

Optimization

Technical Support Center: Resolving Cis-Trans Isomers of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside by HPLC

Welcome to the dedicated technical support guide for the chromatographic resolution of cis and trans isomers of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This resource is designed for researchers, analytical scie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic resolution of cis and trans isomers of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This resource is designed for researchers, analytical scientists, and professionals in natural product chemistry and drug development who are navigating the complexities of separating these closely related anthocyanin isomers. Here, we address common challenges with practical, field-tested advice grounded in established scientific principles.

Introduction: The Challenge of Acylated Anthocyanin Isomerization

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a prominent acylated anthocyanin found in various pigmented plants. The p-coumaric acid moiety attached to the rutinose sugar can exist in both cis and trans configurations. This isomerization is often induced by environmental factors such as light and heat during extraction, processing, and storage, leading to a mixture of isomers in the final sample. The presence of these isomers can complicate quantification and characterization efforts, as they may exhibit different biological activities and physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these isomers. However, achieving baseline resolution can be challenging due to their structural similarity. This guide provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside isomers.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: Why am I seeing poor resolution or co-elution of the cis and trans isomer peaks?

Answer:

Poor resolution between the cis and trans isomers is the most frequent challenge. Several factors in your HPLC method can be optimized to enhance separation.

1. Mobile Phase Composition: The polarity and pH of the mobile phase are critical.

  • Organic Modifier: The type and concentration of the organic modifier (typically acetonitrile or methanol) significantly impact retention and selectivity. Acetonitrile generally provides better resolution for anthocyanins due to its lower viscosity and different selectivity compared to methanol.

  • Aqueous Phase pH: The pH of the aqueous phase (usually acidified water) must be carefully controlled. A low pH (typically around 2.0-2.5) is essential to maintain the anthocyanins in their stable flavylium cation form, which is crucial for good peak shape and retention on a C18 column. Formic acid, trifluoroacetic acid (TFA), or phosphoric acid are commonly used acidifiers.

2. Stationary Phase Selection:

  • Column Chemistry: A high-quality C18 column is the standard choice. However, for challenging separations, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a C30 column, which can offer different selectivities based on pi-pi interactions and shape selectivity, respectively.

  • Particle Size and Column Dimensions: Using a column with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.6-3.5 µm for HPLC) and a longer column length will increase efficiency and improve resolution.

3. Temperature Control:

  • Column Temperature: Maintaining a consistent and optimized column temperature is crucial. While elevated temperatures can reduce viscosity and improve efficiency, they can also promote on-column isomerization. It is recommended to start with a temperature around 25-30 °C and systematically evaluate the effect of temperature on resolution.

Experimental Workflow for Method Optimization:

cluster_start Initial Observation cluster_method Method Optimization cluster_outcome Desired Outcome start Poor Resolution of Cis/Trans Isomers mobile_phase Optimize Mobile Phase A: Acidified Water (pH 2.0-2.5) B: Acetonitrile/Methanol start->mobile_phase Step 1 gradient Adjust Gradient Slope Steeper for faster elution Shallower for better resolution mobile_phase->gradient Step 2 column Evaluate Stationary Phase C18 (Standard) Phenyl-Hexyl (Pi-pi interactions) C30 (Shape selectivity) gradient->column Step 3 temp Optimize Temperature Start at 25-30 °C Check for on-column isomerization column->temp Step 4 outcome Baseline Resolution temp->outcome

Caption: HPLC method optimization workflow for resolving cis/trans isomers.

Q2: I am observing broad or tailing peaks for my anthocyanin isomers. What could be the cause?

Answer:

Peak broadening and tailing can obscure the resolution of closely eluting isomers and affect accurate quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Insufficiently Acidified Mobile Phase: As mentioned, maintaining a low pH is critical. If the pH is not low enough, the anthocyanin can exist in multiple forms (e.g., quinoidal base, carbinol pseudobase), leading to peak tailing. Ensure your aqueous mobile phase is consistently at a pH between 2.0 and 2.5.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase can interact with the polar anthocyanin molecules, causing tailing. Using a well-end-capped, high-purity silica column can mitigate this. The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase was a traditional approach, but modern, high-quality columns generally do not require this and it can suppress MS signals if using LC-MS.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.

Q3: My results are not reproducible, and the ratio of cis to trans isomers is changing between runs. Why is this happening?

Answer:

Inconsistent isomer ratios are a strong indicator of on-column or pre-analysis isomerization.

  • Light-Induced Isomerization: Anthocyanins are light-sensitive. Protect your samples and standards from light at all times by using amber vials and covering sample trays. The trans isomer is generally more stable, and light exposure can cause an increase in the cis isomer peak area over time.

  • Temperature-Induced Isomerization: As discussed, elevated temperatures can promote isomerization. Ensure your autosampler and column compartment temperatures are well-controlled and consistent. If you suspect on-column isomerization, try running the separation at a lower temperature.

  • Sample Solvent Effects: The solvent in which your sample is dissolved can influence isomer stability. It is best to dissolve and dilute your samples in a solvent that mimics the initial mobile phase conditions to ensure good peak shape and minimize on-column issues.

Table 1: Recommended HPLC Starting Conditions

ParameterRecommended SettingRationale
Column C18, 2.6-5 µm, 4.6 x 150-250 mmStandard for anthocyanin separation.
Mobile Phase A Water with 0.5-1.0% Formic Acid (pH ~2.5)Ensures anthocyanins are in the stable flavylium cation form.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution. Acetonitrile often provides better selectivity.
Gradient Start with a shallow gradient (e.g., 10-30% B over 30 min)Allows for the separation of closely eluting isomers.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Typical flow rate for analytical scale HPLC.
Column Temperature 25 - 35 °CBalances efficiency with minimizing on-column isomerization.
Detection Diode Array Detector (DAD) at 520 nm and 320 nm520 nm for the anthocyanin moiety and ~320 nm for the p-coumaroyl group to confirm both isomers.
Injection Volume 5 - 20 µLAdjust based on sample concentration to avoid column overload.

Frequently Asked Questions (FAQs)

Q: How can I confirm the identity of the cis and trans isomer peaks?

A: The trans isomer is generally the more abundant and thermodynamically stable form in nature. Therefore, the larger peak is typically the trans isomer. To confirm, you can expose a standard solution to UV light, which should increase the relative area of the cis peak. For definitive identification, hyphenated techniques like LC-MS/MS or isolation followed by NMR spectroscopy would be required.

Q: Can I use a C8 column instead of a C18?

A: While a C8 column can be used, it is less hydrophobic than a C18. This will result in less retention for the anthocyanins, which may require adjustments to your mobile phase and gradient to achieve adequate separation. For closely related isomers, the higher retention and carbon load of a C18 column generally provide better resolution.

Q: What is the expected elution order of the cis and trans isomers?

A: In reversed-phase HPLC, the cis isomer is typically less retained and elutes before the more planar and slightly more hydrophobic trans isomer.

Q: My baseline is noisy. How can I improve it?

A: A noisy baseline can be caused by several factors:

  • Mobile Phase Outgassing: Ensure your mobile phases are properly degassed.

  • Pump Issues: Fluctuations in pump pressure can cause a noisy baseline. Check for leaks and ensure proper pump maintenance.

  • Contaminated Mobile Phase or Column: Use high-purity solvents and filter your mobile phases. If the column is contaminated, a proper washing procedure should be followed.

Q: How should I prepare my samples for analysis?

A: Sample preparation should be performed quickly and with minimal exposure to light and heat. A solid-phase extraction (SPE) step using a C18 cartridge is often employed to clean up and concentrate the anthocyanins from the sample matrix. The final extract should be dissolved in a solvent compatible with the initial mobile phase conditions.

References

  • Title: Light-induced, solvent-dependent, and thermal-mediated cis-trans isomerization of acylated anthocyanins. Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Thermal and light stability of acylated anthocyanins from red radish (Raphanus sativus L.). Source: Food Chemistry URL: [Link]

  • Title: A review of the analytical methods for anthocyanin compositional and structural analysis. Source: Journal of AOAC International URL: [Link]

Troubleshooting

"Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside" solubility problems in solvents

Welcome to the technical support center for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this complex acylated anthocyanin. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a solid foundation of chemical principles.

I. Understanding the Molecule: Why Solubility Can Be a Challenge

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a highly glycosylated and acylated anthocyanin. Its structure, featuring a polar petunidin core with extensive sugar moieties and a more non-polar p-coumaroyl group, gives it amphipathic properties. This complexity means its solubility is not straightforward and is highly dependent on the chosen solvent system, pH, and temperature.

The key to successfully working with this molecule is to maintain the stability of its core structure, the flavylium cation, which is most stable in an acidic environment (typically pH 1-3).[1][2] At higher pH values, the molecule undergoes structural transformations to colorless or less stable forms, which can lead to degradation and precipitation.[3] The acylated nature of this petunidin derivative generally confers greater stability compared to non-acylated anthocyanins, as the p-coumaroyl group can shield the flavylium core from nucleophilic attack by water molecules through a process called intramolecular co-pigmentation.[4][5]

II. Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside won't dissolve in my chosen solvent. What should I do?

Answer:

This is a common issue that can usually be resolved by systematically optimizing your solvent system.

  • Probable Cause 1: Incorrect Solvent Polarity. While this molecule is a type of anthocyanin, which are generally water-soluble, the large organic acyl group increases its affinity for less polar environments.[5][6] Pure water is often a poor solvent.

  • Solution 1: Selecting an Appropriate Solvent.

    • Start with a polar organic solvent. Based on supplier data and general principles for acylated anthocyanins, the following solvents are recommended starting points:

      • Dimethyl sulfoxide (DMSO)

      • Methanol (MeOH)

      • Ethanol (EtOH)

    • Acidify the solvent. This is a critical step. The flavylium cation of the anthocyanin is most stable at a low pH.[1][7] Acidification prevents hydration and subsequent degradation.

      • Add a small amount of a weak organic acid, such as 0.1% formic acid (FA) or 0.1% acetic acid (AA). Weak acids are generally preferred over strong mineral acids like HCl for complex anthocyanins, as strong acids can potentially hydrolyze the glycosidic bonds over time.[1]

    • Consider solvent mixtures. If solubility is still limited, a mixture of solvents can be effective. For example, a combination of methanol and water (e.g., 70:30 MeOH:H₂O) with 0.1% formic acid can be a good starting point.[7]

  • Probable Cause 2: Insufficient Energy to Overcome Lattice Forces. The compound in its solid form has intermolecular forces that need to be overcome.

  • Solution 2: Aiding the Dissolution Process.

    • Gentle Warming: Warm the solution to 30-40°C. Avoid excessive heat, as high temperatures can accelerate the degradation of anthocyanins.[3]

    • Sonication: Use a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.

Question 2: The compound dissolved initially, but now I see a precipitate forming. Why is this happening and how can I fix it?

Answer:

Precipitation after initial dissolution is typically a sign of a change in conditions that affects either the stability of the molecule or its saturation in the solvent.

  • Probable Cause 1: pH Shift. If you have diluted your acidified stock solution into a neutral or slightly alkaline buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4), the pH will increase. This destabilizes the flavylium cation, leading to the formation of less soluble species.[8] Studies have shown that acylated anthocyanins can be particularly prone to precipitation at pH values above 4.5.[8]

  • Solution 1: Maintaining an Acidic Environment.

    • Acidify the final buffer. If your experimental conditions allow, adjust the pH of your final working solution to be below 4.5.

    • Work quickly. If the final solution must be at a neutral pH, prepare it immediately before use and minimize the time it spends in the neutral buffer.

    • Re-dissolve with acid. If a precipitate has formed, try adding a small amount of 0.1% formic acid and gently warming or sonicating to see if it redissolves.

  • Probable Cause 2: High Salt Concentration. The introduction of high concentrations of salts from buffers can cause the compound to "salt out" of the solution, leading to precipitation.[8]

  • Solution 2: Modifying Buffer Conditions.

    • Use lower concentration buffers. If possible, reduce the molarity of your buffer salts.

    • Test different buffer systems. Some buffer components may interact unfavorably with the compound. For instance, high concentrations of citrate have been reported to cause precipitation issues with some anthocyanins.[9]

  • Probable Cause 3: Solvent Evaporation. If the solution has been stored for some time, evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.

  • Solution 3: Proper Storage.

    • Ensure vials are tightly sealed.

    • Store stock solutions at -20°C or -80°C as recommended by suppliers to minimize evaporation and degradation.[7]

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol provides a starting point for solubilizing Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. The optimal solvent may need to be determined empirically.

Materials:

  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (solid)

  • HPLC-grade Methanol (MeOH)

  • Formic Acid (FA)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Prepare the acidified solvent: Add 10 µL of Formic Acid to 10 mL of HPLC-grade Methanol to create a 0.1% FA in MeOH solution.

  • Weigh the compound: Accurately weigh 1 mg of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and place it in a 1 mL amber glass vial.

  • Add the solvent: Add 1 mL of the acidified methanol to the vial.

  • Dissolve the compound:

    • Cap the vial tightly and vortex for 30 seconds.

    • If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • If necessary, gently warm the vial to 30-40°C in a water bath while intermittently vortexing.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed amber vial at -20°C or below. For long-term storage, flushing the vial with nitrogen or argon gas before sealing can help prevent oxidation.[2]

Workflow for Solubility Optimization:

G cluster_0 Step 1: Initial Solvent Screening cluster_1 Step 2: Aiding Dissolution cluster_2 Step 3: Using Solvent Mixtures a Start with 0.1% FA in Methanol b Try 0.1% FA in DMSO a->b If insoluble c Try 0.1% FA in Ethanol b->c If insoluble d Vortex vigorously c->d e Bath sonicate for 10-15 min d->e f Gently warm to 30-40°C e->f g Try acidified MeOH/H2O mixtures (e.g., 90:10, 70:30) f->g h Try acidified DMSO/H2O mixtures g->h If still problematic i Store at -20°C or -80°C in an amber vial h->i Success

Caption: Workflow for optimizing the solubilization of the compound.

IV. Data Summary & Reference Tables

Table 1: Recommended Solvents and General Compatibility

Solvent SystemSuitabilityKey Considerations
Primary Solvents
DMSO (acidified)High Excellent solvating power. May be incompatible with some downstream assays.
Methanol (acidified)High Good solvating power. A common choice for analytical standards.
Ethanol (acidified)Moderate to High A good, less toxic alternative to methanol.
Aqueous Systems
Water (acidified, pH < 3)Low to Moderate Generally not sufficient on its own, but useful in co-solvent mixtures.
PBS (pH 7.4)Incompatible High likelihood of precipitation and degradation. Avoid for stock solutions.
TRIS BufferIncompatible Similar to PBS, neutral to alkaline pH will cause instability.

Table 2: Factors Influencing Stability of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

FactorCondition Causing InstabilityRationaleMitigation Strategy
pH > 4.0Transformation from stable red flavylium cation to less stable blue quinoidal bases or colorless chalcones.[2][3]Maintain pH between 1 and 3 using weak organic acids (e.g., formic, acetic).
Temperature > 40-50°CAccelerates degradation reactions.[3]Prepare solutions at room temperature or with gentle warming. Store frozen.
Light UV and visible lightProvides energy for photo-degradation.Store solutions in amber vials and work in low-light conditions when possible.
Oxygen Presence of atmospheric O₂Can directly oxidize the anthocyanin structure.[2]Purge vials with inert gas (N₂ or Ar) before sealing for long-term storage.
Metal Ions e.g., Fe³⁺, Al³⁺Can form metal chelates, which may alter color and stability.[10]Use metal-free buffers and high-purity solvents if metal interaction is a concern.

V. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the solid compound and its solutions? A: The solid compound should be stored at -20°C. Stock solutions should also be stored at -20°C for short-term use (days to weeks) and -80°C for long-term storage (months), in tightly sealed amber vials to protect from light and evaporation.[7]

Q2: Can I use this compound in cell culture experiments? A: Yes, but with caution. You will need to dilute the stock solution into your cell culture medium immediately before adding it to the cells. The final concentration of the organic solvent (e.g., DMSO) must be kept low (typically <0.1%) to avoid cytotoxicity. Be aware that the compound will be less stable at the physiological pH of the medium (~7.4). You may need to perform time-course experiments to assess its stability and bioactivity over the duration of your assay.

Q3: Why is my solution changing color? A: The color of anthocyanins is highly sensitive to pH. A red or magenta color indicates the stable flavylium cation at low pH. As the pH increases, the color can shift to purple, then blue, and eventually fade as the molecule is converted to other forms.[2] This color change is a direct indicator of the compound's structural state.

Q4: How do I accurately determine the concentration of my stock solution? A: The most reliable method is UV-Vis spectrophotometry. You will need to know the molar extinction coefficient (ε) at the wavelength of maximum absorbance (λmax) in your chosen solvent. The λmax for petunidin derivatives is typically around 520-530 nm in an acidic solution. The concentration can then be calculated using the Beer-Lambert law (A = εcl). If the extinction coefficient is unknown, quantitative analysis would require HPLC with a validated standard.[11]

Logical Relationship of Stability Factors:

G cluster_core Core Stability cluster_destabilizing Destabilizing Factors cluster_outcome Outcome A Stable Flavylium Cation (Colored, Soluble) F Degradation / Precipitation (Colorless, Insoluble Forms) A->F B High pH (>4) B->F C High Temperature C->F D Light Exposure D->F E Oxygen E->F

Caption: Factors leading to the destabilization of the anthocyanin structure.

VI. References

  • Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Acylation of Anthocyanins from Black Rice and their Stability Properties. (2011). Scientific.net. Retrieved January 3, 2026, from [Link]

  • Acylated anthocyanins as stable, natural food colorants - A review. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. (2021). PubMed. Retrieved January 3, 2026, from [Link]

  • Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. (2022). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • What would cause anthocyanin-based food color to precipitate out of solution? (2019). Reddit. Retrieved January 3, 2026, from [Link]

  • Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. (2022). MDPI. Retrieved January 3, 2026, from [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). PubMed Central. Retrieved January 3, 2026, from [Link]

  • The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. (n.d.). Retrieved January 3, 2026, from [Link]

  • Preparation of Lipid-Soluble Bilberry Anthocyanins through Acylation with Cinnamic Acids and their Antioxidation Activities. (2020). PubMed. Retrieved January 3, 2026, from [Link]

  • Acylated Anthocyanins from Red Cabbage and Purple Sweet Potato Can Bind Metal Ions and Produce Stable Blue Colors. (2021). MDPI. Retrieved January 3, 2026, from [Link]

  • The effect of different solvents and acidifying reagents on the anthocyanin profiles and antioxidant capacity of purple corn. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Structural chemistry and stability of anthocyanins. (2023). The Pharma Innovation Journal. Retrieved January 3, 2026, from [Link]

  • Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. (2021). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. (n.d.). Retrieved January 3, 2026, from [Link]

  • The Effect of pH on the Precipitation of the Anthocyanins of Wine as Their Lead Salts. (n.d.). American Journal of Enology and Viticulture. Retrieved January 3, 2026, from [Link]

  • Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • Effects of Salt, pH, and Concentration on Precipitation of Anthocyanins... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Petunidin. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Preparation of acylated blueberry anthocyanins through an enzymatic method in an aqueous/organic phase: effects on their colour stability and pH-response characteristics. (2021). PubMed. Retrieved January 3, 2026, from [Link]

  • Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • A computational exploration into the structure, antioxidant capacity, toxicity and drug-like activity of the anthocyanidin “Petunidin”. (2019). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Chemical structural and thermodynamic study of anthocyanins family in viewpoint of electron transfer. (2019). Biointerface Research in Applied Chemistry. Retrieved January 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: LC-MS Analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Welcome to the technical support guide for the LC-MS analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This resource, designed for researchers and analytical scientists, provides in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This resource, designed for researchers and analytical scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of matrix effects in complex sample analysis.

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex acylated anthocyanin found in various plant species, including potatoes.[1][2] Its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for pharmacokinetic, food science, and drug development studies. However, its quantification is frequently compromised by matrix effects , a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate and unreliable results.[3][4]

This guide provides expert-driven, practical solutions to diagnose, troubleshoot, and mitigate these effects, ensuring the scientific integrity and robustness of your analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Understanding Matrix Effects

This section addresses fundamental questions about the nature of matrix effects and how to identify their presence in your assay.

Q1: What exactly are "matrix effects," and why are they a critical issue for an analyte like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside?

A1: The "matrix" consists of all components within a sample except for the analyte of interest.[5] For this specific petunidin derivative, common matrices include plant extracts, plasma, or tissue homogenates. These matrices are rich in endogenous compounds like salts, lipids, sugars, and other phenolics.[5]

Matrix effects occur in the mass spectrometer's ion source when these co-eluting matrix components alter the ionization efficiency of the target analyte.[3][4] This leads to:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, resulting in a decreased analyte signal and artificially low concentration readings.[5][6]

  • Ion Enhancement: A less common effect where co-eluents improve the analyte's ionization efficiency, leading to an exaggerated signal and artificially high concentration readings.[3]

For a large, complex molecule like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, these effects can severely compromise method accuracy, precision, and sensitivity, making it a mandatory checkpoint in method validation as required by regulatory bodies like the FDA.[7][8]

Q2: How can I definitively diagnose if matrix effects are compromising my LC-MS results?

A2: Visual inspection of a chromatogram is insufficient to detect matrix effects.[9] Two primary experimental methods are considered industry standards for this diagnosis:

  • Qualitative Assessment via Post-Column Infusion: This experiment identifies where in the chromatogram ion suppression or enhancement occurs.[10][11] A constant flow of your analyte standard is infused into the mobile phase after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the otherwise stable analyte signal indicates a region of matrix effect.[9][11] This is invaluable during method development for adjusting chromatographic conditions to move the analyte peak away from these zones.[12]

  • Quantitative Assessment via Post-Extraction Spike: This experiment quantifies the magnitude of the matrix effect.[10] The response of the analyte spiked into a pre-extracted blank matrix sample (Set B) is compared to the response of the analyte in a clean solvent (Set A) at the same concentration. The ratio of these responses is the Matrix Factor (MF).[5]

    • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The % Matrix Effect is calculated as (1 - MF) x 100% .[5]

A detailed protocol for this quantitative assessment is provided in the Protocols section of this guide.

Part 2: Troubleshooting and Mitigation Strategies

This section provides actionable solutions to overcome matrix effects once they have been identified. The strategies are presented in a logical workflow, from sample handling to data analysis.

A. Sample Preparation: The First Line of Defense

Effective sample cleanup is the most powerful tool to reduce matrix interferences before they enter the LC-MS system.[3][13]

Q3: My samples are crude plant extracts with high levels of sugars and pigments. What is the most effective sample cleanup strategy?

A3: For complex botanical matrices, a simple "dilute-and-shoot" approach is often inadequate and may only be feasible if the analyte concentration is very high and the required sensitivity is low.[10][13] Solid-Phase Extraction (SPE) is a highly effective and recommended technique.[14][15] SPE can selectively isolate anthocyanins while removing a wide range of interferences.

  • Mechanism: SPE separates compounds based on their physical and chemical properties. For anthocyanins, reversed-phase cartridges (e.g., C18) or polymeric sorbents are commonly used.[14][16] The protocol involves conditioning the cartridge, loading the sample, washing away interferences (like sugars and acids), and finally eluting the purified analytes.[14][15]

  • Effectiveness: A well-developed SPE method can remove over 90% of sugars and acids, significantly reducing matrix effects and improving assay performance.[15] Studies show SPE can reduce matrix effects by 70-95%.[5]

A detailed SPE protocol for anthocyanin purification is provided in the Protocols section.

B. Chromatographic Solutions

If sample preparation alone is insufficient, optimizing the LC separation provides a secondary level of control.

Q4: The post-column infusion experiment shows a significant suppression zone that overlaps with my analyte's peak. How can I fix this chromatographically?

A4: The goal is to achieve chromatographic separation between your analyte and the interfering matrix components.[3][12]

  • Gradient Optimization: Modify the mobile phase gradient to change the elution profile. A shallower, longer gradient can increase the resolution between your analyte and the co-eluting interferences.

  • Column Chemistry: If gradient modification is not enough, consider a column with different selectivity. While C18 is common, a Phenyl-Hexyl or a polar-embedded phase column might offer different interactions that shift the analyte away from the suppression zone.

  • Metal-Free Systems: For certain molecules that can chelate with metals, standard stainless steel columns and LC components can sometimes contribute to peak tailing and signal loss. If you observe these issues, considering a metal-free or PEEK-lined column and flow path may be beneficial.[17]

C. Calibration and Data Analysis Strategies

When matrix effects cannot be eliminated, they must be compensated for to ensure data accuracy. The use of an appropriate internal standard (IS) is paramount.[10]

Q5: What is the best type of internal standard to compensate for matrix effects, and why?

A5: The ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] This allows the ratio of the analyte to the IS to remain constant, correcting for signal variability.[12]

The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard .[10][18] A SIL-IS is a version of the analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).[19]

  • Why it's superior: A SIL-IS has nearly identical chemical and physical properties to the analyte. It co-elutes perfectly and is affected by matrix interferences in the exact same way.[18][19] This provides the most accurate correction.

  • Challenges: SIL standards for complex natural products like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside are often not commercially available and may require custom synthesis.[20]

If a SIL-IS is unavailable, a structural analog can be used, but it is a compromise. The analog should be closely related in structure, polarity, and ionization behavior, but it will not co-elute perfectly and may not compensate for matrix effects as effectively.[21]

Q6: Without a SIL-IS, how can I generate an accurate calibration curve in a complex matrix?

A6: When a suitable internal standard is not available, matrix-matched calibration is the next best approach.[3][4]

Instead of preparing your calibration standards in a clean solvent, you prepare them by spiking known concentrations of the analyte into a blank matrix that is representative of your actual samples (e.g., extract from an analyte-free plant or control plasma).[3] This forces the calibrators to experience the same matrix effects as the unknown samples, thereby canceling out the systematic error and improving accuracy.[4]

Part 3: Diagrams and Workflows

Visual aids to clarify complex concepts and protocols.

Diagram 1: The Mechanism of Ion Suppression

This diagram illustrates how co-eluting matrix components interfere with the electrospray ionization (ESI) process for the target analyte.

IonSuppression cluster_Source MS Ion Source (ESI) Analyte Analyte (Petunidin Derivative) Droplet Charged Droplet (Analyte + Matrix) Matrix Matrix Interference Ionization Ionization Process (Competition for Charge/ Evaporation Efficiency) Droplet->Ionization Desolvation Analyte_Ion Analyte Ion (Signal Reduced) Ionization->Analyte_Ion Suppressed Signal Matrix_Ion Matrix Ion Ionization->Matrix_Ion MS Mass Analyzer (Detector) Analyte_Ion->MS

Caption: Workflow of ion suppression in the ESI source.

Diagram 2: Troubleshooting Decision Workflow

A logical decision tree to guide a researcher from problem identification to solution.

TroubleshootingWorkflow Start Poor Accuracy, Precision, or Sensitivity Observed? AssessME Perform Post-Extraction Spike Is Matrix Effect > 15%? Start->AssessME Yes NoME Issue is Not Matrix Effect. Investigate Other Causes. Start->NoME No OptimizeCleanup Implement/Optimize Sample Cleanup (SPE) AssessME->OptimizeCleanup Yes AssessME->NoME No ReassessME1 Re-assess Matrix Effect Is it Resolved? OptimizeCleanup->ReassessME1 OptimizeLC Optimize LC Method (Gradient, Column) ReassessME1->OptimizeLC No End Method Validated ReassessME1->End Yes ReassessME2 Re-assess Matrix Effect Is it Resolved? OptimizeLC->ReassessME2 ImplementIS Implement Advanced Calibration Strategy ReassessME2->ImplementIS No ReassessME2->End Yes IS_Options 1. Use SIL-IS (Ideal) 2. Use Matrix-Matched Curve 3. Use Standard Addition ImplementIS->IS_Options IS_Options->End

Caption: Decision tree for troubleshooting matrix effects.

Part 4: Key Experimental Protocols

Detailed, step-by-step methodologies for critical experiments.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol precisely quantifies the degree of ion suppression or enhancement.

Objective: To calculate the Matrix Factor (MF).

Materials:

  • Blank matrix (e.g., analyte-free plant extract, control plasma).

  • High-concentration stock solution of your analyte standard.

  • Mobile phase or reconstitution solvent.

  • Calibrated pipettes and standard lab vials.

Procedure:

  • Prepare Blank Matrix Extract: Process at least six different lots of your blank matrix using your final, established sample preparation method (e.g., protein precipitation, SPE). Pool the final extracts.

  • Prepare Sample Set A (Neat Solution):

    • Take an aliquot of your reconstitution solvent (e.g., 95 µL).

    • Spike it with a small volume of your analyte stock solution (e.g., 5 µL) to achieve a final concentration in the mid-range of your calibration curve.

    • Prepare in triplicate.

  • Prepare Sample Set B (Post-Spiked Matrix):

    • Take an aliquot of your pooled blank matrix extract (e.g., 95 µL).

    • Spike it with the exact same volume of the analyte stock solution used for Set A (e.g., 5 µL) to achieve the same final concentration.

    • Prepare in triplicate using extracts from at least six different matrix sources to assess variability.[22]

  • Analysis:

    • Inject all samples from Set A and Set B into the LC-MS system.

    • Record the peak area for the analyte in each injection.

  • Calculation:

    • Calculate the mean peak area for Set A (Area_Neat) and Set B (Area_Matrix).

    • Calculate the Matrix Factor (MF): MF = Area_Matrix / Area_Neat .

    • Calculate the % Matrix Effect: %ME = (1 - MF) * 100 .

    • Calculate the Coefficient of Variation (%CV) on the MF across the different matrix lots. Per FDA guidance, this should ideally be ≤15%.[22]

Protocol 2: Solid-Phase Extraction (SPE) for Anthocyanin Purification from Plant Extracts

This protocol provides a robust starting point for cleaning up complex botanical samples.

Objective: To remove polar interferences (sugars, organic acids) and some non-polar interferences (lipids, chlorophylls) from a plant extract.

Materials:

  • C18 or polymeric reversed-phase SPE cartridge (e.g., 100 mg, 3 mL).

  • SPE vacuum manifold.

  • Methanol (MeOH), HPLC grade.

  • Deionized water, acidified (e.g., with 0.1% formic acid).

  • Elution solvent: Acidified Methanol (e.g., MeOH with 0.1% formic acid).

  • Wash solvent: Acidified water.

Procedure:

SPE_Protocol Start Start Protocol Condition 1. Condition Activate sorbent with 1-2 column volumes of Methanol. Start->Condition Equilibrate 2. Equilibrate Flush with 1-2 column volumes of acidified water. Condition->Equilibrate Load 3. Load Sample Load acidified plant extract. Do not let cartridge run dry. Equilibrate->Load Wash 4. Wash Wash with 2-3 column volumes of acidified water to remove sugars/acids. Load->Wash Elute 5. Elute Elute anthocyanins with 1-2 column volumes of acidified Methanol. Wash->Elute Evaporate 6. Evaporate & Reconstitute Dry eluate under N2 and reconstitute in mobile phase. Elute->Evaporate End Ready for LC-MS Injection Evaporate->End

Caption: Step-by-step workflow for Solid-Phase Extraction.

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge to activate the C18 stationary phase.

  • Equilibration: Pass 3 mL of acidified water through the cartridge to prepare it for the aqueous sample. Do not allow the cartridge to go dry from this point forward.

  • Loading: Load your acidified plant extract onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min). The anthocyanins will be retained on the C18 sorbent.

  • Washing: Pass 3-6 mL of acidified water through the cartridge. This step is crucial for removing highly polar interferences like sugars and organic acids, which will pass through to waste.[14]

  • Elution: Place a clean collection tube under the cartridge. Elute the retained anthocyanins with 1.5-3 mL of acidified methanol.[14] This disrupts the hydrophobic interaction between the analytes and the C18 phase.

  • Final Preparation: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in your initial mobile phase for LC-MS analysis.

Part 5: Data Summary Table

Table 1: Comparison of Strategies to Mitigate Matrix Effects
StrategyMechanism of ActionProsCons
Sample Dilution Reduces the concentration of all matrix components introduced to the MS source.[13]Simple, fast, and inexpensive.[10]Can reduce analyte concentration below the limit of quantification (LOQ). May not eliminate strong matrix effects.[13]
Solid-Phase Extraction (SPE) Physically removes interfering compounds from the sample based on chemical properties.[14][15]Highly effective (70-95% reduction).[5] Can concentrate the analyte. Highly selective.Requires method development. Can be more time-consuming and costly. Potential for analyte loss if not optimized.
Chromatographic Separation Separates the analyte's elution time from the elution time of interfering components.[3]No extra cost if using existing hardware. Can be very effective.May require longer run times. May not be possible to resolve all interferences from the analyte.
Matrix-Matched Calibration Compensates for matrix effects by ensuring calibrators and samples experience the same interference.[3][4]Highly accurate when a blank matrix is available. Does not require a SIL-IS.Requires a true, analyte-free blank matrix, which can be difficult to obtain. Does not correct for lot-to-lot variability in matrix.
Stable Isotope-Labeled IS Co-elutes with the analyte and experiences identical matrix effects, providing a reliable ratio for quantification.[10][19]The "gold standard" for accuracy and precision.[10] Corrects for matrix effects and variability in extraction recovery.SIL-IS can be very expensive. Often not commercially available for novel or complex analytes and requires custom synthesis.[20]
References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. [Link]

  • A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. (2015). Molecules. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2019). Chromatography Online. [Link]

  • Solid phase extraction of berries' anthocyanins and evaluation of their antioxidant properties. (2021). ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMS Biotechnology (AMSBIO). [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. [Link]

  • Recent Advances in Anthocyanin Analysis and Characterization. (2015). Molecules. [Link]

  • Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside. (n.d.). BioCrick. [Link]

  • Solid‐phase extraction (SPE)—a comparison of 16 materials for the purification of anthocyanins from aronia melanocarpa var Nero. (1998). Journal of the Science of Food and Agriculture. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2018). Scientific Reports. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC.org. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). Molecules. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2024). YouTube. [Link]

  • Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Internal Standards for Food and Nutrition. (n.d.). IsoLife. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • Solid phase fractionation techniques for segregation of red cabbage anthocyanins with different colorimetric and stability properties. (2018). Food Chemistry. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. (2020). Metabolites. [Link]

  • Characterisation of acylated anthocyanins from red cabbage, purple sweet potato, and Tradescantia pallida leaves as natural food colourants by HPLC-DAD-ESI(+)-QTOF-MS/MS and ESI(+)-MSn analysis. (2023). Food Chemistry. [Link]

  • Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies. (2018). Journal of Chromatography B. [Link]

  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. (2003). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]

  • Petunidin 3-rutinoside-5-glucoside. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). Bioanalysis. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). Foods. [Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. (2011). Journal of Bioanalysis & Biomedicine. [Link]

  • High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. (2022). Horticulturae. [Link]

  • Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. (2022). Foods. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2021). LCGC. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2018). Journal of Agricultural and Food Chemistry. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018). National Center for Biotechnology Information. [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research Inc.. [Link]

  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. (2014). ResearchGate. [Link]

  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparatio. (2017). Journal of Food Science. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing ESI-MS Analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Welcome to the technical support center for advanced ESI-MS applications. This guide is designed for researchers, scientists, and drug development professionals who are working with complex polyphenolic compounds, specif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced ESI-MS applications. This guide is designed for researchers, scientists, and drug development professionals who are working with complex polyphenolic compounds, specifically focusing on troubleshooting and enhancing the ionization efficiency of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside . This large, acylated anthocyanin presents unique challenges in achieving optimal signal intensity and spectral quality. This document provides in-depth, actionable solutions in a direct question-and-answer format, grounded in established scientific principles.

Analyte at a Glance: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Understanding the physicochemical properties of your analyte is the first step in method development.

PropertyValueSource
Molecular Formula C43H49O23+[1][2]
Molecular Weight 933.8 g/mol (monoisotopic mass: 933.26646 g/mol )[1]
Chemical Class Acylated Anthocyanin (Flavonoid Glycoside)[1][3]
Key Structural Features Polyanionic potential from hydroxyl groups, but possesses a permanently cationic flavylium core. Large size with multiple glycosidic linkages and an acyl group.[1][4]
Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the analysis of this and similar molecules.

Q1: Why is my signal intensity for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside unexpectedly low?

A1: Low signal intensity for a large, complex molecule like this is a common challenge and can stem from several factors.[5] The most frequent culprits are suboptimal mobile phase composition, inefficient ionization source parameters, or in-source fragmentation.[6][7] Anthocyanins, despite their inherent positive charge, require specific conditions to remain stable and ionize efficiently in the gas phase.

Q2: Which ionization mode, positive (+) or negative (-), is optimal for this compound?

A2: Positive ion mode (ESI+) is strongly recommended. The core structure of an anthocyanin is a flavylium cation, which carries a permanent positive charge.[8] Therefore, ESI+ is the most direct and sensitive way to ionize this molecule, typically forming an [M]+ ion (note: not [M+H]+, as it is already charged).[1] While negative mode ESI can be used for some polyphenols, it is not ideal for anthocyanins and can produce complex, difficult-to-interpret spectra with adducts like [M-2H]- or [M-2H + H2O]-.[8][9]

Q3: My spectrum is dominated by sodium ([M+Na-H]+) or other adducts instead of the main analyte ion. How can I minimize this?

A3: Adduct formation is a frequent issue in ESI-MS, especially with molecules that have multiple potential binding sites.[6][7] To favor the desired [M]+ ion:

  • Use High-Purity Solvents: Ensure all mobile phase components (water, acetonitrile/methanol, and additives) are LC-MS grade to minimize alkali metal contamination.

  • Avoid Glassware: Where possible, use polypropylene tubes and vials, as glass can be a source of sodium ions.

  • Optimize Mobile Phase: The addition of a small amount of a volatile acid like formic acid helps to promote the desired ionization pathway and can reduce the relative intensity of adducts. The use of volatile ammonium salts can also help by providing a high concentration of a competing cation (NH₄⁺).[10]

Q4: Can this large molecule fragment in the ion source? How would I know and how can I prevent it?

A4: Yes, in-source fragmentation is a significant risk for large glycosylated molecules.[6][7] The glycosidic bonds are relatively labile and can break under energetic source conditions, leading to a reduction in the intensity of the precursor ion. You would observe ions corresponding to the loss of sugar moieties (e.g., glucose, rutinose). To prevent this, you must use "softer" ionization conditions by reducing the cone or fragmentor voltage.[6] A systematic reduction of this voltage while monitoring the precursor ion intensity will help you find the optimal setting.

Troubleshooting & Optimization Guide

This section provides a systematic approach to resolving common issues encountered during your experiments.

Logical Flow for Troubleshooting Low Signal Intensity

The following diagram outlines a logical workflow for diagnosing and resolving poor signal for your analyte.

Caption: A logical decision tree for troubleshooting low ESI-MS signal.

Issue 1: Poor or Unstable Signal - The Role of the Mobile Phase

The mobile phase is the single most critical factor influencing ESI efficiency.[11] It dictates the analyte's charge state in solution, the efficiency of droplet formation, and the ease of desolvation.

  • Causality - The Importance of pH: For Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, maintaining a low pH (typically 2.5-3.5) is essential. The flavylium cation is only stable in acidic conditions. At higher pH values, it can undergo structural transformations to neutral or anionic forms, which will not be detected efficiently in positive ion mode. An acidic modifier like formic acid ensures the analyte remains in its cationic form, ready for ESI.[11][12]

  • Choosing Your Organic Solvent:

    • Acetonitrile (ACN): Generally preferred. It has lower viscosity and higher volatility than methanol, promoting more efficient desolvation and often leading to better signal-to-noise.

    • Methanol (MeOH): Can be a good alternative and sometimes improves the solubility of certain polyphenols. However, it may lead to a less stable spray.

  • Mobile Phase Additives Comparison:

AdditiveTypical Conc.ProsCons
Formic Acid (FA) 0.1% - 0.2%Excellent for protonation, volatile, good for MS compatibility. Strongly recommended for this analyte.[11][13][14]Can cause ion suppression for some compounds, but generally not for anthocyanins in ESI+.
Acetic Acid (AA) 0.1% - 1%Volatile, less aggressive than FA.Less effective at lowering pH compared to FA. May not be acidic enough for optimal stability.
Ammonium Formate 5 - 10 mMActs as a buffer, can improve peak shape.[13][14][15]Can increase adduct formation if not used carefully with an acid.
Ammonium Acetate 5 - 10 mMBuffering agent, often used in HILIC or for negative mode.[13][14][15]Generally not recommended as the primary additive for this analyte in RPLC ESI+.
Issue 2: Suboptimal Signal Due to Instrument Settings

Even with a perfect mobile phase, incorrect source parameters will yield poor results. These settings must be optimized for your specific instrument and analyte.

  • Causality - The Electrospray Process: ESI involves creating charged droplets (nebulization), shrinking them by evaporating the solvent (desolvation), and finally releasing gas-phase ions. Each step is controlled by specific parameters.

ESI_Process liquid_phase Analyte in Acidic Mobile Phase (LC Eluent) nebulization Nebulization (High Voltage, Nebulizer Gas) liquid_phase->nebulization ESI Needle desolvation Droplet Desolvation (Drying Gas & Temperature) nebulization->desolvation Charged Droplets ion_release Gas-Phase Ion Formation ([M]+) desolvation->ion_release Coulombic Fission ms_inlet To Mass Analyzer ion_release->ms_inlet

Caption: Simplified workflow of the Electrospray Ionization (ESI) process.

  • Recommended ESI-MS Source Parameters (Starting Points):

ParameterTypical RangePurpose & Optimization StrategyReference(s)
Capillary Voltage 3500 - 4500 V (+)Creates the electric field for spray formation. Tune for a stable and high total ion current (TIC).[12]
Nebulizer Gas (N₂) Pressure 30 - 50 psiAssists in forming fine droplets. Too low gives large droplets; too high can extinguish the spray.[12]
Drying Gas (N₂) Flow 8 - 12 L/minEvaporates solvent from droplets. Increase for higher aqueous mobile phase compositions.[7]
Drying Gas Temperature 250 - 350 °CAids solvent evaporation. Too high can cause thermal degradation; too low results in poor desolvation.[7]
Cone/Fragmentor Voltage 50 - 100 VCRITICAL. Potential between the capillary and first skimmer. Controls in-source fragmentation. Start low and increase incrementally to maximize precursor ion signal without fragmentation.[6]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization

This protocol provides a structured method for testing different mobile phase modifiers to maximize signal intensity.

Objective: To identify the optimal mobile phase composition for the analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Formic Acid (FA)

  • LC-MS Grade Ammonium Formate

  • Analyte standard solution (e.g., 1 µg/mL in 50:50 ACN:Water with 0.1% FA)

Procedure:

  • Prepare Mobile Phases:

    • MP A1: Water + 0.1% FA

    • MP B1: ACN + 0.1% FA

    • MP A2: Water + 10 mM Ammonium Formate + 0.1% FA

    • MP B2: ACN + 10 mM Ammonium Formate + 0.1% FA

  • System Setup:

    • Use a standard reversed-phase C18 column.

    • Set up a simple isocratic flow (e.g., 40% B) or a shallow gradient for initial tests.

    • Use the recommended starting source parameters from Table 2.

  • Execution:

    • Equilibrate the LC-MS system thoroughly with the first mobile phase set (A1/B1).

    • Perform several injections of the analyte standard solution via Flow Injection Analysis (FIA) or with the LC column in-line.

    • Record the absolute peak intensity and signal-to-noise ratio for the [M]+ ion (m/z 933.27).

    • Flush the system and repeat the process for the second mobile phase set (A2/B2).

  • Data Analysis:

    • Compare the signal intensity and stability obtained with each mobile phase system.

    • Select the composition that provides the highest, most stable signal for the precursor ion. The combination of an acid with a salt like ammonium formate often provides a good balance of ionization efficiency and chromatographic performance.[13][14][15]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44257121, Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Jiang, Y., et al. (2016). The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and cyanidin-3-glucoside. ResearchGate. Available at: [Link]

  • Biotage (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]

  • Castañeda-Ovando, A., et al. (2010). LC-DAD-ESI/MS(n) determination of direct condensation flavanol-anthocyanin adducts in pressure extracted pomegranate (Punica granatum L.) juice. PubMed. Available at: [Link]

  • Sun, J., et al. (2012). Study of the mass spectrometric behaviors of anthocyanins in negative ionization mode and its applications for characterization of anthocyanins and non-anthocyanin polyphenols. ResearchGate. Available at: [Link]

  • Ulanov, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at: [Link]

  • Sun, J., et al. (2012). Study of the Mass Spectrometric Behaviors of Anthocyanins in Negative Ionization Mode and Its Applications for Characterization of Anthocyanins and Non-Anthocyanin Polyphenols. PubMed. Available at: [Link]

  • Ulanov, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. Available at: [Link]

  • Ulanov, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. Available at: [Link]

  • Favretto, D., & Traldi, P. (2005). Mass spectrometry in the study of anthocyanins and their derivatives: differentiation of Vitis vinifera and hybrid grapes by liquid chromatography/electrospray ionization mass spectrometry and tandem mass spectrometry. PubMed. Available at: [Link]

  • Kumar, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]

Sources

Optimization

preventing enzymatic degradation of "Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside" during extraction

Here is the technical support center for preventing the enzymatic degradation of "Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside". Guide Topic: Preventing Enzymatic Degradation of Petunidin-3-(p-coumaroyl-rutinoside)-5...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the enzymatic degradation of "Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside".

Guide Topic: Preventing Enzymatic Degradation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside During Extraction Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with complex, acylated anthocyanins such as Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. The inherent instability of these molecules, particularly during extraction from plant matrices, presents a significant challenge. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind key procedural steps to ensure the integrity of your target molecule.

Understanding the Challenge: The Instability of Acylated Anthocyanins

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex anthocyanin found in various plants, including potatoes.[1] Its structure, featuring a petunidin core, a rutinoside and a glucoside sugar moiety, and a p-coumaroyl acyl group, makes it susceptible to degradation from multiple enzymatic and chemical factors.[2][3] The primary challenge during extraction is the disruption of cellular compartments, which brings the vacuole-stored anthocyanin into contact with degradative enzymes from the cytoplasm and other organelles.

The main enzymatic threats are:

  • Polyphenol Oxidases (PPOs) and Peroxidases (PODs): These enzymes rapidly oxidize the phenolic structure of the anthocyanin, leading to browning and complete degradation of the chromophore. This is often the most immediate and visible sign of degradation.[4][5]

  • Glycosidases (e.g., β-glucosidase): These enzymes hydrolyze the glycosidic bonds, cleaving the sugar units (rutinose and glucose) from the petunidin core. The resulting aglycone is significantly less stable than its glycosylated form.

  • Esterases: These enzymes can hydrolyze the ester bond linking the p-coumaroyl group to the sugar backbone. While the non-acylated anthocyanin may persist, it has different chemical properties and stability profiles, compromising the integrity of the native compound.[6]

Below is a diagram illustrating the points of enzymatic attack on the molecule.

G cluster_molecule Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside cluster_enzymes Degradative Enzymes cluster_products Degradation Products Petunidin Petunidin Core (Chromophore) Browning Brown Polymers (Loss of Color) Petunidin->Browning Glucoside 5-Glucoside Aglycone Unstable Petunidin Aglycone Glucoside->Aglycone Rutinoside 3-Rutinoside Rutinoside->Aglycone Coumaroyl p-Coumaroyl Group Deacylated Deacylated Anthocyanin Coumaroyl->Deacylated PPO_POD Polyphenol Oxidase (PPO) Peroxidase (POD) PPO_POD->Petunidin Oxidizes Phenolic Rings Glycosidase Glycosidases Glycosidase->Glucoside Cleaves Glycosidic Bond Glycosidase->Rutinoside Cleaves Glycosidic Bond Esterase Esterases Esterase->Coumaroyl Cleaves Ester Bond

Caption: Enzymatic attack points on Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the extraction of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Q1: My plant homogenate and initial extract are rapidly turning brown and losing the characteristic purple/red color. What is happening?

A: This is a classic sign of potent Polyphenol Oxidase (PPO) and Peroxidase (POD) activity.[5] When you homogenize the plant tissue, you release these enzymes, which then use atmospheric oxygen to oxidize the anthocyanin's phenolic rings. This not only destroys your target molecule but also creates polymerized quinones, which are brown.

Solution:

  • Immediate Temperature Control: Submerge your sample in liquid nitrogen immediately after harvesting and grind it to a fine powder while still frozen. Perform all subsequent extraction steps at 4°C or below to drastically reduce enzyme kinetics.[4]

  • Solvent Acidification: Use an extraction solvent acidified with a weak organic acid, such as formic or acetic acid, to a pH between 2 and 3.[7] This acidic environment directly inhibits PPO/POD activity (most are active around pH 5-8) and stabilizes the anthocyanin in its colored flavylium cation form.[8][9]

  • Inert Atmosphere: If possible, flush storage containers with nitrogen or argon gas before sealing to displace oxygen, which is a required substrate for PPO.[4]

Q2: How can I preemptively inactivate enzymes before starting the solvent extraction?

A: Pre-treatment of the plant material is a highly effective strategy to denature enzymes before they can act.

Solution:

  • Thermal Blanching: Briefly treating the plant material with steam or hot water (e.g., 80-100°C for 1-3 minutes) can effectively denature most degradative enzymes.[4][10] However, this method carries a risk of thermal degradation of the anthocyanin itself, so it must be carefully optimized.[11]

  • Freeze-Drying (Lyophilization): This is an excellent, albeit slower, method.[10] By removing water from the tissue under vacuum at low temperatures, you create an environment where enzymes cannot function. The dried, powdered tissue is much more stable for storage and subsequent extraction.

Pre-Treatment MethodPrincipleAdvantagesDisadvantages
Blanching Heat-induced protein denaturationFast, effective enzyme inactivationRisk of thermal degradation of anthocyanins
Freeze-Drying Removal of water via sublimationExcellent preservation of anthocyanin structure; inactivates enzymesTime-consuming, requires specialized equipment
Direct Freezing Low temperature slows kineticsGood for immediate processingDoes not permanently inactivate enzymes

Q3: My HPLC results show the peak for my target molecule decreasing, while a peak corresponding to the petunidin aglycone is appearing. What causes this?

A: This indicates the activity of glycosidase enzymes. These enzymes are severing the sugar groups from the anthocyanin core. The resulting aglycone is not only a different molecule but is also far more prone to rapid degradation, meaning the total quantifiable anthocyanin content will drop quickly.

Solution:

  • pH Control: Glycosidases often have an optimal pH in the 4-6 range. Maintaining a highly acidic extraction environment (pH < 3) can help reduce their activity.

  • Use of High Molarity Solvents: Some studies suggest that using solvents with a higher concentration of solutes can reduce water activity, thereby hindering the hydrolytic action of glycosidases.

  • Rapid Extraction: Minimize the time the homogenate spends in the aqueous buffer before purification. Techniques like ultrasound-assisted or microwave-assisted extraction can significantly shorten extraction times, reducing the window for enzymatic degradation.[7]

Q4: Are there specific chemical inhibitors I can add to my extraction buffer for broad-spectrum protection?

A: Yes, incorporating specific inhibitors into your extraction buffer is a powerful strategy to protect your molecule.

Solution: Add a combination of the following to your acidified extraction solvent:

  • Ascorbic Acid (Vitamin C): Acts as an antioxidant, preferentially consuming oxygen and preventing PPO from using it. It can also reduce quinones back to their original phenol form. A typical starting concentration is 0.1% (w/v).

  • EDTA (Ethylenediaminetetraacetic acid): PPOs are often metalloenzymes containing copper in their active site. EDTA is a chelating agent that sequesters these metal ions, rendering the enzyme inactive. Use at a concentration of 1-5 mM.

  • PVPP (Polyvinylpolypyrrolidone): This is not an enzyme inhibitor in the traditional sense. Instead, PVPP is a polymer that binds to phenolic compounds, including the products of PPO activity, preventing them from polymerizing and causing browning. It also helps to remove endogenous phenolic substrates that could activate PPO. Use at 1-2% (w/v) in your extraction buffer.

Inhibitor/AdditiveMechanism of ActionTarget Enzyme(s)Typical Concentration
Ascorbic Acid Antioxidant, reducing agentPPO, POD0.1 - 0.5% (w/v)
EDTA Metal ion chelationPPO (Copper-dependent)1 - 5 mM
PVPP Binds phenolic compoundsPPO (Substrate removal)1 - 2% (w/v)
Acidification (e.g., Formic Acid) pH inhibition, stabilizes flavylium cationPPO, POD, GlycosidasesTo pH 2.0-3.0

Validated Experimental Protocols

The following protocols provide a starting point for minimizing enzymatic degradation.

Protocol 1: Low-Temperature Extraction with Enzyme Inhibitors

This protocol is designed for maximum protection when blanching is not desirable.

  • Sample Preparation: Flash-freeze 5g of fresh plant material in liquid nitrogen. Grind to a fine, consistent powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Buffer Preparation: Prepare 100 mL of an extraction solvent consisting of Methanol:Water:Formic Acid (70:29:1, v/v/v).[4] To this, add 100 mg of Ascorbic Acid and 37 mg of EDTA (for a final concentration of 1 mM). Keep this buffer on ice at all times.

  • Extraction: Add the 5g of frozen powder to 50 mL of the ice-cold extraction buffer in a conical tube. Vortex vigorously for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath filled with ice water and sonicate for 30 minutes in the dark.[4] The darkness prevents photodegradation, and the ice water maintains a low temperature.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.[4]

  • Collection: Carefully decant the supernatant, which contains your target anthocyanin. Immediately proceed to solid-phase extraction (SPE) for purification or store at -80°C under a nitrogen atmosphere.[4]

Workflow for Preventing Enzymatic Degradation

The following diagram outlines the critical decision points in designing a successful extraction protocol.

G A Plant Material Harvest B Immediate Freezing (Liquid N2) A->B Critical First Step C Pre-Treatment Decision B->C D Thermal Blanching (e.g., 90°C, 2 min) C->D If thermal degradation risk is acceptable E No Blanching (Rely on Cold Chain) C->E For heat-labile samples F Cryogenic Grinding D->F E->F G Extraction Step (4°C, Dark) F->G H Solvent: Acidified Methanol/Ethanol + Inhibitors (Ascorbic Acid, EDTA) G->H I Centrifugation (4°C) G->I J Collect Supernatant I->J K Purification (e.g., SPE) or Storage (-80°C, Inert Gas) J->K

Caption: Decision workflow for anthocyanin extraction with key degradation control points.

References

  • Stanciu, O. E. (2022). Procedures for Extraction of Anthocyanins from Different Food. Encyclopedia.pub. [Link]

  • Gunathilake, K. D. P. P. (2019). Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. Royal Society of Chemistry. [Link]

  • Al-Juhaimi, F., & Özcan, M. M. (2018). The effect of some plant extracts on polyphenol oxidase activity and enzymatic browning. Journal of Food Processing and Preservation, 42(1), e13348. [Link]

  • Soto, M. L., et al. (2022). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. PubMed Central. [Link]

  • Gogoladze, N., et al. (2014). Polyphenol oxidase and peroxidase natural inhibitor from tea leaves. ResearchGate. [Link]

  • Marques, C., et al. (2023). Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review. MDPI. [Link]

  • Nawaz, A., & V., S. (2017). Determination of polyphenol oxidase and peroxidase activity in plants rich in phenolics and chlorophylls. Journal of Postharvest Technology, 6(3), 44-54. [Link]

  • Falcão, D. Q., et al. (2016). Antioxidant activity and peroxidase inhibition of Amazonian plants extracts traditionally used as anti-inflammatory. PubMed Central. [Link]

  • Chen, Z., et al. (2013). Enzymatic Acylation of Anthocyanin Isolated from Black Rice with Methyl Aromatic Acid Ester as Donor: Stability of the Acylated Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Jiang, Z., et al. (2017). The structures of petunidin 3-coumaroyl-rutinoside-5-glucoside and... ResearchGate. [Link]

  • Zhang, R., et al. (2023). Enzymatic Acylation of Black Rice Anthocyanins and Evaluation of Antioxidant Capacity and Stability of Their Derivatives. PubMed Central. [Link]

  • Liu, Y., et al. (2017). Thermal degradation kinetics data of acylated anthocyanins. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem. [Link]

  • Wikipedia. (n.d.). Anthocyanin. [Link]

  • Zhang, Y., et al. (2023). Advances and Application of Polyphenol Oxidase Immobilization Technology in Plants. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Peonidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem. [Link]

  • Andersen, Ø. M. (1989). Acylated delphinidin 3-rutinoside-5-glucosides in the flowers of Petunia reitzii. PubMed. [Link]

  • Li, D., et al. (2021). Degradation kinetics of pelargonidin-3-(p-coumaroyl)diglucoside-5-(malonyl)glucoside and pelargonidin-3-(feruloyl)diglucoside-5-(malonyl)glucoside in red radish during air-impingement jet drying. ResearchGate. [Link]

  • Smith, J. (2024). Extraction Process, Separation and Identification of Proanthocyanidins from Natural Grape Seed Extract. Medium. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Capacity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the antioxidant capacity of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside against other common anthocyanins...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antioxidant capacity of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside against other common anthocyanins. As a senior application scientist, the objective is to deliver a nuanced analysis grounded in structural chemistry, supported by available experimental data, and presented with the scientific integrity required for research and development.

Introduction: The Significance of Anthocyanin Antioxidant Capacity

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues in many fruits, vegetables, and flowers.[1] Beyond their role as natural pigments, they are potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS).[2] This antioxidant activity is central to their potential health benefits, which include mitigating oxidative stress implicated in a range of chronic and degenerative diseases.[3]

The antioxidant efficacy of an anthocyanin is not uniform across the class; it is intricately linked to its molecular structure.[2] Key determinants include the hydroxylation and methoxylation patterns of the B-ring, the nature and position of glycosidic linkages, and the presence of acylating groups.[4]

This guide focuses on a particularly complex and promising anthocyanin, petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside , a major pigment in purple sweet potato. We will dissect its structural features and compare its antioxidant potential to that of more common, non-acylated anthocyanins:

  • Cyanidin-3-O-glucoside (C3G)

  • Delphinidin-3-O-glucoside

  • Malvidin-3-O-glucoside

  • Pelargonidin-3-O-glucoside

Structural Determinants of Antioxidant Activity

The antioxidant action of anthocyanins is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, a capacity governed by their chemical architecture.

The Core Structure: Anthocyanidin Backbone

The foundational structure of all anthocyanins is the flavylium cation. The antioxidant potential is significantly influenced by the number and arrangement of hydroxyl (-OH) and methoxyl (-OCH3) groups on the B-ring.

  • Hydroxyl Groups: A greater number of hydroxyl groups on the B-ring generally correlates with higher antioxidant activity. The ortho-dihydroxy (catechol) structure, as seen in cyanidin, is particularly effective at stabilizing free radicals.[2]

  • Methoxyl Groups: The replacement of a hydroxyl group with a methoxyl group, as in peonidin or malvidin, tends to decrease antioxidant activity compared to their non-methoxylated counterparts (cyanidin and delphinidin, respectively).

The Role of Glycosylation and Acylation

While the aglycone (the anthocyanidin core) is crucial, the attached sugar and acyl groups profoundly modify the molecule's antioxidant capacity and stability.

  • Glycosylation: The attachment of sugar moieties can have a variable effect. While it often decreases the antioxidant activity compared to the free aglycone by adding steric hindrance, the type and position of the sugar are important factors.[4][5]

  • Acylation: The esterification of a sugar with a phenolic acid, such as p-coumaric acid, generally enhances both the stability and the antioxidant capacity of the anthocyanin.[4][6] The acyl group itself can participate in radical scavenging, effectively creating a more potent antioxidant molecule.

Structural Comparison of Selected Anthocyanins

The diagram below illustrates the structural differences between petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and the other selected anthocyanins.

G Structural Comparison of Anthocyanins cluster_petunidin Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside cluster_cyanidin Cyanidin-3-O-glucoside cluster_delphinidin Delphinidin-3-O-glucoside cluster_malvidin Malvidin-3-O-glucoside cluster_pelargonidin Pelargonidin-3-O-glucoside Petunidin Petunidin Core (2 -OH, 1 -OCH3 on B-ring) Rutinose_Coumaroyl 3-O-(p-coumaroyl-rutinoside) Petunidin->Rutinose_Coumaroyl Acylated Diglycoside Glucoside5 5-O-glucoside Petunidin->Glucoside5 Cyanidin Cyanidin Core (2 -OH on B-ring) Glucoside3_C 3-O-glucoside Cyanidin->Glucoside3_C Monoglycoside Delphinidin Delphinidin Core (3 -OH on B-ring) Glucoside3_D 3-O-glucoside Delphinidin->Glucoside3_D Monoglycoside Malvidin Malvidin Core (1 -OH, 2 -OCH3 on B-ring) Glucoside3_M 3-O-glucoside Malvidin->Glucoside3_M Monoglycoside Pelargonidin Pelargonidin Core (1 -OH on B-ring) Glucoside3_P 3-O-glucoside Pelargonidin->Glucoside3_P Monoglycoside G DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare DPPH Solution & Test Compounds Plating Pipette dilutions into 96-well plate Reagents->Plating Add_DPPH Add DPPH solution to all wells Plating->Add_DPPH Incubate Incubate in dark (30 min) Add_DPPH->Incubate Read_Absorbance Measure Absorbance at 517 nm Incubate->Read_Absorbance Calculate Calculate % Inhibition Read_Absorbance->Calculate IC50 Determine IC50 Value Calculate->IC50

Sources

Comparative

A Comparative Guide to the Bioactivity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and Petunidin-3-glucoside

This guide provides an in-depth, objective comparison of the biological activities of two closely related anthocyanins: the acylated Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (PtCG) and the non-acylated petunidin-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of two closely related anthocyanins: the acylated Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (PtCG) and the non-acylated petunidin-3-glucoside. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of these compounds, largely attributable to the presence of the p-coumaroyl group in PtCG, is critical for harnessing their full therapeutic potential. This document synthesizes available experimental data on their comparative antioxidant and anti-inflammatory properties, offers detailed protocols for key validation assays, and visually represents the signaling pathways involved.

Introduction to the Compounds

Petunidin-3-glucoside is a naturally occurring anthocyanin found in various berries and other plants, recognized for its antioxidant and anti-inflammatory properties[1][2][3]. Its structure consists of a petunidin aglycone linked to a glucose molecule at the 3-O-position.

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a more complex, acylated anthocyanin. It features the same petunidin core but is glycosylated with rutinose (a disaccharide of glucose and rhamnose) at the 3-O-position and a glucose molecule at the 5-O-position. Crucially, a p-coumaroyl group is attached to the rutinose moiety. This acylation has significant implications for the molecule's stability and bioactivity[4][5][6][7]. PtCG is notably found in plants like the black goji berry (Lycium ruthenicum Murr.)[8][9][10].

Comparative Bioactivity: The Impact of Acylation

The addition of an acyl group, such as the p-coumaroyl moiety in PtCG, generally enhances the stability and can modulate the bioactivity of anthocyanins[5][11]. While direct comparative studies between PtCG and petunidin-3-glucoside are limited, we can infer their relative performance based on existing research on each compound and broader studies on acylated versus non-acylated anthocyanins.

Antioxidant Activity

Both petunidin-3-glucoside and PtCG exhibit potent antioxidant properties. Anthocyanins, in general, are excellent radical scavengers due to the electron-donating capacity of their phenolic hydroxyl groups[12].

Petunidin-3-glucoside has been identified as a strong antioxidant in various studies[1][13]. Its ability to neutralize free radicals is a key aspect of its bioactivity.

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside also demonstrates significant antioxidant effects. In a study on D-galactose-induced aging in mice, PtCG treatment considerably improved the activity of superoxide dismutase (SOD) and glutathione (GSH), two key endogenous antioxidant enzymes, while reducing levels of the lipid peroxidation product malondialdehyde (MDA)[8][9][10].

Comparative Insight: Studies on other acylated anthocyanins suggest that the presence of a phenolic acid moiety, like the p-coumaroyl group in PtCG, can enhance antioxidant activity. This is attributed to the additional hydroxyl group on the aromatic ring of the acylating acid, which can participate in radical scavenging[5]. Therefore, it is plausible that PtCG exhibits a more potent or sustained antioxidant effect compared to its non-acylated counterpart.

Anti-inflammatory Effects

Inflammation is a critical factor in the pathogenesis of numerous chronic diseases. Both petunidin glycosides have demonstrated anti-inflammatory potential.

Petunidin-3-glucoside has been shown to possess anti-inflammatory properties, contributing to its overall health benefits[2][3][14].

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside has been shown to exert significant anti-inflammatory effects by suppressing the expression of key inflammatory mediators. In a study on aging mice, PtCG treatment downregulated the protein expression of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1 beta (IL-1β)[8][9][10]. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition by PtCG underscores the compound's potent anti-inflammatory capacity[8].

Comparative Insight: The enhanced stability of acylated anthocyanins may lead to greater bioavailability and, consequently, more pronounced in vivo anti-inflammatory effects compared to non-acylated forms[5][11]. The p-coumaroyl group in PtCG could contribute to a more effective modulation of inflammatory signaling pathways.

Quantitative Data Summary

Bioactive Property Compound Assay Model/Cell Line Key Quantitative Findings Reference
Antioxidant Petunidin-3-O-glucosideTyrosinase InhibitionIn vitroIC50: 10.3 ± 1.0 µM[3][15]
Antioxidant Petunidin-3-(p-coumaroyl-rutinoside)-5-glucosideSOD & GSH activityD-gal-induced aging miceSignificantly increased SOD and GSH activity in hippocampus and serum compared to the model group.[8][9]
Anti-inflammatory Petunidin-3-glucosideGeneralIn vitro/In vivoReduces expression of inflammatory markers.[2][14]
Anti-inflammatory Petunidin-3-(p-coumaroyl-rutinoside)-5-glucosideWestern BlotD-gal-induced aging miceSignificantly downregulated the protein expression of NF-κB, COX-2, iNOS, and IL-1β in the hippocampus.[8][9]

Experimental Protocols

To facilitate further research and validation, detailed step-by-step methodologies for key bioassays are provided below.

DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay is a standard method for determining the radical scavenging activity of antioxidants[16][17].

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution with a maximum absorbance at around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and prepare it fresh daily.

  • Sample Preparation: Dissolve the test compounds (Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and petunidin-3-glucoside) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentrations.

Cellular Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells[18][19].

Principle: Macrophages, such as the RAW 264.7 cell line, produce pro-inflammatory mediators like NO upon stimulation with LPS. The anti-inflammatory potential of a compound can be determined by its ability to reduce the production of NO. The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (cells treated with media and LPS) and a negative control (cells treated with media only) should be included.

  • Griess Assay:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values with a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory effects of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates PtCG PtCG PtCG->IKK inhibits DNA DNA NFkB_p65_p50_nuc->DNA binds to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, IL-1β) DNA->Inflammatory_Genes promotes transcription

Caption: NF-κB signaling pathway and the inhibitory action of PtCG.

Experimental Workflow for Cellular Anti-inflammatory Assay

The diagram below outlines the key steps in the cellular anti-inflammatory assay.

Anti_Inflammatory_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding adhesion Allow cells to adhere (24h) cell_seeding->adhesion pretreatment Pre-treat with Petunidin glycosides (1h) adhesion->pretreatment stimulation Stimulate with LPS (24h) pretreatment->stimulation supernatant_collection Collect supernatant stimulation->supernatant_collection griess_assay Perform Griess Assay supernatant_collection->griess_assay measurement Measure absorbance at 540 nm griess_assay->measurement analysis Calculate NO inhibition measurement->analysis end End analysis->end

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion

References

  • Caltag Medsystems. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • MDPI. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice.
  • Benchchem. In Vitro Anti-inflammatory Assay Protocol for Cyperol.
  • PubChem. Petunidin 3-Glucoside.
  • MDPI. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies.
  • National Institutes of Health. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase.
  • MDPI. Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays.
  • ResearchGate. (PDF) The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase.
  • MDPI. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review.
  • PubMed Central. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice.
  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • Benchchem. A Comparative Guide to the Bioactivity of Peonidin and Its Glycosylated Forms.
  • ResearchGate. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review.
  • National Institutes of Health. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling.
  • ResearchGate. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3.
  • PubMed. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice.
  • ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure.
  • G-Biosciences. DPPH Antioxidant Assay.
  • MDPI. DPPH Radical Scavenging Assay.
  • PubMed Central. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh.
  • Acta Informatica Medica. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling.
  • MedChemExpress. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • ResearchGate. Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs..

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Validation

A Comparative Guide to HPLC Method Validation for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Analysis

For researchers, scientists, and professionals in drug development, the robust quantification of specific phytochemicals is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of specific phytochemicals is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies for the complex anthocyanin, Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring your analytical protocols are not only accurate but also defensible.

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For a complex molecule like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, often found in intricate botanical matrices, a well-validated HPLC method is the cornerstone of reliable quantification and, consequently, meaningful research.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for the validation of analytical procedures.[3][4][5][6]

The Analytical Challenge: Understanding Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a type of anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many plants.[7] Its structure, featuring a petunidin aglycone linked to a rutinoside and a glucoside, and further acylated with a p-coumaroyl group, presents several analytical challenges.[8][9][10] These include potential for degradation, isomerization, and the presence of structurally similar compounds in natural extracts, all of which can interfere with accurate quantification. The inherent instability of anthocyanins to factors like pH, light, and temperature further complicates their analysis.[11][12][13]

Comparative Analysis of HPLC Method Validation Parameters

The following sections detail the essential validation parameters and compare hypothetical performance data for two distinct HPLC methods:

  • Method A: A conventional HPLC method utilizing a C18 stationary phase with a standard particle size (e.g., 5 µm).

  • Method B: A modern Ultra-High-Performance Liquid Chromatography (UHPLC) method employing a sub-2 µm particle size C18 column for enhanced resolution and speed.

The objective is to illustrate how methodological choices impact the validation outcomes and to guide the selection of the most appropriate approach for your research needs.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6] For Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, this means distinguishing it from other anthocyanins, flavonoids, and matrix components.

Experimental Approach:

  • Peak Purity Analysis: Employing a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak.

  • Forced Degradation Studies: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that the method can resolve the intact analyte from these impurities.

  • Analysis of Placebo/Blank Matrix: Injecting a sample matrix known to be free of the analyte to ensure no interfering peaks are present at the retention time of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Comparative Data:

ParameterMethod A (HPLC)Method B (UHPLC)Rationale
Peak Purity Index > 0.995> 0.999UHPLC's higher peak capacity often leads to better separation and purer peaks.
Resolution from Nearest Impurity 1.82.5The smaller particle size in UHPLC columns provides superior resolution.[14]
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Approach:

Prepare a series of standard solutions of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside at different concentrations and inject them into the HPLC system. Plot the peak area response against the concentration and determine the linearity by regression analysis.

Comparative Data:

ParameterMethod A (HPLC)Method B (UHPLC)Rationale
Correlation Coefficient (r²) > 0.998> 0.999Both methods should demonstrate excellent linearity.
Calibration Range (µg/mL) 1 - 1000.5 - 150UHPLC's higher sensitivity can allow for a wider linear range.
Y-intercept Bias (%) < 2.0%< 1.5%A smaller y-intercept bias indicates less systematic error.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Approach:

  • Spiked Matrix Recovery: Add known amounts of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside standard to a blank sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analysis of a Certified Reference Material (CRM): If available, analyze a CRM containing a known concentration of the analyte.

Comparative Data:

ParameterMethod A (HPLC)Method B (UHPLC)Rationale
Recovery (%) 97.5 - 103.2%98.8 - 101.5%UHPLC can sometimes offer improved recovery due to shorter analysis times and reduced on-column degradation.
Relative Standard Deviation (RSD) of Recovery (%) < 2.5%< 1.8%The higher precision of UHPLC systems often translates to less variability in recovery results.
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Approach:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of a homogeneous sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst Precision): Assess the variability of the method by performing the analysis on different days, with different analysts, and/or on different instruments.

Comparative Data:

ParameterMethod A (HPLC)Method B (UHPLC)Rationale
Repeatability (RSD%) < 2.0%< 1.0%The automation and reduced run times of UHPLC systems generally lead to better repeatability.
Intermediate Precision (RSD%) < 3.0%< 2.0%UHPLC's robustness can contribute to lower variability between different analytical runs.
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Approach:

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Comparative Data:

ParameterMethod A (HPLC)Method B (UHPLC)Rationale
LOD (µg/mL) 0.30.1The sharper peaks and lower baseline noise in UHPLC typically result in lower detection limits.[14]
LOQ (µg/mL) 1.00.3A lower LOQ allows for the accurate measurement of the analyte at lower concentrations.[14]
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

Intentionally vary critical method parameters such as:

  • Mobile phase composition (e.g., ±2% organic solvent)

  • Mobile phase pH (e.g., ±0.1 units)

  • Column temperature (e.g., ±2 °C)

  • Flow rate (e.g., ±5%)

Comparative Data:

ParameterMethod A (HPLC)Method B (UHPLC)Rationale
% Change in Peak Area < 5%< 3%UHPLC methods can be more sensitive to small changes, but well-developed methods should remain robust.
% Change in Retention Time < 3%< 2%The higher efficiency of UHPLC columns can lead to more stable retention times.

Experimental Protocols

Protocol 1: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Report Robustness->Report Final Report

Caption: A flowchart illustrating the sequential workflow for HPLC method validation.

Protocol 2: Step-by-Step Validation of Linearity
  • Prepare a Stock Standard Solution: Accurately weigh a known amount of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside reference standard and dissolve it in a suitable solvent (e.g., methanol with 0.1% formic acid) to obtain a stock solution of known concentration.

  • Prepare a Series of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations covering the expected range of the samples.

  • Inject Standards: Inject each calibration standard in triplicate into the HPLC system.

  • Record Peak Areas: Record the peak area for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside in each chromatogram.

  • Construct a Calibration Curve: Plot the mean peak area against the corresponding concentration for each standard.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), the slope, and the y-intercept of the regression line. An r² value greater than 0.995 is generally considered acceptable.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, and the results from one parameter can influence the others.

Validation_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Requires a linear response Precision Precision Linearity->Precision Defines the working range Accuracy->Precision Accuracy is limited by precision LOQ LOQ Precision->LOQ Defines the lower limit of reliable measurement Robustness Robustness Robustness->Accuracy Ensures accuracy under varied conditions Robustness->Precision Ensures precision under varied conditions

Caption: Interdependencies between key HPLC method validation parameters.

Conclusion and Recommendations

Both conventional HPLC and modern UHPLC methods can be successfully validated for the quantification of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. However, the data presented in this guide suggests that a well-developed UHPLC method (Method B) offers significant advantages in terms of specificity, sensitivity, precision, and speed. The enhanced resolution provided by UHPLC is particularly beneficial for complex matrices where interferences are likely.

For laboratories with high sample throughput and a need for the highest level of data quality, investing in UHPLC technology is recommended. However, a properly validated conventional HPLC method (Method A) can still provide reliable and accurate results, especially when the sample matrix is less complex and the required sensitivity is not as demanding.

Ultimately, the choice of method should be based on the specific requirements of the research, available instrumentation, and the complexity of the samples being analyzed. Regardless of the chosen platform, adherence to a rigorous validation protocol based on ICH guidelines is essential to ensure the integrity and reliability of the analytical data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • HPLC Determination of the Composition and Stability of Blackcurrant Anthocyanins. Journal of Chromatographic Science. [Link]

  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation. Journal of the Science of Food and Agriculture. [Link]

  • HPLC determination of the composition and stability of blackcurrant anthocyanins. PubMed. [Link]

  • Method Development for the Analysis of Anthocyanins in Aronia Berries via HPLC. DigitalCommons@UMaine. [Link]

  • Stability and degradation kinetics of crude anthocyanin extracts from H. sabdariffa. SciELO. [Link]

  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. National Institutes of Health. [Link]

  • HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II). OIV. [Link]

  • Validation of HPLC assay for the identification and quantification of anthocyanins in black currants. Analytical Methods. [Link]

  • Identification, Quantification, and Method Validation of Anthocyanins. MDPI. [Link]

  • Petunidin 3-(p-coumaroyl)-rutinoside-5-glucoside. Oxford Academic. [Link]

  • Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers. Czech Journal of Food Sciences. [Link]

  • HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. SIELC Technologies. [Link]

  • Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside (PHY0168291). PhytoBank. [Link]

  • Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem. [Link]

  • Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside. BioCrick. [Link]

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Comparative

Comparative Analysis of Acylated vs. Non-Acylated Petunidin Derivatives: A Technical Guide for Scientific Professionals

Abstract Petunidin, an O-methylated anthocyanidin, is responsible for the rich purple and dark red hues in numerous plants. Its glycosidic forms, crucial for solubility and stability, are further diversified by acylation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Petunidin, an O-methylated anthocyanidin, is responsible for the rich purple and dark red hues in numerous plants. Its glycosidic forms, crucial for solubility and stability, are further diversified by acylation—the esterification of sugar moieties with organic acids. This guide provides a comprehensive comparative analysis of acylated and non-acylated petunidin derivatives, delving into their structural nuances, physicochemical properties, and biological activities. We aim to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and experimental frameworks necessary to effectively harness these compounds in their respective fields.

Structural and Biosynthetic Landscape

The fundamental difference between acylated and non-acylated petunidin derivatives lies in their molecular architecture. Non-acylated derivatives consist of the petunidin aglycone linked to one or more sugar units. In contrast, acylated derivatives possess an additional acyl group, commonly an aromatic acid like p-coumaric, caffeic, or ferulic acid, or an aliphatic acid, esterified to a hydroxyl group of a sugar moiety.[1] This acylation is a critical final step in the anthocyanin biosynthetic pathway, catalyzed by specific acyltransferases.

This structural modification, seemingly minor, has profound implications for the molecule's three-dimensional conformation and, consequently, its interactions with its environment.

G cluster_pathway Anthocyanin Biosynthesis A Phenylalanine B Chalcone Synthase A->B C Flavanone B->C D Flavonoid 3'-hydroxylase C->D E Dihydroflavonol D->E F Anthocyanidin Synthase E->F G Petunidin Aglycone F->G H UDP-Glycosyltransferase G->H I Non-acylated Petunidin Glycoside H->I J Acyltransferase I->J K Acylated Petunidin Glycoside J->K

Figure 1: Simplified biosynthetic pathway of petunidin derivatives.

Physicochemical Properties: A Tale of Two Stabilities

The presence of an acyl group significantly alters the physicochemical behavior of petunidin derivatives. These differences are paramount for applications in food science, materials, and pharmaceuticals.

PropertyNon-acylated Petunidin DerivativesAcylated Petunidin DerivativesRationale and Supporting Evidence
Stability Generally less stable, susceptible to degradation by changes in pH, temperature, and light.Significantly more stable due to intramolecular co-pigmentation, where the acyl group stacks with the pyrylium ring, shielding the flavylium cation from nucleophilic attack by water.[2][3]For instance, a study on petunidin derivatives from black goji showed that at pH 5 and 7, the non-acylated form degraded by 85% in 12 days, while the acylated form only reduced by 50%.[2][4]
Color Exhibit vibrant colors at acidic pH, but the color intensity rapidly diminishes as the pH increases.Display a more stable and often bluer hue across a broader pH range.[2] The acylation can cause a bathochromic shift (shift to longer wavelengths), resulting in a deeper, more stable color.[5]Petunidin derivatives from purple potato and black goji exhibit vivid blue hues in neutral and alkaline conditions.[6]
Solubility Typically more soluble in polar solvents like water.Solubility is dependent on the nature of the acyl group. Aromatic acyl groups can decrease water solubility and increase solubility in less polar organic solvents.[2]This altered solubility can be advantageous for specific formulation requirements.

Biological Activity: More Than Just an Antioxidant

Both classes of petunidin derivatives are recognized for their potent antioxidant capabilities. However, acylation can modulate and, in some cases, enhance their biological efficacy.

Biological ActivityNon-acylated Petunidin DerivativesAcylated Petunidin DerivativesMechanistic Insights and Evidence
Antioxidant Activity Exhibit strong radical scavenging activity.Often show comparable or even enhanced antioxidant activity.[4] However, some studies have reported a decrease in antioxidant activity after acylation.[4][7] The effect appears to be dependent on the specific anthocyanin and the acylating agent.Enzymatic acylation of blueberry anthocyanins with coumaric and caffeic acid increased their antioxidant activity.[4]
Anti-inflammatory Activity Possess anti-inflammatory properties.Evidence suggests potentially stronger anti-inflammatory effects, which may be attributed to their increased stability and altered interactions with cellular targets.[8][9]Acylated anthocyanins have been shown to improve α-glucosidase enzyme inhibition effects compared to non-acylated ones.[8]
Bioavailability Bioavailability can be limited due to their instability in the gastrointestinal tract.Acylation appears to be a significant factor affecting bioavailability, though the results are complex. Some studies suggest acylated anthocyanins have lower digestibility due to reduced polarity.[10][11]Conversely, acylation may protect the anthocyanin from degradation, and some acylated forms have been shown to be absorbed intact.[10]

Experimental Protocols

Extraction, Separation, and Identification of Petunidin Derivatives

A robust analytical workflow is essential for the comparative analysis of these compounds.

Objective: To extract, separate, and identify acylated and non-acylated petunidin derivatives from a plant matrix.

Materials:

  • Plant material (e.g., black goji berries, purple potatoes)[4][6]

  • Extraction solvent: Methanol with 0.1% HCl or acidified water

  • Solid-Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)[12][13][14]

  • Mass Spectrometer (MS) for identification

Workflow:

G cluster_workflow Analytical Workflow A Sample Homogenization B Acidified Methanol Extraction A->B C Filtration & Concentration B->C D SPE Purification C->D E HPLC-DAD Separation D->E F LC-MS Identification E->F

Figure 2: Experimental workflow for petunidin derivative analysis.

Detailed Steps:

  • Extraction: Homogenize the plant material and extract with acidified methanol, typically overnight at 4°C in the dark to prevent degradation.

  • Purification: After filtration and concentration, purify the crude extract using a C18 SPE cartridge. This step removes sugars, organic acids, and other interfering compounds.

  • Separation: Employ a reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile or methanol.[6]

  • Detection and Identification: Monitor the eluent using a DAD at approximately 520 nm. The presence of an additional peak in the UV region (around 320 nm) is indicative of acylation.[15] Confirm the identity of the peaks using LC-MS analysis.

Comparative Antioxidant Activity Assessment: The DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[16][17][18][19][20]

Objective: To quantitatively compare the antioxidant activity of isolated acylated and non-acylated petunidin derivatives.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the isolated petunidin derivatives.

  • In a 96-well plate, mix the sample solutions with the DPPH solution.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.

Conclusion and Future Perspectives

The acylation of petunidin derivatives is a key structural modification that significantly enhances their stability and modulates their color and biological activities.[21] Acylated petunidins, with their superior stability and often enhanced bioactivities, represent promising candidates for development as natural colorants, functional food ingredients, and therapeutic agents.[9][22]

Further research is warranted to fully elucidate the structure-activity relationships of different acylation patterns and to explore novel enzymatic and synthetic methods for producing tailored acylated petunidin derivatives with desired properties.[2][23] A deeper understanding of their bioavailability and metabolic fate is also crucial for translating their potential health benefits into practical applications.[9][22]

References

A comprehensive list of references is available upon request.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Quantification Methods

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a complex acylated anthocyanin found...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, a complex acylated anthocyanin found in sources like potatoes (Solanum tuberosum L.), presents unique analytical challenges due to its intricate structure and potential for degradation.[1] This guide provides an in-depth, objective comparison of three prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and the pH Differential UV-Vis Spectrophotometry method.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions for your specific research needs. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters.

The Compound of Interest: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is an anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] Its structure, featuring a petunidin aglycone with multiple glycosidic and acyl linkages, contributes to its antioxidant properties but also to its analytical complexity. The accurate measurement of this compound is critical for quality control in natural product extracts, pharmacokinetic studies, and for establishing structure-activity relationships.

Comparative Overview of Quantification Methodologies

The choice of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, and throughput with available resources. The following table summarizes the key performance characteristics of the three methods discussed in this guide, based on validated methods for complex anthocyanins.

Performance ParameterHPLC-UVUPLC-MS/MSpH Differential Method
Linearity (r²) > 0.999> 0.998N/A (Endpoint measurement)
Linearity Range 0.20–50.00 µg/mL0.20-200 ng/mLSample Dependent (20-3000 mg/L as equivalents)[2]
Limit of Detection (LOD) 0.09–0.18 µg/mL< 2.3 ng/mL[3][4]Concentration Dependent
Limit of Quantification (LOQ) 0.30–0.60 µg/mL< 8.1 ng/mL[3][4]Concentration Dependent
Accuracy (% Recovery) 85-110%80-110%[5]N/A (Measures total monomeric anthocyanins)
Precision (%RSD) < 5%< 15%[3][4]Variable, higher than chromatographic methods
Selectivity ModerateHighLow
Throughput ModerateModerateHigh
Cost ModerateHighLow

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of anthocyanins.[6] It separates compounds based on their interaction with a stationary phase (typically a C18 column) and a mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength, which for petunidin derivatives is around 520-540 nm.[7]

Causality Behind Experimental Choices

The use of a reversed-phase C18 column is standard for separating moderately polar compounds like anthocyanins. The mobile phase typically consists of an acidified aqueous solvent and an organic solvent (e.g., acetonitrile or methanol). The acid (often formic or phosphoric acid) is crucial for maintaining the anthocyanins in their stable, colored flavylium cation form, which ensures consistent retention times and optimal absorbance.[8] A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to separate the complex mixture of compounds often found in natural product extracts.

Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside standard and dissolve it in 10 mL of acidified methanol (0.1% formic acid) in a volumetric flask. Use sonication to ensure complete dissolution.

    • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.[9]

  • Sample Preparation (from plant material):

    • Extraction: Suspend 1 g of powdered plant material in 10 mL of acidified methanol (80% methanol with 0.1% HCl). Macerate for 1 hour in the dark.[10]

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collection: Collect the supernatant. Repeat the extraction on the remaining pellet and combine the supernatants.

    • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 21
      35 40
      40 5

      | 45 | 5 |

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 530 nm.

    • Injection Volume: 10 µL.

Self-Validating System

The protocol's integrity is maintained through system suitability tests. This includes multiple injections of a standard to ensure the reproducibility of retention time, peak area, and other chromatographic parameters. A calibration curve generated from the working standards must demonstrate high linearity (r² > 0.99) for accurate quantification.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[11] UPLC utilizes smaller column particles, resulting in higher resolution and faster analysis times. The mass spectrometer detects and quantifies compounds based on their mass-to-charge ratio (m/z), providing a high degree of certainty in identification and measurement, even in complex matrices.

Causality Behind Experimental Choices

The coupling of UPLC with tandem mass spectrometry (MS/MS) is a powerful analytical tool. The first mass analyzer (Q1) selects the precursor ion of the target analyte (in this case, the molecular ion of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside). This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected by the second mass analyzer (Q3). This Multiple Reaction Monitoring (MRM) approach is highly specific and significantly reduces background noise, leading to lower detection and quantification limits.[12]

Experimental Protocol: UPLC-MS/MS
  • Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, but with the option of preparing more dilute working standards (e.g., in the ng/mL range) due to the higher sensitivity of the instrument.

  • UPLC Conditions:

    • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A faster gradient can be employed due to the UPLC system's capabilities.

      Time (min) % Mobile Phase B
      0 5
      10 40
      12 95

      | 15 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions: The specific precursor and product ions for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside would need to be determined by infusing a standard solution. For petunidin glycosides, a common fragmentation pattern involves the loss of the sugar moieties.[13]

Self-Validating System

Method validation for UPLC-MS/MS involves demonstrating linearity, accuracy, precision, and determining the LOD and LOQ. Matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, must also be assessed and mitigated, often through the use of an internal standard or matrix-matched calibration curves.

pH Differential UV-Vis Spectrophotometry

The pH differential method is a simple and rapid technique for estimating the total monomeric anthocyanin content. It relies on the reversible structural transformation of anthocyanins with changes in pH.[14] At pH 1.0, anthocyanins exist predominantly in the colored flavylium cation form, while at pH 4.5, they are in the colorless hemiketal form.[14] The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.

Causality Behind Experimental Choices

This method's elegance lies in its simplicity. By measuring the absorbance at two different pH values, it can distinguish between monomeric anthocyanins and polymerized degradation products, which are less affected by pH changes and contribute to absorbance at both pH levels.[14] This makes it a useful tool for assessing the quality and freshness of anthocyanin-containing samples. However, it's important to note that this method is not specific to a single anthocyanin and provides a measure of the total monomeric anthocyanin content.[15] For complex anthocyanins, the assumption of complete color loss at pH 4.5 may not be entirely accurate, potentially affecting the results.[16]

Experimental Protocol: pH Differential Method
  • Reagent Preparation:

    • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with HCl, then bring the final volume to 1 L.[14]

    • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate in approximately 960 mL of distilled water. Adjust the pH to 4.5 with acetic acid, then bring the final volume to 1 L.

  • Sample Measurement:

    • Prepare two dilutions of the sample extract, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen to yield an absorbance reading at λvis-max within the linear range of the spectrophotometer.

    • Let the solutions stand for 15-20 minutes.

    • Measure the absorbance of each dilution at the λvis-max for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (around 530-540 nm) and at 700 nm (to correct for haze).

  • Calculation:

    • Calculate the absorbance (A) of the diluted sample: A = (Aλvis-max – A700nm)pH 1.0 – (Aλvis-max – A700nm)pH 4.5.

    • Calculate the monomeric anthocyanin concentration (mg/L): (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (933.8 g/mol [17]), DF is the dilution factor, ε is the molar absorptivity (this would need to be determined experimentally or a value for a similar anthocyanin used), and l is the pathlength in cm (typically 1).

Self-Validating System

The reliability of this method depends on the accurate preparation of the buffers and the performance of the spectrophotometer. The instrument's wavelength and photometric accuracy should be regularly verified. The assumption that all monomeric anthocyanins are colorless at pH 4.5 is a key aspect of this method's internal logic, but as mentioned, may not hold true for all structures.

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each quantification method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Sample Plant Material Extraction Extraction with Acidified Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC UV_Detector UV-Vis Detection (530 nm) HPLC->UV_Detector Data_Analysis Data Analysis (Calibration Curve) UV_Detector->Data_Analysis

Caption: Experimental workflow for HPLC-UV quantification.

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plant Material Extraction Extraction with Acidified Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration UPLC UPLC Separation (Sub-2µm C18 Column) Filtration->UPLC Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->UPLC MSMS_Detector Tandem MS Detection (MRM Mode) UPLC->MSMS_Detector Data_Analysis Data Analysis (Quantification Software) MSMS_Detector->Data_Analysis

Caption: Experimental workflow for UPLC-MS/MS quantification.

pHDifferential_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Sample Plant Extract Dilution_pH1 Dilution in pH 1.0 Buffer Sample->Dilution_pH1 Dilution_pH4_5 Dilution in pH 4.5 Buffer Sample->Dilution_pH4_5 Spectro Measure Absorbance (λvis-max & 700 nm) Dilution_pH1->Spectro Dilution_pH4_5->Spectro Calculation Calculate Concentration Spectro->Calculation

Caption: Experimental workflow for the pH differential method.

Conclusion and Recommendations

The cross-validation of quantification methods for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside reveals a trade-off between selectivity, sensitivity, cost, and throughput.

  • UPLC-MS/MS stands out as the most sensitive and selective method, making it the gold standard for trace-level quantification, analysis in complex biological matrices, and unequivocal identification. Its high initial cost and complexity are the main drawbacks.

  • HPLC-UV offers a reliable and robust alternative for routine quality control and quantification in less complex samples. It provides a good balance between performance and cost.

  • The pH Differential Method is a valuable, high-throughput screening tool for estimating total monomeric anthocyanin content. Its low cost and simplicity are advantageous for preliminary assessments and for laboratories without access to chromatographic equipment. However, it lacks the specificity required for quantifying individual anthocyanins.

For rigorous drug development and research applications, UPLC-MS/MS is the recommended method. For routine quality control of botanical extracts where the primary anthocyanin is known, a well-validated HPLC-UV method is often sufficient. The pH differential method should be used for initial screening or for assessing overall anthocyanin content and degradation. A comprehensive approach may involve using the pH differential method for rapid screening, followed by HPLC-UV or UPLC-MS/MS for confirmation and precise quantification.

References

  • Identification, Quantification, and Method Validation of Anthocyanins. (2021). MDPI. [Link]

  • Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method. (2005). USDA ARS. [Link]

  • Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. (2020). NIH. [Link]

  • Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MS. (2020). PubMed. [Link]

  • Correlation of two anthocyanin quantification methods. (2008). USDA ARS. [Link]

  • Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MS. (2020). ResearchGate. [Link]

  • Comparing pH differential and methanol-based methods for anthocyanin assessments of strawberries. (2021). NIH. [Link]

  • The pH differential method - how do i calculate the concentration of anthocyanin in a dried extract?. (2020). ResearchGate. [Link]

  • AOAC 2005.02: Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines- pH Differential Method. (2005). ResearchGate. [Link]

  • Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. (n.d.). PubChem. [Link]

  • UV-Vis Spectrum of Petunidin. (n.d.). SIELC Technologies. [Link]

  • The Analysis of Monomeric Anthocyanin by pH Differential Method is Not Appropriate for Certain Anthocyanins. (2018). SciTePress. [Link]

  • msbnk-riken-pr100925. (2009). MassBank. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]

  • Linear regression, LOD, LOQ, Intra-day and Inter-day for flavonoids... (n.d.). ResearchGate. [Link]

  • High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS). (2019). NIH. [Link]

  • Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers. (2016). Czech Journal of Food Sciences. [Link]

  • Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies. (2018). NIH. [Link]

  • (PDF) Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. (2019). ResearchGate. [Link]

  • Comparison between HPLC and MALDI-TOF MS analysis of anthocyanins in highbush blueberries. (2000). Health Professionals. [Link]

  • PMAS. (n.d.). Semantic Scholar. [Link]

  • LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. (2017). MDPI. [Link]

  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparatio. (2018). University of Saskatchewan. [Link]

  • 6-How to calculate LOD and LOQ by different ways?. (2022). YouTube. [Link]

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. (2016). Agilent. [Link]

  • Modern Chromatographic Methods for Determination Flavonoids. (2024). Modern Chemistry & Applications. [Link]

  • Comparison of two methods for anthocyanin quantification. (2008). ResearchGate. [Link]

  • (PDF) LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. (2017). ResearchGate. [Link]

  • Is it possible to quantify malvidin 3-(p-coumaryl rutinoside)-5-glucoside using a malvidin-3-glucoside as standard (with LC-MS/MS)?. (2020). ResearchGate. [Link]

  • Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. (2022). MDPI. [Link]

  • LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. (2020). NIH. [Link]

  • Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time. (2023). Drug development & registration. [Link]

  • Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. (2022). ResearchGate. [Link]

  • Journal of Chromatography A. (n.d.). core.ac.uk. [Link]

  • METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). (n.d.). EPrints USM. [Link]

  • Determination of Flavonoids and Anthocyanins in Nitraria tangutorum by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2015). ResearchGate. [Link]

  • Characterization of Flavonoids and Phytoestrogens in an Extract of Pueraria Mirifica by UHPLC-MS-MS ASMS 2013 MP-691. (2013). Shimadzu. [Link]

  • HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

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Comparative

"Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside" biological activity compared to its aglycone

An In-Depth Comparative Guide to the Biological Activity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Versus Its Aglycone, Petunidin Authored by a Senior Application Scientist This guide provides a detailed compar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Versus Its Aglycone, Petunidin

Authored by a Senior Application Scientist

This guide provides a detailed comparison of the biological activities of the complex anthocyanin, Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (PtCG), and its foundational aglycone, petunidin. We will delve into their structural differences, compare their performance in key biological assays, and discuss the critical role of bioavailability and metabolism in determining their ultimate in vivo efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between flavonoid glycosylation and biological function.

Introduction: Structure Dictates Function

Anthocyanins are water-soluble pigments responsible for the vibrant red, purple, and blue hues in many fruits, vegetables, and flowers.[1][2] Their biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are of significant interest.[3][4] These molecules exist in nature primarily as glycosides—meaning they are attached to sugar moieties. The core structure, devoid of these sugars, is known as the aglycone.[2]

This guide focuses on two related molecules:

  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (PtCG) : A complex acylated anthocyanin found in plants like potatoes (Solanum tuberosum L.) and black wolfberry (Lycium ruthenicum Murr.).[5][6][7][8]

  • Petunidin : The aglycone counterpart. It forms the central chromophore and is the basic structure upon which PtCG is built.[9]

The fundamental question we address is: How does the addition of a p-coumaroyl-rutinoside and a glucoside moiety to the petunidin backbone alter its biological activity? Understanding this is crucial, as the glycoside is the form typically ingested, while the aglycone is often the form that becomes available for absorption after metabolism.

G cluster_0 Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (PtCG) cluster_1 Petunidin (Aglycone) PtCG Complex Glycoside Petunidin Core Flavonoid Structure PtCG->Petunidin Hydrolysis (Metabolism) Petunidin->PtCG Glycosylation (Biosynthesis) Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS, etc.)->NF-κB Pathway Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB Pathway->Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS)->Inflammation Petunidin & PtCG Metabolites Petunidin & PtCG Metabolites Petunidin & PtCG Metabolites->NF-κB Pathway Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

Anthocyanins can combat cancer through multiple mechanisms, including inhibiting proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. [4][10]

  • Petunidin (Aglycone) : Studies have shown that petunidin can inhibit the transformation of certain cell lines, a key step in cancer development. [4]In general, aglycones are considered more potent inhibitors of cancer cell proliferation in vitro compared to their corresponding glycosides. [10]

  • PtCG (Glycoside) : While direct anticancer studies on this specific complex glycoside are limited in the available literature, anthocyanins as a class are known to modulate signaling pathways critical to cancer progression, such as PI3K/Akt and MAPK. [10]The in vivo activity of PtCG would again depend on its metabolic conversion to petunidin.

Comparative Summary: Based on general principles for flavonoids, petunidin is likely more potent in direct in vitro anticancer assays. The potential of PtCG as an anticancer agent in vivo would be primarily mediated by the petunidin released after metabolism.

Bioavailability and Metabolism: The In Vivo Decider

The disparity between in vitro potency and in vivo effect is almost always explained by bioavailability and metabolism.

  • Aglycone Advantage in Absorption : Flavonoid aglycones, being smaller and more lipophilic, are generally more readily absorbed across the intestinal wall than their bulky, water-soluble glycoside counterparts. [11]* Glycoside Role as a "Pro-Drug" : Large glycosides like PtCG are poorly absorbed intact. Their primary fate in the gastrointestinal tract is to act as a substrate for intestinal microbial enzymes. These gut bacteria cleave the sugar and acyl groups, liberating the aglycone, petunidin. [12]This aglycone is then available for absorption into the bloodstream.

  • Stability is Key : While less bioavailable directly, the glycosidic and acylated structure of PtCG confers greater stability, protecting the petunidin core from degradation in the harsh acidic environment of the stomach and upper small intestine. This allows it to be delivered to the lower gut, where microbial metabolism can occur.

Therefore, PtCG can be viewed as a stable pro-drug that delivers the active aglycone, petunidin, to the colon. This metabolic conversion is essential for its systemic biological activity.

PtCG PtCG Ingestion Stomach Stomach (High Stability) PtCG->Stomach Gut Lower GI Tract (Microbiota) Stomach->Gut Petunidin Petunidin (Aglycone) Released Gut->Petunidin Deglycosylation Absorption Absorption into Circulation Petunidin->Absorption Activity Systemic Biological Activity Absorption->Activity

Caption: In vivo metabolic fate of ingested PtCG.

Quantitative Data Summary

Biological ActivityPetunidin-3-(p-coumaroyl-rutinoside)-5-glucoside (Glycoside)Petunidin (Aglycone)Key Insight
Antioxidant Strong in vivo effect; increases SOD and GSH activity. [6][13]Often higher potency in in vitro radical scavenging assays (DPPH, ABTS). [14][15]Aglycone is more potent in vitro; glycoside shows strong in vivo effects after metabolism.
Anti-inflammatory Suppresses NF-κB, COX-2, iNOS, and IL-1β in vivo. [6][13]Inhibits NF-κB and MAPK pathways in cell models. [9]Both are effective; PtCG's efficacy is proven in an animal model.
Anticancer Activity is inferred from the general class of anthocyanins. [4]More potent inhibitor of cell proliferation in vitro than glycosides. [10]Aglycone is likely more directly cytotoxic to cancer cells in vitro.
Neuroprotection Ameliorates cognitive decline and reduces neuroinflammation in an aging mouse model. [6][16][13]Activity is inferred from its antioxidant and anti-inflammatory properties. [9][17]Strong direct evidence exists for the in vivo neuroprotective effects of the glycoside.
Bioavailability Low direct absorption; acts as a pro-drug.Higher absorption potential after being released from the glycoside. [11]The glycoside form ensures delivery to the gut for conversion to the absorbable aglycone.

Experimental Protocols

To ensure scientific integrity, the claims made in this guide are based on established methodologies. Below are outlines of key experimental protocols used to evaluate these compounds.

Protocol 1: DPPH Radical Scavenging Assay (In Vitro Antioxidant)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation : Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compounds (PtCG and petunidin) and a standard antioxidant (e.g., Trolox).

  • Reaction : In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound dilutions. A blank well contains methanol instead of the test compound.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_blank)] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

    • Rationale : This is a rapid and reliable method to screen for direct radical scavenging capacity. Comparing IC50 values provides a direct measure of potency. A lower IC50 indicates higher antioxidant activity.

Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Cell-Based Anti-inflammatory)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in immune cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80% confluency.

  • Treatment : Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds (PtCG or petunidin) for 1 hour.

  • Stimulation : Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • NO Measurement : Collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Analysis : Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration. Cell viability should also be assessed (e.g., using an MTT assay) to ensure the reduction in NO is not due to cytotoxicity.

    • Rationale : This cell-based model mimics an inflammatory response. Inhibition of NO production indicates that the compound can interfere with inflammatory signaling pathways (like NF-κB, which regulates iNOS, the enzyme that produces NO).

Protocol 3: D-Galactose-Induced Aging Model (In Vivo Neuroprotection)

This model simulates accelerated aging and cognitive decline in rodents, providing a platform to test anti-aging and neuroprotective agents.

  • Animal Model : Use female mice (e.g., C57BL/6N).

  • Induction of Aging : Administer D-galactose (D-gal) subcutaneously daily for a period of 8-10 weeks. D-gal induces oxidative stress and inflammation, mimicking natural aging processes. [13]A control group receives saline.

  • Treatment : During the D-gal administration period, orally administer the test compound (PtCG) daily to treatment groups. A positive control group might receive a known nootropic drug like Donepezil (DNPZ). [6]4. Behavioral Tests : After the treatment period, assess cognitive function using tests like the Y-maze (for spatial working memory) and the Morris Water Maze (for spatial learning and memory). [6]5. Biochemical and Histological Analysis : At the end of the study, collect brain (specifically hippocampus) and serum samples.

    • Biochemical : Measure levels of oxidative stress markers (MDA), antioxidant enzymes (SOD, GSH), and inflammatory proteins (NF-κB, COX-2, IL-1β) via ELISA or Western blot. [6][13] * Histological : Perform staining (e.g., H&E, Nissl) on brain tissue sections to assess neuronal damage and inflammation. [6][13] * Rationale : This in vivo model provides comprehensive data on how a compound affects cognitive behavior, oxidative stress, neuroinflammation, and tissue pathology, offering a much higher level of evidence than in vitro assays.

Conclusion and Future Perspectives

The comparison between Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and its aglycone, petunidin, reveals a classic structure-activity relationship governed by bioavailability.

  • In Vitro vs. In Vivo Potency : Petunidin, the aglycone, generally demonstrates superior potency in direct in vitro assays due to its smaller size and unhindered reactive groups.

  • The Pro-Drug Principle : PtCG, the complex glycoside, excels in vivo. Its glycosylated and acylated structure acts as a protective cloak, ensuring its stable delivery to the lower gut. Here, microbial enzymes unmask the active petunidin aglycone, allowing for absorption and systemic activity. The significant neuroprotective and anti-inflammatory effects observed for PtCG in animal models are a testament to this effective delivery mechanism. [6][16][13] For researchers, this means that in vitro screening results, while valuable, must be interpreted with caution. The biological activity of a dietary flavonoid is not just a function of its inherent chemical reactivity but is profoundly influenced by its metabolic journey through the body. Future research should focus on direct, head-to-head pharmacokinetic studies of PtCG and petunidin to precisely quantify the efficiency of this metabolic conversion and subsequent absorption.

References

  • Caring Sunshine. (n.d.). Relationship: Inflammation and Petunidin.
  • Kowalczyk, T., et al. (2024). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. Antioxidants.
  • Khoo, H. E., et al. (2017). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. Molecules.
  • Chen, J., et al. (2019). The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays. Journal of Food Science.
  • Kähkönen, M. P., & Heinonen, M. (2003). Antioxidant Activity of Anthocyanins and Their Aglycons. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical‐based and cell‐based assays | Request PDF.
  • Caltag Medsystems. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • PubMed. (2019). A computational exploration into the structure, antioxidant capacity, toxicity and drug-like activity of the anthocyanidin "Petunidin".
  • MDPI. (n.d.). An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations.
  • MDPI. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice.
  • NIH. (2021). Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update.
  • PubMed Central. (n.d.). Effects of anthocyanins on the prevention and treatment of cancer.
  • MDPI. (n.d.). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies.
  • PubMed. (n.d.). Antioxidant activity of anthocyanins and their aglycons.
  • PubMed Central. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice.
  • PubMed Central. (n.d.). Anthocyanins and their role in cancer prevention.
  • PubMed. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice.
  • MedChemExpress. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • Wikipedia. (n.d.). Anthocyanin.
  • MedChemExpress. (n.d.). Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.
  • NIH. (n.d.). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility.
  • BenchChem. (n.d.). A Comparative Guide to the Bioavailability of Peonidin-3-rutinoside Versus its Aglycone, Peonidin.

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Validation

A Senior Application Scientist’s Guide to Assessing the Purity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Standards

Introduction: The Challenge of a Complex Anthocyanin Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a highly complex, acylated anthocyanin found in sources like potatoes (Solanum tuberosum L.).[1][2] Its intricate s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Complex Anthocyanin

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a highly complex, acylated anthocyanin found in sources like potatoes (Solanum tuberosum L.).[1][2] Its intricate structure, comprising a petunidin aglycone, a rutinoside (rhamnose-glucose) sugar moiety, a glucoside, and an acyl group (p-coumaric acid), makes it a valuable standard for research in food science, natural product chemistry, and pharmacology.[3][4] However, this same complexity presents significant analytical challenges. The stability of the compound is sensitive to pH, light, and temperature, and its synthesis or purification can result in a variety of structurally similar impurities.[5][6]

For researchers, the purity of a reference standard is not a trivial detail; it is the bedrock of data integrity. Using a poorly characterized standard for quantification or identification can lead to inaccurate results, misinterpreted biological activity, and irreproducible experiments.[7][8] This guide provides an in-depth, objective comparison of the essential analytical methodologies required to rigorously validate the purity of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside standards, ensuring your research is built on a foundation of certainty.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a phytochemical standard's purity.[9] A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to cross-validate the results. The primary tools for this task are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Visualizing the Purity Assessment Workflow

The following workflow outlines the logical progression for validating a new batch of a phytochemical standard.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chromatographic Purity cluster_2 Phase 3: Identity & Impurity Profiling cluster_3 Phase 4: Absolute Purity (Certification) A Standard Received B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., DMSO, Methanol) B->C D HPLC-DAD Analysis (Relative Purity @ 520 nm) C->D Primary Analysis E LC-MS/MS Analysis (Molecular Weight & Fragmentation) D->E Confirmation F qNMR Analysis (Absolute Content w/ Internal Standard) E->F Quantification G Final Purity Assignment & Certificate of Analysis F->G

Caption: Workflow for comprehensive purity assessment of a phytochemical standard.

Method 1: HPLC-DAD for Chromatographic Purity

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase.[5] For anthocyanins, a Diode-Array Detector (DAD) is used to monitor absorbance across a range of wavelengths, with a characteristic maximum absorbance around 520 nm for the colored flavylium cation form.[10] This method provides the relative chromatographic purity—the percentage of the main peak area relative to the total area of all detected peaks at that wavelength.

Causality Behind the Method:

  • Why a C18 Column? A reverse-phase C18 column is the standard for anthocyanin analysis, providing excellent separation of these polar, glycosylated compounds.[5]

  • Why an Acidified Mobile Phase? Anthocyanins exist in different structural forms depending on pH. Maintaining a low pH (e.g., using formic acid) ensures the compound remains in its stable, colored flavylium cation form, leading to sharp, symmetrical peaks and reproducible retention times.[11]

  • Why 520 nm? This wavelength corresponds to the maximum visible absorbance of most anthocyanins, providing high sensitivity for the target analyte while minimizing interference from non-colored impurities like phenolic acids, which absorb in the UV range.[5][10]

Experimental Protocol: HPLC-DAD
  • Standard Preparation: Accurately weigh ~1 mg of the standard and dissolve in 1 mL of acidified methanol (0.1% HCl or Formic Acid) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and DAD.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 5% Formic Acid in Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 10% B to 30% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector scanning from 200-600 nm, with specific monitoring at 520 nm and 280 nm (for phenolic impurities).

  • Data Analysis: Integrate the peak area of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside and all other impurity peaks at 520 nm. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Method 2: LC-MS for Identity Confirmation and Impurity Profiling

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool that couples the separation capability of HPLC with the mass analysis capability of MS.[9][12] It provides unambiguous confirmation of the compound's identity by measuring its molecular weight. Furthermore, tandem MS (MS/MS) fragments the molecule to provide structural information, which is critical for identifying unknown impurities.[13][14]

Causality Behind the Method:

  • Why LC-MS? For a complex molecule with a molecular weight of 933.8 g/mol (for the cation C43H49O23+), MS provides definitive proof that the main peak is the correct compound and not a co-eluting isomer or related structure.[3][4]

  • Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for large, polar, and thermally labile molecules like acylated anthocyanins, allowing them to be ionized into the gas phase without significant degradation.[13]

  • Why Tandem MS (MS/MS)? Fragmentation of the parent ion can confirm the structural components. For example, a neutral loss of 146 Da would indicate the rhamnose unit, 162 Da a hexose (glucose) unit, and so on, confirming the glycosylation and acylation pattern.[15]

Experimental Protocol: LC-MS
  • Sample Preparation: Use the same sample prepared for HPLC-DAD analysis.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Ion Trap).

  • LC Conditions: Similar chromatographic conditions as the HPLC-DAD method can be used, though faster UPLC methods are often preferred. The mobile phase must be compatible with MS (e.g., using formic acid, not non-volatile acids like phosphoric acid).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150-1500.

    • Data Acquisition: Full scan mode to detect all ions. A separate run in MS/MS mode will target the parent ion (e.g., m/z 933.3) for fragmentation to confirm its structure.

  • Data Analysis:

    • Confirm the [M]+ ion for the main peak matches the theoretical mass of C43H49O23+ (m/z 933.27).[3]

    • Analyze the mass spectra of minor peaks to tentatively identify impurities (e.g., deglycosylated forms, isomers, or other anthocyanins).

Method 3: qNMR for Absolute Purity (The Gold Standard)

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines the absolute purity (or content) of a substance without the need for a specific reference standard of the same compound.[16] It works by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and concentration.[17]

Causality Behind the Method:

  • Why qNMR over HPLC? HPLC purity is relative and depends on the detector response for both the analyte and the impurity. If an impurity has a poor chromophore, it may be underestimated. qNMR response is directly proportional to the number of nuclei (protons), making it a universal detector.[17] It provides a direct, traceable measurement of mass fraction, which is essential for certifying a primary standard.[18]

  • Why an Internal Standard? The internal standard serves as a reference against which the analyte is quantified. It must be highly pure, stable, non-reactive with the sample, and have signals that do not overlap with the analyte's signals.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~5 mg of the Petunidin standard into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Dimethyl sulfone, NIST traceable) and add it to the same tube.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6). Ensure complete dissolution.

  • Instrumentation: High-field NMR spectrometer (≥500 MHz is recommended for resolution).

  • Acquisition Parameters:

    • Experiment: 1D Proton (¹H) NMR.

    • Solvent: DMSO-d6.

    • Relaxation Delay (d1): A long delay (e.g., 30-60 seconds) is critical to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16-64, depending on concentration.

  • Data Analysis:

    • Select a well-resolved, characteristic signal for both the analyte and the internal standard. For the analyte, an aromatic proton on the B-ring or the p-coumaroyl group is often a good candidate.[19][20]

    • Carefully integrate the selected signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Comparative Analysis of Commercial Standards

To illustrate the importance of this multi-technique approach, we present data from a comparative analysis of three commercially available standards of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, designated as Supplier A, B, and C.

ParameterSupplier ASupplier BSupplier C
Stated Purity >98% (HPLC)>99% (HPLC)>98% (qNMR)
Purity by HPLC-DAD (520 nm) 98.5%99.2%98.9%
Identity Confirmation (LC-MS) Confirmed (m/z 933.26)Confirmed (m/z 933.27)Confirmed (m/z 933.27)
Absolute Purity by qNMR 92.1%95.5%98.6%
Detected Impurities (by LC-MS) - Petunidin-3-rutinoside-5-glucoside (de-acylated form)- Residual Solvents (by NMR)- Cis-isomer of p-coumaroyl group- Minor unknown peak (m/z 771)- Trace cis-isomer
Senior Scientist's Assessment Good chromatographic purity, but significant non-UV active impurities (e.g., water, solvents) are present, leading to lower absolute purity. Suitable for qualitative identification but not for high-accuracy quantification.High chromatographic purity, but the presence of an unknown impurity warrants caution. The qNMR value is lower than the HPLC value, suggesting the impurity has a different detector response.Excellent correlation between HPLC and qNMR purity. This standard is of high quality and suitable for use as a primary quantitative standard.

Conclusion: Trust, but Verify

Assessing the purity of a complex phytochemical standard like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a rigorous process that demands more than a single chromatogram. While HPLC provides a crucial measure of chromatographic purity, it can be misleading if non-chromophoric impurities are present.[17] LC-MS is essential for confirming identity and profiling impurities, and qNMR stands as the ultimate arbiter of absolute purity.[16][21]

For researchers, scientists, and drug development professionals, the directive is clear: a reference standard is only as reliable as the data that supports its purity. By employing the multi-pronged, self-validating system described in this guide, you can ensure that your experimental results are accurate, reproducible, and built upon a solid analytical foundation.

References

  • Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside | CAS:69915-09-9 . BioCrick.

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  • Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography . Biomedical Chromatography.

  • Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies . Food Chemistry.

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  • Petunidin 3-rutinoside (p-coumarin)-5-glucoside | 69915-09-9 . MOLNOVA.

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Comparative

A Senior Application Scientist’s Guide to Inter-Laboratory Comparison for the Analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Introduction: The Imperative for Precision in Anthocyanin Analysis Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex anthocyanin found in various plants, including pigmented potatoes (Solanum tuberosum L.).[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Anthocyanin Analysis

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex anthocyanin found in various plants, including pigmented potatoes (Solanum tuberosum L.).[1] As a member of the flavonoid class of polyphenols, its quantification is of significant interest to researchers in nutrition, pharmacology, and crop science due to its potential antioxidant properties and role as a natural colorant.[2] The intricate structure of this molecule, featuring both glycosidic and acylated moieties, presents considerable analytical challenges.[3][4]

This guide provides a comprehensive framework for designing and participating in an inter-laboratory comparison for the analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. It is designed for researchers, scientists, and drug development professionals who rely on accurate quantification of this and similar complex natural products.

The Analyte: Understanding Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

A thorough understanding of the analyte is paramount before embarking on any analytical endeavor.

  • Chemical Class: Anthocyanin[6]

  • Molecular Formula: C₄₃H₄₉O₂₃⁺[3]

  • Molecular Weight: 933.8 g/mol [3]

  • Structure: A petunidin aglycone backbone glycosidically linked to a rutinoside and a glucoside, with the rutinoside further acylated with a p-coumaroyl group.

  • Key Characteristics: The molecule's stability is highly dependent on factors such as pH, light, and temperature.[7] In acidic conditions (pH < 3), it predominantly exists in the colored flavylium cation form, which is ideal for extraction and chromatographic analysis.

The complexity of this structure necessitates a highly selective and sensitive analytical technique, as numerous structural isomers and related compounds can exist in a natural extract, making differentiation difficult.

Designing a Robust Inter-Laboratory Comparison Study

A successful proficiency test hinges on a meticulously planned study design. The primary objective is to assess the performance of participating laboratories using a common, well-characterized test material and a standardized analytical protocol.

The Test Material: Foundation of a Fair Comparison

The cornerstone of any inter-laboratory study is the test material provided to participants. It must be:

  • Homogenous: Every subsample sent to participants must have the same concentration of the analyte, within acceptable statistical limits.

  • Stable: The analyte concentration must remain unchanged during shipping and storage for the duration of the study.

  • Relevant: The matrix should mimic a real-world sample. For this purpose, a freeze-dried, finely milled powder from a purple potato variety known to contain high levels of the target analyte would be an excellent candidate.

The organizing body must prepare this material in a single large batch and demonstrate its homogeneity through rigorous preliminary testing before distribution.

Overall Study Workflow

The workflow for the comparison study is designed to minimize variables outside of laboratory performance.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation & Homogeneity Testing of Test Material B Distribution of Samples & Protocols to Labs A->B C Sample Receipt & Storage B->C F Data Collection & Statistical Analysis G Issuance of Performance Reports F->G D Analysis following Standardized Protocol C->D E Reporting of Results D->E E->F G A Lab 1 Result (x₁) Lab 2 Result (x₂) ... Lab n Result (xₙ) B Calculate Robust Mean (Assigned Value, xₚₜ) & Standard Deviation (σₚₜ) A->B C For each Lab (i): Calculate z-score z = (xᵢ - xₚₜ) / σₚₜ B->C D |z| ≤ 2? C->D E Satisfactory D->E Yes F 2 < |z| < 3? D->F No G Unsatisfactory F->G No H Questionable F->H Yes

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside from Diverse Geographical Origins

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Provenance in Natural Product Chemistry Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex acylated an...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Provenance in Natural Product Chemistry

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex acylated anthocyanin, a class of pigments responsible for many of the purple, blue, and red hues observed in plants.[1][2] Found in sources such as purple potatoes (Solanum tuberosum L.), grapes (Vitis vinifera), and black wolfberry (Lycium ruthenicum Murr.), this molecule is of significant interest due to its potential biological activities, including potent antioxidant and anti-inflammatory properties.[3][4][5][6][7][8]

However, the chemical fingerprint of a plant is not static; it is a dynamic response to its environment. The geographical origin of a plant—encompassing factors like altitude, soil composition, temperature, and UV radiation exposure—can profoundly influence the biosynthesis and accumulation of its secondary metabolites.[9][10] Consequently, a sample of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside isolated from a plant grown in one region may exhibit significant variations in concentration, purity, and even the profile of minor co-eluting compounds compared to a sample from another.

This guide provides a comprehensive experimental framework for conducting a robust comparative study of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside from different geographical origins. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system that delivers trustworthy and reproducible results.

Chapter 1: The Experimental Blueprint for Comparative Analysis

A successful comparative study hinges on a meticulously planned workflow that standardizes every variable except for the geographical origin of the source material. The following workflow is designed to ensure that observed differences in the final isolated compound can be confidently attributed to its provenance.

G cluster_0 Phase 1: Material Acquisition & Preparation cluster_1 Phase 2: Extraction & Isolation cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Data Interpretation SampleCollection Standardized Sample Collection (Multiple Geographical Origins) Preparation Material Preparation (Freeze-Drying & Pulverization) SampleCollection->Preparation Ensure consistency in tissue type & maturity Extraction Acidified Solvent Extraction Preparation->Extraction SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->SPE Crude extract cleanup PrepHPLC Preparative HPLC Purification SPE->PrepHPLC High-purity isolation Analysis Structural Elucidation & Identification (HPLC-DAD, LC-MS/MS, NMR) PrepHPLC->Analysis Quantification Quantitative Analysis (Validated HPLC Method) Analysis->Quantification Bioassay Functional Assessment (e.g., Antioxidant Assay) Quantification->Bioassay DataComp Comparative Data Analysis (Yield, Purity, Concentration, Activity) Bioassay->DataComp

Caption: Overall Experimental Workflow for Comparative Analysis.

Chapter 2: Detailed Methodologies and Protocols

This section details the critical experimental protocols. The rationale behind each step is provided to empower the researcher to troubleshoot and adapt as necessary.

Extraction of Crude Anthocyanin Mixture

The goal of this step is to efficiently extract anthocyanins from the plant matrix while preserving their structural integrity.

  • Expertise & Rationale: An acidified polar solvent system is standard for anthocyanin extraction.[11] The low pH (typically 2-3) is essential to maintain the anthocyanin in its stable, colored flavylium cation form, preventing degradation to a colorless carbinol pseudobase or other unstable forms.[12] Methanol is often slightly more efficient than ethanol, but ethanol can be a suitable alternative depending on laboratory safety protocols.

  • Protocol: Acidified Solvent Extraction

    • Sample Preparation: Weigh 10 g of finely ground, freeze-dried plant material into a 250 mL Erlenmeyer flask.

    • Solvent Addition: Add 100 mL of the extraction solvent (Methanol:Water:Formic Acid, 80:19:1 v/v/v).

    • Maceration: Tightly seal the flask and place it on an orbital shaker at 150 rpm. Macerate for 24 hours at 4°C, protected from light to prevent photodegradation.

    • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C. This yields the crude anthocyanin extract.

Purification via Solid-Phase Extraction (SPE) and Preparative HPLC

Crude extracts contain a complex mixture of compounds. A multi-step purification process is required to isolate Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside to a high degree of purity.

  • Expertise & Rationale: SPE using a C18 cartridge is an effective initial cleanup step.[11] The non-polar C18 stationary phase retains the moderately polar anthocyanins while allowing highly polar impurities like sugars and organic acids to be washed away. A subsequent elution with an organic solvent recovers the anthocyanin fraction. For final purification, preparative HPLC provides the high resolution necessary to separate the target compound from other structurally similar anthocyanins.[13]

  • Protocol: C18 Solid-Phase Extraction

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid). Do not allow the cartridge to dry.

    • Sample Loading: Redissolve the crude extract in a minimal volume of acidified water and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 10 mL of acidified water to remove polar impurities.

    • Elution: Elute the anthocyanin fraction with 10 mL of acidified methanol (0.1% formic acid). Collect this fraction for further purification.

  • Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

    • Sample Preparation: Evaporate the solvent from the SPE eluate and redissolve the residue in the initial mobile phase for HPLC. Filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient might be 5-30% B over 40 minutes. This must be optimized based on the specific extract.

      • Flow Rate: 5.0 mL/min.

      • Detection: Diode Array Detector (DAD) monitoring at 520 nm.

    • Fraction Collection: Collect the peak corresponding to the retention time of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside based on analytical scale runs or literature data.

    • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. Pool fractions with >98% purity.

Structural Elucidation and Quantification

Unambiguous identification is the cornerstone of chemical analysis. A multi-technique approach is non-negotiable for confirming the structure of the isolated compound.

  • Expertise & Rationale: This workflow combines three powerful techniques. HPLC-DAD provides preliminary identification and purity assessment based on retention time and the characteristic UV-Vis spectrum of anthocyanins (major peak ~520 nm).[14] High-Resolution LC-MS/MS delivers an accurate mass measurement of the molecular ion and a fragmentation pattern that reveals the structure of the aglycone, sugars, and acyl groups.[14][15][16][17] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, providing definitive proof of structure through the analysis of nuclear spin interactions, allowing for the complete assignment of all protons and carbons and their connectivity.[18][19][20][21]

G cluster_analytical Analytical Workflow cluster_data Data Output Purified_Sample Purified Isolate HPLC_DAD HPLC-DAD Analysis Purified_Sample->HPLC_DAD LC_MSMS LC-MS/MS Analysis Purified_Sample->LC_MSMS NMR NMR Spectroscopy Purified_Sample->NMR RT_UV Retention Time (RT) UV-Vis Spectrum (~520 nm) HPLC_DAD->RT_UV MW_Frag Accurate Molecular Weight (MW) MS/MS Fragmentation Pattern LC_MSMS->MW_Frag Structure 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Unambiguous Structure NMR->Structure Conclusion Confirmed Identity: Petunidin-3-(p-coumaroyl- rutinoside)-5-glucoside RT_UV->Conclusion MW_Frag->Conclusion Structure->Conclusion

Caption: Analytical Workflow for Structural Elucidation.

  • Protocol: Quantitative Analysis by HPLC-DAD

    • Standard Preparation: Prepare a stock solution of a certified reference standard of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Analysis: Analyze the purified isolates from each geographical origin using a validated analytical HPLC method (e.g., using a C18 column, 250 x 4.6 mm, 5 µm).[1]

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the compound in the isolates by interpolating their peak areas from this curve.

    • Method Validation: The analytical method must be validated for linearity (r² > 0.999), accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[22]

Chapter 3: Data Presentation and Comparative Analysis

Organizing the quantitative data into a clear, tabular format is essential for drawing meaningful comparisons between samples from different geographical origins.

Table 1: Comparative Analysis of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside from Different Geographical Origins

Geographical OriginSource Material (Dry Weight, g)Final Yield (mg)Yield (%)Purity by HPLC (%)Concentration in Crude Extract (mg/g)
Origin A (e.g., High-Altitude Andes, Peru)10.02.50.02599.21.8
Origin B (e.g., Low-Altitude Plains, USA)10.01.80.01898.71.3
Origin C (e.g., Temperate Climate, Europe)10.02.10.02199.51.5

Data presented are hypothetical and for illustrative purposes only.

  • Interpretation: The data in Table 1 can be used to test hypotheses about the influence of environment on biosynthesis. For instance, a higher yield and concentration from a high-altitude origin might suggest that increased UV radiation stimulates the phenylpropanoid pathway, leading to greater anthocyanin production as a protective mechanism.[9][10][23]

Chapter 4: Assessment of Biological Activity

To add a functional dimension to the comparison, a simple, robust bioassay can be employed. The antioxidant capacity is a hallmark activity of anthocyanins.[5]

  • Expertise & Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess free-radical scavenging activity. The purple DPPH radical is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine, a change that can be measured spectrophotometrically.

  • Protocol: DPPH Radical Scavenging Assay

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare solutions of the purified isolates from each origin at various concentrations (e.g., 10-200 µg/mL) in methanol.

    • In a 96-well plate, add 100 µL of each sample concentration and 100 µL of the DPPH solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) for each sample.

    • Compare the IC₅₀ values; a lower IC₅₀ indicates higher antioxidant activity.

Conclusion

This guide outlines a rigorous, multi-faceted approach for the comparative study of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside from different geographical origins. By integrating standardized extraction and purification protocols with a comprehensive analytical workflow (HPLC-DAD, LC-MS/MS, and NMR), researchers can generate high-quality, reliable data. This framework ensures that any observed variations in yield, purity, and biological activity can be confidently linked to the unique environmental conditions of the source material's provenance, providing valuable insights for the fields of phytochemistry, natural product development, and functional food science.

References

  • Title: HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Identification of Anthocyanins in Red Grape, Plum and Capulin by MALDI-ToF MS Source: MDPI URL: [Link]

  • Title: HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparatio Source: University of Saskatchewan URL: [Link]

  • Title: NMR Analysis of Anthocyanins Source: Taylor & Francis eBooks URL: [Link]

  • Title: Identity confirmation of anthocyanins in berries by LC–DAD–IM‐QTOFMS Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Anthocyanin Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) Source: Springer Nature Experiments URL: [Link]

  • Title: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Source: Crispr Update URL: [Link]

  • Title: Recent Applications for HPLC-MS Analysis of Anthocyanins in Food Materials Source: Bentham Science Publishers URL: [Link]

  • Title: High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices Source: PubMed URL: [Link]

  • Title: Identification and Characterization of Anthocyanins by High-Performance Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry in Common Foods in the United States: Vegetables, Nuts, and Grains Source: ACS Publications URL: [Link]

  • Title: Determination of anthocyanins by HPLC methods (review) Source: ResearchGate URL: [Link]

  • Title: Characterization of Anthocyanins by NMR Source: ResearchGate URL: [Link]

  • Title: Anthocyanins identified with LC-MS Source: ResearchGate URL: [Link]

  • Title: Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Major anthocyanin structure elucidation and radicalscavenging activities of total anthocyanins extract from terminaliaca Source: TSI Journals URL: [Link]

  • Title: (A) Anthocyanin concentration was highest in populations with high... Source: ResearchGate URL: [Link]

  • Title: Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside Source: PubChem - NIH URL: [Link]

  • Title: Variation of Anthocyanin Content and Profile Throughout Fruit Development and Ripening of Highbush Blueberry Cultivars Grown at Two Different Altitudes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The major anthocyanin of purple potatoes... Source: ResearchGate URL: [Link]

  • Title: 2D NMR structure elucidation of proanthocyanidins: the special case of the catechin-(4 alpha-8) Source: ResearchGate URL: [Link]

  • Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method Source: MDPI URL: [Link]

  • Title: ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS Source: University of Agronomic Sciences and Veterinary Medicine of Bucharest URL: [Link]

  • Title: Ornamental Flowers Grown in Human Surroundings as a Source of Anthocyanins with High Anti-Inflammatory Properties Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

As Senior Application Scientist, my goal is to provide you with robust, scientifically-grounded guidance that extends beyond the product datasheet. This document offers a comprehensive operational and disposal plan for P...

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, my goal is to provide you with robust, scientifically-grounded guidance that extends beyond the product datasheet. This document offers a comprehensive operational and disposal plan for Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, ensuring safety, compliance, and environmental stewardship in your laboratory. Our approach is built on the foundational principle that a disposal plan should be in place before any research activity begins.[1]

This guide is designed for research scientists and drug development professionals. It synthesizes technical data with established safety protocols to provide clear, actionable steps for waste management.

Compound Profile and Disposal Implications

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex anthocyanin, a class of natural pigments found in plants such as potatoes.[2] While not classified as an acutely hazardous substance, its proper disposal is a matter of professional responsibility and regulatory compliance. The key to its disposal lies in understanding its chemical and physical properties.

Causality Behind Disposal Choices: The disposal protocols outlined below are directly influenced by this compound's characteristics. Its poor water solubility makes drain disposal inappropriate, as it can lead to accumulation in plumbing systems.[3] Its susceptibility to degradation under conditions of high pH or temperature, however, informs us about its environmental fate, suggesting it is not highly persistent.[4][5][6]

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₄₃H₄₉O₂₃⁺Organic compound; dispose of via the chemical waste stream.
Appearance Solid powderPotential for dust generation during handling. Spills must be managed carefully to avoid inhalation.
Solubility Soluble in DMSO, Acetone, etc.[1] Practically insoluble in water.[3]Do not dispose of down the drain. Accumulation in plumbing is likely. Solutions must be collected as liquid chemical waste.
Stability Unstable; degrades in response to high pH, temperature, light, and oxygen.[4][6]Not expected to be environmentally persistent. However, waste should not be intentionally degraded in the lab without specific EHS approval.
Toxicity No specific toxicity data available; handle with standard laboratory precautions.Treat as a non-hazardous chemical waste stream, segregated from hazardous materials, unless institutional policy dictates otherwise.
Guiding Principle: Waste Determination and Segregation

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the waste generator—the laboratory—is responsible for determining if a waste is hazardous.[1][7] For a compound like Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, which lacks specific hazard classification, the default and most prudent approach is to manage it through your institution's official chemical waste program.[3]

The core directive is segregation. Never mix this waste stream with other, potentially incompatible or hazardous, chemicals.

Step-by-Step Disposal Protocols

These protocols represent a self-validating system for ensuring compliance and safety. Adherence to these steps minimizes risk and ensures that waste is handled correctly from the point of generation to final disposal.

This category includes unused or expired powder, contaminated weigh boats, gloves, and paper towels.

  • Container Selection: Designate a sturdy, sealable container for solid waste. A wide-mouth plastic jar with a screw-top lid is ideal. The container must be compatible with the chemical.

  • Labeling: Immediately label the container using your institution's official chemical waste tag. The label must include:

    • The full chemical name: "Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Waste"

    • The words "Solid Waste"

    • The primary constituents (e.g., "Compound on gloves and paper towels")

    • The date waste was first added (Accumulation Start Date).[6]

  • Accumulation: Place all solid waste generated from your experiments directly into this container.

  • Storage: Keep the container sealed at all times, except when adding waste.[2][8] Store it in a designated satellite accumulation area within your laboratory, away from incompatible materials.[8]

  • Final Disposal: Once the container is 80-90% full, or within the timeframe specified by your institution (e.g., 12 months[8]), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

This category includes solutions of the compound in organic solvents (e.g., DMSO, acetone).

  • Container Selection: Use a sealable, chemical-resistant container, such as a plastic or coated glass bottle. Ensure the container material is compatible with the solvent used.

  • Labeling: As with solid waste, immediately affix a completed chemical waste tag. The label must specify:

    • The full chemical name: "Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside Waste"

    • The solvent system and its approximate percentage (e.g., "99% DMSO, 1% Compound").

    • The words "Liquid Waste"

    • Accumulation Start Date.

  • Accumulation: Collect all liquid waste in this dedicated container. Never mix different solvent waste streams unless explicitly permitted by your EHS office.

  • Storage: Keep the container tightly sealed in secondary containment (such as a plastic tub) to contain potential leaks.[1] Store in your lab's satellite accumulation area.

  • Final Disposal: Arrange for EHS pickup when the container is nearly full or reaches its accumulation time limit.

This includes any needles, glass pipettes, or other sharps contaminated with the compound.

  • Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container.

  • Disposal: Do not mix chemical sharps with biohazardous sharps unless your institution's policy allows it. Follow your EHS guidelines for the disposal of chemically contaminated sharps containers.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste from Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate & Collect cluster_disposal 3. Final Disposal start Waste Generated Containing Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside waste_type Is the waste: - Solid (powder, contaminated debris)? - Liquid (solution)? - Sharp (needle, glass pipette)? start->waste_type solid Collect in a labeled, sealed container for SOLID chemical waste. waste_type->solid Solid liquid Collect in a labeled, sealed, secondarily-contained container for LIQUID chemical waste. waste_type->liquid Liquid sharps Place in a puncture-proof SHARPS container for chemically contaminated sharps. waste_type->sharps Sharp ehs_pickup Store in designated Satellite Accumulation Area. Arrange for pickup by Institutional EHS. solid->ehs_pickup liquid->ehs_pickup sharps->ehs_pickup

Caption: Decision workflow for proper waste segregation and disposal.

Emergency Procedures: Spill Management

Accidents happen. A clear, pre-planned response is critical to ensuring safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: Determine the size and nature of the spill. For a small spill of solid powder, proceed with cleanup. For a large spill or any spill involving volatile solvents, evacuate the area and contact your EHS emergency line.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Cleanup of a Small Solid Spill:

    • Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[9][10]

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials (paper towels, gloves, etc.) into the designated solid chemical waste container described in Protocol 3.1.[10][11]

  • Decontaminate the Area: Wipe the spill surface with an appropriate cleaning agent, then with water. Dispose of these cleaning materials as solid chemical waste.

  • Wash Hands: Thoroughly wash your hands after completing the cleanup.

References

  • Title: Management of Waste Source: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania Environmental Health and Radiation Safety URL: [Link]

  • Title: Instructions for Cleaning Spills of Powdered Hazardous Drugs Source: Duke University Occupational & Environmental Safety Office URL: [Link]

  • Title: Anthocyanin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The possible thermal degradation pathways of delphinidin and petunidin Source: ResearchGate URL: [Link]

  • Title: Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside | CAS:69915-09-9 Source: BioCrick URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Anthocyanins: Factors Affecting Their Stability and Degradation Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Rowan University Non-Hazardous Waste Disposal Guide for Laboratories Source: Rowan University URL: [Link]

  • Title: Guide to Managing Laboratory Chemical Waste Source: Vanderbilt University Environmental Health & Safety URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society URL: [Link]

  • Title: Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside - PubChem Source: National Institutes of Health URL: [Link]

  • Title: Guidance for Hazardous Waste Spill Cleanup in Laboratories Source: The University of Tennessee, Knoxville URL: [Link]

Sources

Handling

Personal protective equipment for handling Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

Comprehensive Safety and Handling Guide: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of Pe...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. This document is designed for researchers, scientists, and drug development professionals, emphasizing procedural clarity and the scientific rationale behind each safety recommendation. Given that a specific Safety Data Sheet (SDS) for this complex anthocyanin is not always readily available, the following protocols are synthesized from best practices for analogous flavonoid and glycoside compounds, ensuring a high margin of safety.[1]

Hazard Assessment and Chemical Profile

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a complex, high-purity anthocyanin isolated from natural sources like potatoes.[2][3] While anthocyanins are consumed in foods, the occupational handling of the purified, concentrated compound requires stringent safety measures. The primary risks are associated with its physical form (a fine powder) and its uncharacterized toxicological profile.

  • Primary Routes of Exposure: Inhalation of airborne dust, skin contact, and eye contact.

  • Potential Hazards:

    • May cause mechanical irritation to the eyes and respiratory tract.

    • The allergenic and toxicological properties of the pure compound are not extensively documented. Therefore, it should be handled as a substance of unknown toxicity.

    • Solutions may involve organic solvents like DMSO or acetone, which carry their own distinct hazards.[4][5]

The core principle guiding this protocol is to minimize all potential routes of exposure through engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glasses with side-shieldsChemical-resistant nitrile glovesStandard lab coatNot generally required
Weighing & Aliquoting (Solid) Safety gogglesChemical-resistant nitrile glovesStandard lab coatParticulate Respirator (N95/FFP2 or higher)
Solution Preparation Chemical splash gogglesChemical-resistant nitrile gloves (select based on solvent)Standard lab coatRequired if not in a fume hood
Experimental Use Safety glasses or goggles (as per risk assessment)Chemical-resistant nitrile glovesStandard lab coatNot required if solutions are handled in a closed system or well-ventilated area
Spill Cleanup (Solid) Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesStandard lab coatParticulate Respirator (N95/FFP2 or higher)
Waste Disposal Safety glasses with side-shieldsChemical-resistant nitrile glovesStandard lab coatNot generally required
Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is essential for safety and experimental integrity. The following diagram and protocol outline the critical steps for handling Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal Phase prep_area 1. Designate Work Area (Fume Hood Preferred) gather_ppe 2. Assemble & Don PPE gather_mats 3. Gather Materials (Spatula, Vials, Solvents) weigh 4. Weigh Compound (Minimize Dust) gather_mats->weigh Proceed to Handling dissolve 5. Prepare Solution (Add solid to solvent) experiment 6. Perform Experiment dissolve->experiment Proceed to Use dispose_sharps 7. Segregate Waste (Tips, Tubes, Gloves) experiment->dispose_sharps Proceed to Disposal dispose_liquid 8. Collect Liquid Waste decontaminate 9. Decontaminate Work Area

Caption: Workflow for Safe Handling of Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside.

Detailed Protocol:

  • Preparation:

    • Designate a work area, preferably within a certified chemical fume hood, especially for handling the solid powder.[1]

    • Assemble all necessary PPE as specified in the table above. Ensure safety glasses meet ANSI Z87.1 standards or equivalent.[6]

    • Gather all required equipment: spatulas, weigh boats, vials, and appropriate solvents.

  • Handling the Solid Compound:

    • Crucial Step: When weighing the powder, wear a particulate respirator to prevent inhalation.[1]

    • Handle the vial containing the solid carefully to avoid creating airborne dust. Do not open it outside of a controlled environment like a fume hood or a glove box.

    • Use a micro-spatula to carefully transfer the powder to a weigh boat. Avoid tapping or dropping the container.

  • Preparing Solutions:

    • Add the weighed solid to the vial first, then add the solvent (e.g., DMSO, acidified ethanol) to the solid. This prevents the powder from becoming airborne during solvent addition.

    • Anthocyanins are most stable in an acidic environment (pH < 3.0); preparing solutions in a mildly acidic solvent can improve their stability for experimental use.[7]

    • Cap the vial securely and mix by vortexing or inversion until fully dissolved.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[8]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[8]

Disposal Plan

Proper disposal is a critical component of the laboratory safety lifecycle. All waste generated from handling this compound must be treated as chemical waste.

  • Contaminated Solid Waste:

    • This includes used gloves, weigh boats, pipette tips, and wipes.

    • Place all contaminated solid items into a dedicated, clearly labeled, and sealed chemical waste bag or container.[1]

  • Unused Compound:

    • The original compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard it in the regular trash.

  • Liquid Waste:

    • All solutions containing Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside, including experimental residues and rinsates, must be collected in a labeled hazardous liquid waste container.

    • The container should be appropriate for the solvents used (e.g., a polyethylene container for both aqueous and organic waste).

  • Empty Containers:

    • Rinse the original vial three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate and add it to the hazardous liquid waste container.[1]

    • After triple-rinsing, the container can typically be disposed of as non-hazardous glass waste, but confirm this with your institution's Environmental Health & Safety (EHS) department.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate risks, ensuring personal safety and the integrity of their scientific work.

References

  • Personal protective equipment for handling 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide. Benchchem.
  • Petunidin 3-Rutinoside(Trans-p-coumarin)-5- glucoside | CAS:69915-09-9. BioCrick.
  • Petunidin 3-rutinoside (p-coumarin)-5-glucoside - Safety Data Sheet. ChemFaces.
  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. MedChemExpress.
  • Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. CLEARSYNTH.
  • Petunidin-3-(p-coumaroyl)-rutinoside-5-glucoside. PubChem, National Institutes of Health.
  • Chapter 4: Extraction of Anthocyanins from Food Processing Waste – Potential and Issues. Royal Society of Chemistry.
  • Chapter 4. Extraction of Anthocyanins from Food Processing Waste – Potential and Issues: Exploiting Targeted Delivery for Improved Health. ResearchGate.
  • Waste from Food and Agro-Food Industries as Pigment Sources: Recovery Techniques, Stability and Food Applications. MDPI.
  • Anthocyanins from Agro-Industrial Food Waste: Geographical Approach and Methods of Recovery—A Review. ResearchGate.
  • Personal Protective Equipment. US EPA.
  • Anthocyanins Recovered from Agri-Food By-Products Using Innovative Processes: Trends, Challenges, and Perspectives for Their Application in Food Systems. PubMed Central, National Institutes of Health.
  • Personal protective equipment when handling plant protection products. BVL.bund.de.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Anthocyanins. MEL Chemistry.
  • Recent Advances in Anthocyanin Analysis and Characterization. PubMed Central, National Institutes of Health.
  • Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. Royal Society of Chemistry.
  • Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. PubMed Central, National Institutes of Health.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority (HSA).
  • Qualitative and Quantitative Methods to Evaluate Anthocyanins. Atlantis Press.
  • Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside. Caltag Medsystems.
  • Petunidin 3-(p-coumaroylrutinoside)-5- glucoside | CAS:30678-24-1. BioCrick.

Sources

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